molecular formula C11H17BO4 B1591711 2-Isobutoxy-6-methoxyphenylboronic acid CAS No. 1072951-97-3

2-Isobutoxy-6-methoxyphenylboronic acid

Cat. No.: B1591711
CAS No.: 1072951-97-3
M. Wt: 224.06 g/mol
InChI Key: RROWNDUHJNWYQP-UHFFFAOYSA-N
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Description

2-Isobutoxy-6-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H17BO4 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-8(2)7-16-10-6-4-5-9(15-3)11(10)12(13)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROWNDUHJNWYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OCC(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584768
Record name [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
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Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-97-3
Record name B-[2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutoxy-6-methoxyphenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Hindered Building Block for Modern Organic Synthesis

2-Isobutoxy-6-methoxyphenylboronic acid is an organoboron compound that has emerged as a valuable reagent in contemporary organic synthesis. Its unique structural features—a boronic acid functional group flanked by a methoxy and a bulky isobutoxy group at the ortho positions—confer specific reactivity and steric properties that are highly sought after in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, applications, and handling of this versatile building block, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

The strategic placement of the isobutoxy and methoxy groups significantly influences the electronic and steric environment of the boronic acid moiety. This substitution pattern is crucial in directing the regioselectivity of reactions and in modulating the stability and reactivity of the compound. For drug development professionals, the incorporation of the 2-isobutoxy-6-methoxyphenyl motif can be instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.

PropertyValueSource
IUPAC Name (2-isobutoxy-6-methoxyphenyl)boronic acidN/A
CAS Number 1072951-97-3[1]
Molecular Formula C₁₁H₁₇BO₄[1]
Molecular Weight 224.06 g/mol N/A
Appearance White to off-white solidN/A
Solubility The presence of the isobutoxy group generally increases solubility in organic solvents compared to unsubstituted phenylboronic acid. The ortho substitution pattern, as seen in this compound, is known to significantly enhance solubility in solvents like chloroform, acetone, and ethers compared to its meta and para isomers.N/A
Stability Arylboronic acids are generally stable solids but can undergo dehydration to form cyclic boroxines, especially upon heating. The stability of boronic acid diol esters is influenced by the electronic properties of the substituents on the phenyl ring. The electron-donating nature of the alkoxy groups in this compound can affect its pKa and, consequently, its reactivity and stability in different reaction media.N/A

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic systems prevalent in pharmaceuticals and advanced materials.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The presence of the ortho-methoxy group in this compound may play a crucial role in this step through a potential chelation effect with the palladium center, influencing the reaction's rate and selectivity.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

The Role of the 2-Isobutoxy-6-methoxy Substitution Pattern

The steric hindrance introduced by the bulky isobutoxy group, combined with the electronic effects of the two alkoxy substituents, makes this compound a unique coupling partner. The electron-donating nature of these groups can enhance the nucleophilicity of the boronic acid, potentially leading to faster reaction rates. Furthermore, the ortho-methoxy group can participate in chelation with the palladium catalyst during the transmetalation step, which can influence the regioselectivity and efficiency of the coupling, particularly in reactions with polysubstituted halides.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Materials:
  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base

  • Toluene (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add toluene and water to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the isobutoxy group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The carbon atom attached to the boron will typically exhibit a broad signal. The chemical shifts of the aromatic carbons are diagnostic of the substituent effects. The methoxy carbon signal is expected around 56 ppm, while the carbons of the isobutoxy group will appear in the aliphatic region.

  • ¹¹B NMR: Boron-11 NMR is a valuable tool for characterizing organoboron compounds. A single, broad resonance is expected for the trigonal planar boronic acid, typically in the range of 28-33 ppm.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized and valuable building block for organic synthesis. Its unique substitution pattern provides chemists with a tool to introduce sterically demanding and electronically rich moieties into target molecules, with significant applications in the development of new pharmaceuticals and functional materials. A thorough understanding of its chemical properties, reactivity in key transformations like the Suzuki-Miyaura coupling, and proper handling procedures is essential for its effective and safe utilization in the laboratory.

References

  • P&S Chemicals. This compound. [Link]

Sources

An In-depth Technical Guide to 2-Isobutoxy-6-methoxyphenylboronic Acid: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as exceptionally versatile and indispensable reagents. Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as fundamental building blocks in the construction of complex molecular architectures. Among these, 2-Isobutoxy-6-methoxyphenylboronic acid (CAS No. 1072951-97-3) has emerged as a strategically important intermediate, particularly in the synthesis of high-value pharmaceutical compounds.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, provide a detailed protocol for its synthesis, and explore its application in the powerful Suzuki-Miyaura cross-coupling reaction. A significant focus will be placed on its role as a key precursor in the synthesis of Sonidegib (LDE225), a potent Smoothened (Smo) receptor antagonist approved for the treatment of certain types of cancer.

Part 1: Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1072951-97-3[1]
Molecular Formula C₁₁H₁₇BO₄[2]
Molecular Weight 224.06 g/mol [2]
IUPAC Name (2-Isobutoxy-6-methoxyphenyl)boronic acid[3]
Synonyms [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Appearance White to off-white solidGeneral observation for arylboronic acids
Melting Point 57-62 °C
Density 1.11 g/cm³
Solubility Soluble in organic solvents such as THF, Dioxane, and DMF. Insoluble in water.General knowledge of boronic acids
Spectral Data (Predicted)

While experimental spectral data is the gold standard, predicted Nuclear Magnetic Resonance (NMR) data provides valuable insight for structural confirmation.

  • ¹³C NMR (Predicted): Analysis of the predicted ¹³C NMR spectrum suggests the presence of 11 distinct carbon signals, consistent with the molecular structure. The aromatic carbons are expected in the range of 110-160 ppm, with the carbon attached to the boron atom appearing at the lower end of this range. The methoxy and isobutoxy carbons will appear in the upfield region.

  • ¹H NMR (Predicted): The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the isobutoxy group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).

Safety and Handling

As with all boronic acid derivatives, this compound should be handled with appropriate care in a well-ventilated fume hood.[4]

  • Hazard Identification: Boronic acids are generally considered to be skin and eye irritants.[4] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.[4]

Part 2: Synthesis of this compound

The synthesis of arylboronic acids is a well-established field, with the lithiation-borylation sequence being a robust and widely applicable method.[6][7][8][9] This approach offers a high degree of regioselectivity, which is crucial for the preparation of specifically substituted aromatic compounds.

Synthetic Workflow: Lithiation-Borylation

The synthesis of this compound can be efficiently achieved from a suitable precursor, such as 1-bromo-2-isobutoxy-6-methoxybenzene, via a two-step lithiation-borylation sequence.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis Starting Material 1-Bromo-2-isobutoxy-6-methoxybenzene Intermediate Aryllithium Intermediate Starting Material->Intermediate  Lithium-Halogen Exchange Reagent1 n-Butyllithium (n-BuLi) THF, -78 °C Reagent1->Intermediate BoronateEster Boronate Ester Intermediate Intermediate->BoronateEster  Electrophilic Quench Reagent2 Triisopropyl borate -78 °C to rt Reagent2->BoronateEster FinalProduct This compound BoronateEster->FinalProduct  Hydrolysis Reagent3 Aqueous Acid (e.g., HCl) Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous arylboronic acids.[10][11]

Materials:

  • 1-Bromo-2-isobutoxy-6-methoxybenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-isobutoxy-6-methoxybenzene and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the freshly prepared aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-isobutoxy-6-methoxyphenyl moiety into a variety of molecular scaffolds.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X).

  • Transmetalation: The organic group (R²) from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.[13]

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.[3][5][14][15][16]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Part 4: Application in the Synthesis of Sonidegib (LDE225)

Sonidegib is a potent and selective inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[4][17] Aberrant activation of this pathway is implicated in the development of several cancers, and Sonidegib is approved for the treatment of advanced basal cell carcinoma.[4][18]

The molecular structure of Sonidegib features a biphenyl core, which is synthetically accessed via a Suzuki-Miyaura cross-coupling reaction.[4][5][19] While the exact commercial synthesis may be proprietary, the principles of retrosynthetic analysis point towards the coupling of a substituted phenylboronic acid with a suitable heterocyclic halide as a key step.

Retrosynthetic Analysis of the Sonidegib Biphenyl Core

A plausible retrosynthetic disconnection of the biphenyl moiety of a key Sonidegib precursor, N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide, is shown below. This highlights the strategic importance of a substituted phenylboronic acid, for which this compound serves as a close structural analog and exemplifies the type of reagent used in such syntheses.

G Sonidegib_Precursor N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide Disconnection Suzuki-Miyaura Disconnection Sonidegib_Precursor->Disconnection Aryl_Halide Substituted Aryl Halide (e.g., 3-bromo-N-(6-aminopyridin-3-yl)-2-methylbenzamide) Disconnection->Aryl_Halide Boronic_Acid Substituted Phenylboronic Acid (e.g., (4-(trifluoromethoxy)phenyl)boronic acid) Disconnection->Boronic_Acid

Caption: Retrosynthetic analysis of a key Sonidegib precursor.

The use of specifically substituted phenylboronic acids like this compound allows for the precise and efficient construction of the complex biaryl scaffolds that are central to the biological activity of many modern pharmaceuticals, including Sonidegib.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an excellent choice for researchers engaged in the synthesis of complex molecules. The robust and high-yielding nature of the Suzuki-Miyaura coupling, in which this boronic acid excels, underscores its importance. Its relevance in the synthesis of medicinally important compounds like Sonidegib highlights its strategic value in drug discovery and development. This guide provides the fundamental knowledge and practical protocols to enable scientists to effectively utilize this key reagent in their research endeavors.

References

  • Google Patents. (n.d.). Preparation method for sonidegib.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24775005, Sonidegib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). ODOMZO (sonidegib) Prescribing Information. Retrieved from [Link]

  • Chemie-Wörterbuch. (n.d.). 1072951-97-3 this compound. Retrieved from [Link]

  • Camacho-Hernandez, et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry.
  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • University of Bristol. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • PubMed. (2015). Sonidegib: First Global Approval. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of enantioenriched tertiary boronic esters by the lithiation/borylation of secondary alkyl benzoates. Retrieved from [Link]

Sources

Synthesis of 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and chemically sound methodology for the synthesis of 2-isobutoxy-6-methoxyphenylboronic acid, a valuable building block in modern organic synthesis. The presented pathway leverages a robust and regioselective strategy involving bromination, nucleophilic aromatic substitution, and a final lithium-halogen exchange followed by borylation. This document is structured to provide not only a step-by-step protocol but also the underlying mechanistic rationale and practical insights essential for successful execution in a research and development setting.

Strategic Importance and Application

This compound is an organoboron compound of significant interest, particularly as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] The unique 2,6-dialkoxy substitution pattern imparts specific steric and electronic properties to the molecule. The bulky ortho isobutoxy group can influence the dihedral angle of the resulting biaryl products, a critical parameter in drug design for modulating protein-ligand interactions. Furthermore, the electron-donating nature of the alkoxy groups affects the nucleophilicity of the arylboronic acid and the stability of the subsequent products. These characteristics make it a sought-after intermediate for synthesizing complex molecules in medicinal chemistry and materials science.

Overview of the Synthetic Strategy

The synthesis is designed as a three-step sequence starting from the readily available and economical 1,3-dimethoxybenzene. The core strategy is to first install a halogen handle for a subsequent metal-halogen exchange, then differentiate the two methoxy groups, and finally introduce the boronic acid moiety at the desired position.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_steps Key Transformations cluster_product Final Product A 1,3-Dimethoxybenzene B Electrophilic Bromination A->B Br2, AcOH C Nucleophilic Substitution (SNAr) B->C NaOiBu, Heat D Lithium-Halogen Exchange & Borylation C->D 1. n-BuLi, -78 °C 2. B(OiPr)3 3. H3O+ E 2-Isobutoxy-6-methoxy- phenylboronic acid D->E

Figure 1: High-level overview of the synthetic pathway.

Detailed Experimental Protocols & Rationale

Materials & Reagents
Reagent/SolventFormulaMolar Mass ( g/mol )Grade/PurityKey Safety Note
1,3-DimethoxybenzeneC₈H₁₀O₂138.16>99%Irritant
BromineBr₂159.81>99.5%Highly toxic, corrosive
Glacial Acetic AcidCH₃COOH60.05ACS GradeCorrosive
Sodium MetalNa22.9999.9%Reacts violently with water
Isobutyl Alcohol (2-Methyl-1-propanol)C₄H₁₀O74.12Anhydrous, >99.5%Flammable, irritant
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanesPyrophoric, corrosive
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Peroxide former, flammable
Triisopropyl BorateC₉H₂₁BO₃188.07>98%Flammable, moisture sensitive
Hydrochloric Acid (HCl)HCl36.462 M aqueousCorrosive
Step 1: Synthesis of 2-Bromo-1,3-dimethoxybenzene

Rationale: This step introduces a bromine atom, which is essential for the final lithium-halogen exchange. The two methoxy groups are strongly activating and ortho, para-directing. Electrophilic bromination occurs regioselectively at the C2 position, which is activated by both methoxy groups and is sterically accessible.[2][3]

Protocol:

  • In a fume hood, dissolve 1,3-dimethoxybenzene (1.0 eq) in glacial acetic acid (approx. 4-5 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or GC-MS.

  • Carefully pour the reaction mixture into a beaker containing ice water (approx. 10 volumes).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess bromine), saturated aqueous sodium bicarbonate, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1,3-dimethoxybenzene, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-Bromo-2-isobutoxy-3-methoxybenzene

Rationale: This step differentiates the two alkoxy groups via a nucleophilic aromatic substitution (SNAr). While methoxy groups are typically poor leaving groups, in a highly activated system and under forcing conditions, substitution with a stronger nucleophile like sodium isobutoxide can be achieved.

Protocol:

  • Under an inert atmosphere (Argon or Nitrogen), carefully prepare sodium isobutoxide by adding sodium metal (1.2 eq) in small pieces to anhydrous isobutyl alcohol (approx. 10 volumes) at room temperature. Stir until all sodium has dissolved.

  • To the resulting sodium isobutoxide solution, add 2-bromo-1,3-dimethoxybenzene (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 108 °C) and maintain for 12-24 hours, monitoring by GC-MS.

  • Cool the mixture to room temperature and cautiously quench by adding water.

  • Remove the bulk of the isobutyl alcohol under reduced pressure.

  • Extract the residue with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired product.

Step 3:

Rationale: This final transformation is the cornerstone of the synthesis. A lithium-halogen exchange reaction using n-butyllithium selectively replaces the bromine atom with lithium.[4][5] This is significantly faster than deprotonation of an aromatic C-H bond. The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate.[6] The intermediate boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.[7][8]

Borylation_Mechanism A Aryl Bromide (Ar-Br) C Aryllithium Intermediate (Ar-Li) A->C Li-Br Exchange THF, -78 °C B n-Butyllithium (n-BuLi) E Boronate 'ate' Complex C->E Nucleophilic Attack D Triisopropyl Borate B(OiPr)3 F Boronate Ester Ar-B(OiPr)2 E->F Elimination of LiOiPr G Boronic Acid Ar-B(OH)2 F->G Acidic Hydrolysis (HCl, H2O)

Figure 2: Mechanism of the lithium-halogen exchange and borylation steps.

Protocol:

  • Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Add 1-bromo-2-isobutoxy-3-methoxybenzene (1.0 eq) and anhydrous THF (approx. 10 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition, stir the reaction at -78 °C for an additional hour, then slowly allow it to warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by trituration with cold hexanes to afford pure this compound.

Quality Control & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy singlet, isobutoxy group (doublet, multiplet, doublet), and a broad singlet for the B(OH)₂ protons (may exchange with D₂O).
¹³C NMR Aromatic carbons (including C-B bond), and signals for the methoxy and isobutoxy groups.
Mass Spectrometry Molecular ion peak corresponding to C₁₁H₁₇BO₄.
Melting Point A sharp, defined melting point range indicates high purity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 3Incomplete lithium-halogen exchange; quenching of aryllithium intermediate.Ensure all glassware is rigorously dried and the reaction is under a positive pressure of inert gas. Use high-quality, freshly titrated n-BuLi. Ensure THF is anhydrous.
Formation of boroxineDehydration of the final boronic acid during workup or storage.Minimize heating during concentration. Store the final product in a desiccator or under inert gas. Boroxines can often be converted back to the boronic acid by stirring with water.
Incomplete hydrolysisInsufficient acid or stirring time during workup.Ensure pH is strongly acidic (~1) and allow for vigorous stirring for at least 1 hour to break down the boronate ester.

References

  • Boronic Acid Synthesis by Hydrolysis. Organic Chemistry Portal. [Link]

  • Directed ortho Metalation (DoM) Overview. Wikipedia. [Link]

  • 2-Bromo-1,3-dimethoxybenzene Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Lithium-Halogen Exchange Mechanism. Macmillan Group Meeting, February 22, 2007. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes (Analogous DoM). Semantic Scholar. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737. [Link]

Sources

A Comprehensive Technical Guide to 2-Isobutoxy-6-methoxyphenylboronic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Isobutoxy-6-methoxyphenylboronic acid, a specialized arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis. We will elucidate its molecular structure, discuss its physicochemical properties, and present a logical, field-proven synthetic strategy. The core of this guide focuses on the compound's primary application as a sophisticated building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Emphasis is placed on the causal relationships between its unique di-ortho-substituted structure and its reactivity, offering valuable insights for drug development professionals aiming to construct complex molecular architectures with high precision.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is an organoboron compound characterized by a phenyl ring functionalized with a boronic acid group and two ortho-alkoxy substituents. Its unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication.

IdentifierValue
IUPAC Name (2-Isobutoxy-6-methoxyphenyl)boronic acid
CAS Number 1072951-97-3
Molecular Formula C₁₁H₁₇BO₄
Molecular Weight 224.06 g/mol
Synonyms [2-Methoxy-6-(2-methylpropoxy)phenyl]boronic acid
Molecular Structure Analysis

The structure of this compound is defined by the strategic placement of its functional groups. The boronic acid [-B(OH)₂] moiety is the reactive center for cross-coupling reactions. It is flanked by two substituents at the ortho positions (C2 and C6): a methoxy group [-OCH₃] and an isobutoxy group [-OCH₂CH(CH₃)₂].

This di-ortho-substitution pattern is not accidental; it is a deliberate design feature that imparts specific steric and electronic properties.

  • Steric Hindrance: The bulky isobutoxy and adjacent methoxy groups create significant steric shielding around the carbon-boron bond. This can modulate the rate of key steps in catalytic cycles, such as transmetalation, and can be exploited to achieve selective coupling in complex molecules.[1]

  • Electronic Effects: Both alkoxy groups are electron-donating through resonance, increasing the electron density of the phenyl ring. This electronic modification influences the nucleophilicity of the aryl group, which is a critical parameter for efficient cross-coupling.

C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 O_methoxy O C2->O_methoxy C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O_isobutoxy O C6->O_isobutoxy OH1 OH B->OH1 OH2 OH B->OH2 C_methoxy CH₃ O_methoxy->C_methoxy C1_isobutoxy CH₂ O_isobutoxy->C1_isobutoxy C2_isobutoxy CH C1_isobutoxy->C2_isobutoxy C3_isobutoxy CH₃ C2_isobutoxy->C3_isobutoxy C4_isobutoxy CH₃ C2_isobutoxy->C4_isobutoxy

Figure 1: 2D Molecular Structure of this compound.

The Central Role of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are indispensable tools in modern drug discovery. Their stability, generally low toxicity, and versatile reactivity make them superior reagents for constructing the complex scaffolds of active pharmaceutical ingredients (APIs).

The Suzuki-Miyaura Cross-Coupling Reaction

The Nobel Prize-winning Suzuki-Miyaura reaction is the cornerstone application for arylboronic acids. This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide (Ar-X) or triflate. Its reliability and tolerance for a wide array of functional groups have made it a workhorse in pharmaceutical synthesis.

The causality behind its widespread adoption is its ability to create biaryl and substituted aryl structures—motifs commonly found in blockbuster drugs—with exceptional control and efficiency. The reaction proceeds through a well-understood catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-Ar' (Coupled Product) reductive_elim->product Yields pd_complex Ar-Pd(II)-X Complex oxidative_add->pd_complex transmetal Transmetalation pd_biaryl_complex Ar-Pd(II)-Ar' Complex transmetal->pd_biaryl_complex pd_complex->transmetal pd_biaryl_complex->reductive_elim ar_x Ar-X (Organohalide) ar_x->oxidative_add Reactant ar_b Ar'-B(OH)₂ (Boronic Acid) ar_b->transmetal Reactant base Base (e.g., K₂CO₃) base->transmetal Activates

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of boronic acid is critical. The steric and electronic profile of this compound allows chemists to fine-tune the reaction kinetics and, in some cases, achieve couplings that are difficult with simpler, unhindered boronic acids.[2][3][4]

Synthesis of this compound

The synthesis of 2,6-disubstituted phenylboronic acids requires a robust and regioselective strategy.[5][6] The most reliable and scalable approach is a Grignard-based method, which involves the formation of an arylmagnesium halide followed by quenching with a borate ester.[7]

Proposed Synthetic Protocol

This protocol is a self-validating system based on well-established organometallic principles for analogous compounds. The key is the preparation of the Grignard reagent from a suitable di-substituted aryl bromide.

Starting Material: 1-Bromo-2-isobutoxy-6-methoxybenzene

Step 1: Grignard Reagent Formation

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 1-bromo-2-isobutoxy-6-methoxybenzene (1.0 equivalent) in anhydrous THF to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.

  • Maintain a gentle reflux by controlling the rate of addition. Once the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. Causality: This step converts the electrophilic aryl bromide into a highly nucleophilic arylmagnesium bromide, the key intermediate for C-B bond formation.

Step 2: Borylation

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Transfer the freshly prepared Grignard reagent from Step 1 into the cold borate solution via cannula, maintaining the temperature at -78 °C. Causality: The low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester, which would lead to unwanted triarylborane byproducts.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic (~pH 2-3).

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.

start 1-Bromo-2-isobutoxy- 6-methoxybenzene step1 Step 1: Grignard Formation start->step1 grignard Arylmagnesium Bromide Intermediate step1->grignard reagent1 1. Mg(0) 2. Anhydrous THF reagent1->step1 step2 Step 2: Borylation grignard->step2 boronate Boronate Ester Intermediate step2->boronate reagent2 1. B(OⁱPr)₃, THF, -78 °C 2. Warm to RT reagent2->step2 step3 Step 3: Hydrolysis boronate->step3 product 2-Isobutoxy-6-methoxy- phenylboronic Acid step3->product reagent3 Aqueous Acid (e.g., HCl) reagent3->step3

Figure 3: Proposed workflow for the synthesis of this compound.

Applications and Strategic Considerations in Drug Development

The true value of this compound lies in its role as a strategic building block. The di-ortho-alkoxy substitution pattern is frequently employed in the design of kinase inhibitors and other targeted therapeutics.

  • Modulating Reactivity: While severe steric hindrance can sometimes slow down Suzuki couplings, modern advancements in catalysis, particularly the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and robust palladium precatalysts, have largely overcome these challenges.[1] Researchers can leverage the steric bulk to achieve regioselectivity in substrates with multiple reactive sites.[2][4]

  • Vectorial Control of Molecular Shape: The ortho substituents force a twist in the resulting biaryl bond, creating atropisomers with defined three-dimensional shapes.[2][3][4] This conformational restriction is a powerful tool in drug design, as it can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.

  • Improving Physicochemical Properties: The isobutoxy group, in particular, increases the lipophilicity of the fragment it introduces. This can be used by medicinal chemists to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, improving its drug-like characteristics.

Quality Control and Characterization

The identity and purity of this compound must be rigorously confirmed before its use in synthesis. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and formula.

  • Melting Point Analysis: As a preliminary indicator of purity.

Conclusion

This compound is more than a simple reagent; it is a sophisticated tool for the modern medicinal chemist. Its carefully designed molecular structure, featuring di-ortho-alkoxy substituents, provides a unique combination of steric and electronic properties. This allows for the controlled synthesis of complex, conformationally restricted biaryl compounds that are central to the development of next-generation targeted therapies. Understanding the causality between its structure and its function in the Suzuki-Miyaura reaction is key to unlocking its full potential in accelerating drug discovery pipelines.

References

  • Jain, A., & Kumar, A. (2014). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Chemical Society, 91(11), 2135-2155. Available at: [Link]

  • Olejniczak, A., et al. (2012). Novel 2,6-disubstituted phenylboronic compounds – Synthesis, crystal structures, solution behaviour and reactivity. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategy followed for the synthesis of compounds 2–6. Available at: [Link]

  • Rzonsowska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Novel 2,6-Disubstituted Phenylboronic Compounds - Synthesis, Crystal Structures, Solution Behavior and Reactivity. Available at: [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Available at: [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]

  • PubChem. (n.d.). (2-Methoxy-6-methylphenyl)boronic acid. Available at: [Link]

Sources

Physical and chemical characteristics of 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isobutoxy-6-methoxyphenylboronic Acid: Properties, Reactivity, and Analytical Protocols

Introduction

This compound is a specialized organoboron compound belonging to the versatile class of arylboronic acids. Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and broad reactivity profile.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physical and chemical characteristics of this compound. We will explore its molecular properties, chemical reactivity with a focus on its application in palladium-catalyzed cross-coupling reactions, and detailed protocols for its analytical characterization. The presence of both an isobutoxy and a methoxy group on the phenyl ring imparts unique steric and electronic properties, making it a valuable building block for creating complex molecular architectures in medicinal chemistry and materials science.[2]

Molecular and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. The molecule features a boronic acid group [-B(OH)₂] attached to a benzene ring, which is substituted at the ortho-positions with isobutoxy and methoxy groups. This substitution pattern significantly influences the compound's reactivity and solubility.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The key identifying and physical properties are summarized in the table below. While extensive experimental data for this specific compound is not widely published, the provided data is based on supplier specifications and predictions for closely related analogs.

PropertyValueSource
IUPAC Name (2-Isobutoxy-6-methoxyphenyl)boronic acid[3]
CAS Number 1072951-97-3[3]
Molecular Formula C₁₁H₁₇BO₄[3]
Molecular Weight 224.06 g/mol [3]
Physical State Solid, crystalline powder or crystals[4][5][6]
Color Off-white[4][5][6]
Solubility Insoluble in water; Soluble in organic solvents like methanol, THF, and DMSO.[4][6]
Storage Temperature 2-8°C under an inert atmosphere[3]
InChI Key RROWNDUHJNWYQP-UHFFFAOYSA-N[3]

Chemical Reactivity and Applications

Boronic acids are prized for their utility as synthetic intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the organoboron species and an organic halide or triflate, proving to be a powerful method for constructing biaryl structures and other complex molecules.[9][10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.[1][2][10] The reaction is central to the synthesis of numerous high-value pharmaceuticals and fine chemicals.[11]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Palladium(II) complex. This is often the rate-determining step.[10][11]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the Palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + R²-B(OH)₂ (Boronic Acid) + Base PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product Characterization_Workflow Start Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-HRMS) Start->MS HPLC HPLC Analysis (Purity Check) Start->HPLC Structure_Confirm Structural Confirmation NMR->Structure_Confirm MW_Confirm Molecular Weight & Formula Confirmation MS->MW_Confirm Purity_Confirm Purity > 95%? HPLC->Purity_Confirm Final Characterized Compound (Ready for use) Structure_Confirm->Final MW_Confirm->Final Purity_Confirm->Final

Sources

An In-depth Technical Guide to 2-Isobutoxy-6-methoxyphenylboronic Acid: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern medicinal chemistry, arylboronic acids stand as indispensable tools for the construction of complex molecular architectures. Their stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks in the synthesis of a vast array of biologically active compounds. Among these, 2-Isobutoxy-6-methoxyphenylboronic acid (CAS No. 1072951-97-3) emerges as a strategically important reagent, offering a unique combination of steric and electronic properties for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the key structural features, synthesis, and applications of this valuable compound.

Core Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name [2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid, possesses a strategically substituted phenyl ring that dictates its reactivity and utility in organic synthesis.

Key Structural Features:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its reactivity, enabling participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

  • Ortho-Methoxy Group (-OCH₃): The presence of an electron-donating methoxy group at the ortho position influences the electronic nature of the phenyl ring, potentially enhancing the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

  • Ortho-Isobutoxy Group (-OCH₂CH(CH₃)₂): This bulky isobutoxy group provides significant steric hindrance around one side of the boronic acid moiety. This steric influence can be strategically exploited to achieve regioselectivity in cross-coupling reactions and to probe structure-activity relationships (SAR) in drug candidates by introducing a defined pocket-filling group.

A summary of its fundamental properties is provided in the table below.

PropertyValueReference
IUPAC Name [2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid
CAS Number 1072951-97-3
Chemical Formula C₁₁H₁₇BO₄
Molecular Weight 224.06 g/mol
Appearance Typically a white to off-white solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be reliably inferred from established methods for preparing analogous ortho-alkoxyphenylboronic acids. The most common and effective route is through a Grignard-based reaction.

Proposed Synthetic Pathway

The synthesis logically proceeds from a suitably substituted aryl halide, in this case, 2-bromo-1-isobutoxy-3-methoxybenzene. The workflow involves the formation of a Grignard reagent followed by quenching with a borate ester and subsequent hydrolysis.

G A 2-Bromo-1-isobutoxy-3-methoxybenzene B Grignard Reagent Formation A->B Mg, THF C Reaction with Trialkyl Borate B->C B(OR)₃, -78 °C D Hydrolysis C->D H₃O⁺ E This compound D->E

Figure 1. Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following protocol is based on the well-documented synthesis of the closely related 2-methoxyphenylboronic acid and serves as a robust starting point for laboratory synthesis.

Materials:

  • 2-Bromo-1-isobutoxy-3-methoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are activated. A solution of 2-bromo-1-isobutoxy-3-methoxybenzene in anhydrous THF is added dropwise to maintain a gentle reflux. The reaction is stirred until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C. Triisopropyl borate is added dropwise, maintaining the low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • Aromatic protons will appear as a multiplet in the aromatic region.

    • The methoxy group will present as a singlet around 3.8 ppm.

    • The isobutoxy group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons.

    • The two hydroxyl protons of the boronic acid will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

    • The methoxy carbon will be observed around 55-60 ppm.

    • The carbons of the isobutoxy group will appear in the aliphatic region.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its application as a key intermediate in the synthesis of complex organic molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound is an excellent substrate for these reactions, allowing for the introduction of the 2-isobutoxy-6-methoxyphenyl moiety into a target molecule.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R¹-X C Transmetalation B->C D Reductive Elimination C->D D->A R¹-R² Product Coupled Product D->Product R2BOH2 This compound Base Base R2BOH2->Base R1X Aryl/Heteroaryl Halide R1X->B Base->C

Figure 2. Generalized Suzuki-Miyaura cross-coupling workflow.

A typical protocol for a Suzuki-Miyaura coupling reaction involving this compound would involve the following steps:

General Protocol:

  • Reaction Setup: In a reaction vessel, the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF) is added.

  • Reaction: The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified.

Role as a Key Intermediate in Pharmaceutical Synthesis

While specific examples naming this compound as a direct precursor to a marketed drug are not prevalent in the public literature, its structural motifs are found in numerous biologically active compounds. The strategic placement of the methoxy and isobutoxy groups allows for fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This makes it a valuable tool for lead optimization in drug discovery programs targeting a wide range of diseases.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling arylboronic acids should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere at 2-8°C is recommended to prevent degradation. Boronic acids can be sensitive to moisture and air.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern provides chemists with a powerful tool to introduce specific steric and electronic features into target molecules. Through its application in robust and reliable reactions like the Suzuki-Miyaura coupling, this compound will continue to play a significant role in the discovery and development of novel therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Tarselli, M. A. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Drug Discovery Today. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

  • BenchChem. (n.d.). *A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methyl

A Technical Guide to 2-Isobutoxy-6-methoxyphenylboronic acid: Structure, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 2-isobutoxy-6-methoxyphenylboronic acid. This document delves into its unique structural characteristics, provides detailed protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its significance in the landscape of medicinal chemistry.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3] Their versatility, stability, and relatively low toxicity have propelled their use as key building blocks in the construction of complex molecular architectures.[3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency and functional group tolerance, stands as a testament to their importance.[1][2][4] This reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[2] Beyond their role as synthetic intermediates, some boronic acid-containing molecules have themselves emerged as potent therapeutics, such as the proteasome inhibitor Bortezomib.[2]

This guide focuses on a specific, yet significant, member of this class: this compound. The strategic placement of two alkoxy groups on the phenyl ring ortho to the boronic acid moiety imparts unique chemical and physical properties that are of considerable interest to the scientific community.

Nomenclature and Identification

For clarity and unambiguous identification in research and procurement, it is essential to be familiar with the various synonyms and identifiers for this compound.

Identifier Value
IUPAC Name 2-methoxy-6-(2-methylpropoxy)phenylboronic acid
CAS Number 1072951-97-3
Molecular Formula C11H17BO4
Synonyms (2-isobutoxy-6-methoxy-phenyl)boronic acid, [2-methoxy-6-(2-methylpropoxy)phenyl]boronic acid

Structural Chemistry and Molecular Behavior: The Significance of the Ortho-Alkoxy Groups

The defining feature of this compound is the presence of two bulky alkoxy groups (methoxy and isobutoxy) flanking the boronic acid functional group. This substitution pattern has a profound impact on the molecule's solid-state structure and its reactivity in solution.

Unlike many other phenylboronic acids that typically form dimeric structures in the crystal lattice through intermolecular hydrogen bonding between the boronic acid hydroxyl groups, this compound has been shown to adopt an unprecedented monomeric structure. This is a direct consequence of the steric hindrance imposed by the di-ortho-alkoxy substituents, which prevents the close approach of two molecules required for dimerization. This unique monomeric packing is a significant finding for crystal engineering, as it presents a novel building block for the design of new materials.

The electron-donating nature of the alkoxy groups also influences the electronic properties of the boronic acid. These groups increase the electron density on the aromatic ring, which can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Caption: 2D representation of this compound.

Synthesis and Purification: A Representative Protocol

Reaction Scheme:

1-Bromo-2-isobutoxy-6-methoxybenzene + Mg → [Grignard Reagent] [Grignard Reagent] + B(OiPr)₃ → [Boronate Ester] [Boronate Ester] + H₃O⁺ → this compound

Materials and Reagents:

  • 1-Bromo-2-isobutoxy-6-methoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Under a nitrogen atmosphere, add a small amount of a solution of 1-bromo-2-isobutoxy-6-methoxybenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Gently heat the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Synthesis_Workflow start Start Materials: 1-Bromo-2-isobutoxy-6-methoxybenzene, Mg, THF grignard Grignard Reagent Formation (Reflux in THF) start->grignard borylation Borylation (Triisopropyl borate, -78 °C to RT) grignard->borylation hydrolysis Acidic Hydrolysis (1 M HCl) borylation->hydrolysis workup Work-up & Extraction (Ethyl Acetate) hydrolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X L₂ Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a go-to method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly valuable, yet challenging, building block: 2-Isobutoxy-6-methoxyphenylboronic acid (CAS No. 1072951-97-3).[5] Its 2,6-disubstituted nature introduces significant steric hindrance around the reactive boronic acid moiety. While this substitution pattern is crucial for creating architecturally complex and therapeutically relevant molecules, it simultaneously presents a formidable challenge to the standard Suzuki-Miyaura protocol. The bulky isobutoxy and methoxy groups can impede the critical transmetalation step in the catalytic cycle, often leading to low yields or complete reaction failure with conventional methods.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It provides a detailed, mechanistically grounded guide to successfully employ this compound. We will delve into the causality behind the choice of catalysts, ligands, and bases, offering field-proven insights to empower researchers to overcome the steric barriers and achieve high-yield synthesis of tetra-ortho-substituted biaryl compounds.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. For this step to be efficient, especially with less reactive aryl chlorides, the use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the reactivity of the palladium center.[8][9]

  • Transmetalation: This is the crucial and often rate-limiting step, particularly with sterically hindered boronic acids like this compound. The organic group from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate). The choice of base is therefore critical; it must be strong enough to form the boronate without causing degradation of the starting materials or products.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The steric bulk of this compound directly impacts the transmetalation and reductive elimination steps. The selection of a palladium catalyst equipped with a sufficiently bulky ligand is essential to create a pocket that can accommodate the hindered coupling partners and facilitate the bond-forming reductive elimination.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii_complex ar_x Ar-X ar_x->oxidative_addition transmetalation Transmetalation pd_ii_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-R(L_n) transmetalation->biaryl_pd_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Strategic Selection of Reagents for Hindered Couplings

Success with this compound hinges on the judicious selection of the reaction components.

ComponentRecommended Reagents for Hindered CouplingsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosBulky Phosphines: P(t-Bu)₃, PCy₃These ligands are both sterically demanding and electron-rich. The steric bulk facilitates reductive elimination and can create a more reactive monoligated Pd(0) species. The electron-donating nature enhances the rate of oxidative addition, particularly with aryl chlorides.[8][9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are required to form the boronate "ate" complex, which is necessary for efficient transmetalation. The choice of base can also influence the solubility of the boron species.[10]
Solvent Toluene, Dioxane, THF, often with a small amount of waterAprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the formation of the active boronate species.[1][11]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for your specific substrate combinations.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids via Grignard reagent formation.[12]

Workflow for Boronic Acid Synthesis

Synthesis_Workflow Synthesis Workflow start 1-Bromo-2-isobutoxy-6-methoxybenzene grignard_formation Grignard Formation (Mg, THF, I₂ catalyst) start->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent boronation Boronation (Triisopropyl borate, -78 °C) grignard_reagent->boronation boronate_ester Boronate Ester Intermediate boronation->boronate_ester hydrolysis Acidic Hydrolysis (e.g., aq. HCl) boronate_ester->hydrolysis product This compound hydrolysis->product

Caption: Step-by-step workflow for the synthesis of the target boronic acid.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

  • Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the flask, followed by a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromo-2-isobutoxy-6-methoxybenzene (1.0 eq.) in anhydrous THF to the stirred suspension. The reaction is typically initiated by gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Boronation: Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath. To this solution, add triisopropyl borate (1.5 eq.) dropwise, maintaining the temperature below -70 °C.

  • Workup and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a range of aryl halides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Degassing: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add degassed toluene and water via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst activation or oxidative addition.Use a more electron-rich and bulky ligand (e.g., XPhos). Ensure rigorous degassing to prevent catalyst oxidation. Increase the reaction temperature.
Protodeboronation Decomposition of the boronic acid.Use a milder base (e.g., K₂CO₃) or strictly anhydrous conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.
Homocoupling of Boronic Acid Oxidative conditions.Ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is a powerful tool for the synthesis of complex biaryl compounds. Success in this endeavor is not a matter of chance but a result of a rational, mechanistically informed approach to experimental design. By carefully selecting bulky, electron-rich ligands, appropriate bases, and optimizing reaction conditions, researchers can effectively overcome the steric barriers to achieve high yields. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in drug development, enabling the efficient synthesis of novel molecular architectures.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01402a]
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/20095111/]
  • (2-Isobutoxy-6-methoxyphenyl)boronic acid | 1072951-97-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9bb32ca6]
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01533]
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • This compound suppliers USA. Chemicals.co.uk. [URL: https://www.chemicals.co.uk/supplier/2-isobutoxy-6-methoxyphenylboronic-acid]
  • Optimization of tetra-ortho-substituted biaryls. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-tetra-ortho-substituted-biaryls_tbl1_259162985]
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja8030638]
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/16/108]
  • Product information, this compound. P&S Chemicals. [URL: https://www.pandschemicals.com/product/2-isobutoxy-6-methoxyphenylboronic-acid-cas-1072951-97-3/]
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Scinapse. [URL: https://www.scinapse.io/papers/2876685816]
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki– Miyaura Cross-Coupling of Allylboronates. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/93917]
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002011/]
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [URL: https://escholarship.org/uc/item/70m4c67t]
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  • Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [URL: https://core.ac.uk/display/82765275]
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [URL: https://www.youtube.
  • The Suzuki Reaction. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
  • Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. Google Patents. [URL: https://patents.google.
  • WO 2014/093566 A1. Googleapis. [URL: https://patents.google.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid With Halopyridines: Synthesis of Pyridylphenols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11672309/]
  • 2-Methoxyphenylboronic acid 95 5720-06-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/445231]
  • Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
  • Cross-coupling of unactivated secondary boronic acids. Google Patents. [URL: https://patents.google.
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  • What is the synthesis route of 4-Methoxyphenylboronic acid?. Guidechem. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-route-of-4-methoxyphenylboronic-acid-107001.html]
  • The Strategic Advantage of 2-Ethoxy-5-methoxyphenylboronic Acid in Modern Organic Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/the-strategic-advantage-of-2-ethoxy-5-methoxyphenylboronic-acid-in-modern-organic-synthesis]

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Application Notes and Protocols for 2-Isobutoxy-6-methoxyphenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Utility of a Sterically Hindered Boronic Acid

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, arylboronic acids are indispensable reagents.[1][2] Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3] This guide focuses on 2-Isobutoxy-6-methoxyphenylboronic acid (CAS No. 1072951-97-3), a sterically hindered building block whose ortho-disubstituted nature presents both unique opportunities and specific challenges in synthetic applications.

The presence of two bulky alkoxy groups (methoxy and isobutoxy) ortho to the boronic acid moiety significantly influences the reagent's electronic and steric properties. These groups can enhance the reactivity of the boronic acid in some contexts but also introduce considerable steric hindrance that must be overcome for successful cross-coupling.[4][5][6] Understanding and controlling these factors is paramount for its effective use. This document provides an in-depth look at the synthesis, properties, and, most critically, the application of this compound in organic synthesis, with a focus on providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive understanding of a reagent's properties is the foundation of its successful application. The physical and chemical characteristics of this compound dictate its handling, stability, and reactivity.

PropertyValueSource
CAS Number 1072951-97-3[4]
Molecular Formula C₁₁H₁₇BO₄[4]
Molecular Weight 224.06 g/mol Calculated
Appearance Typically an off-white to white solidGeneral
Solubility Insoluble in water; soluble in organic solvents like THF, Dioxane, Chloroform. The ortho-isobutoxy isomer shows significantly higher solubility in various organic solvents compared to its meta and para counterparts.[7][8]
Thermal Stability Subject to dehydration upon heating to form the corresponding boroxine (trimeric anhydride). This process is a key consideration in its storage and handling.[7]
pKa The acidity of the boronic acid is influenced by the electronic effects of the substituents. The pKa value for the closely related ortho-isobutoxyphenylboronic acid has been determined, which informs the choice of base in reactions.[7]

Synthesis of this compound

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic species, typically a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[9][10] This approach is applicable for the preparation of this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-2-isobutoxy-6-methoxybenzene D Grignard Reagent (2-Isobutoxy-6-methoxyphenylmagnesium bromide) A->D + Mg / THF B Magnesium (Mg) B->D C Anhydrous THF C->D F Borate Ester Intermediate D->F + B(O-iPr)₃, -78 °C E Triisopropyl borate B(O-iPr)₃ E->F H This compound F->H + H₃O⁺ G Aqueous Acid (e.g., HCl) G->H

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 1-Bromo-2-isobutoxy-6-methoxybenzene

  • Magnesium turnings

  • Iodine (a single crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Briefly heat the magnesium under vacuum and then cool under a stream of nitrogen.

    • Add a small crystal of iodine and a few milliliters of anhydrous THF.

    • In the dropping funnel, prepare a solution of 1-Bromo-2-isobutoxy-6-methoxybenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate oven-dried flask under nitrogen, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared Grignard reagent to the cold borate solution via cannula. Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 1 hour.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude boronic acid.

    • The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by slurrying in a non-polar solvent like pentane to afford the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures. The significant steric hindrance from the two ortho-alkoxy groups necessitates carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base.[4][5][6]

Causality Behind Experimental Choices for Hindered Couplings
  • Catalyst System (Palladium Precursor and Ligand): Standard catalysts like Pd(PPh₃)₄ are often inefficient for coupling sterically hindered partners. The key is to use a catalyst system that promotes both a rapid oxidative addition and a facile reductive elimination.

    • Palladium Precursors: Air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are commonly used. Pd₂(dba)₃ is also a frequent choice.

    • Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the monoligated Pd(0) species, which is the active catalyst, and accelerate the rate-limiting oxidative addition and reductive elimination steps.[6] Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) and others like P(t-Bu)₃ are highly effective for these challenging transformations.[5]

  • Base: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3] For sterically hindered boronic acids, a stronger base is often required.

    • Inorganic Bases: K₃PO₄ and Cs₂CO₃ are frequently the bases of choice. They are strong enough to form the active boronate species without causing significant side reactions. K₂CO₃ can also be effective, though sometimes requires higher temperatures.

  • Solvent: The solvent must solubilize the reactants and stabilize the catalytic species.

    • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane, THF, or toluene with water are common. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate. Anhydrous conditions can also be employed, particularly with bases like KOt-Bu.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Experimental Workflow Diagram

G A Combine Reactants: Aryl Bromide (1.0 eq) Boronic Acid (1.5 eq) K₃PO₄ (2.0 eq) B Add Catalyst System: Pd(OAc)₂ (2 mol%) SPhos (4 mol%) A->B C Add Degassed Solvents: 1,4-Dioxane/H₂O (e.g., 4:1) B->C D Inert Atmosphere: Evacuate and backfill with N₂ or Ar C->D E Heat Reaction: 80-110 °C, 12-24 h D->E F Monitor Progress (TLC/LC-MS) E->F G Workup: Dilute with EtOAc, wash with H₂O, brine F->G H Purification: Dry (Na₂SO₄), concentrate, and purify (e.g., column chromatography) G->H I Final Product H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and K₃PO₄ (2.0 equivalents).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents). Note: If air-sensitive, this should be done in a glovebox.

    • Add the catalyst and ligand to the reaction vessel.

  • Inert Atmosphere:

    • Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst system for the hindered substrate.Screen different bulky phosphine ligands (e.g., XPhos, RuPhos). Increase catalyst loading to 3-5 mol%. Consider using a pre-formed palladium catalyst like Pd(SPhos)G4.
Insufficiently strong base.Switch to a stronger base like Cs₂CO₃ or KOt-Bu (if anhydrous conditions are used).
Reaction temperature is too low.Increase the reaction temperature to 110-120 °C, potentially using a sealed vessel or microwave irradiation.
Protodeboronation Degradation of the boronic acid before coupling.Ensure the reaction is thoroughly deoxygenated. Use a higher ratio of boronic acid (e.g., 2.0 equivalents). Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure rigorous degassing of solvents and sparging of the reaction vessel with inert gas.

Conclusion

This compound is a valuable, albeit challenging, reagent for the synthesis of sterically encumbered biaryl compounds. Its successful application hinges on a rational approach to reaction design, specifically the selection of a highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand. By understanding the underlying principles of Suzuki-Miyaura couplings involving hindered substrates and employing the robust protocols detailed herein, researchers can effectively leverage this building block to construct complex molecules of interest in medicinal chemistry and materials science.

References

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF - ResearchGate. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Available at: [Link]

  • US Patent for Process for the preparation of substituted phenylboronic acids.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available at: [Link]

Sources

Navigating the Synthesis and Application of 2-Isobutoxy-6-methoxyphenylboronic Acid: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Among the versatile reagents in a synthetic chemist's arsenal, ortho-substituted phenylboronic acids stand out for their utility in constructing sterically hindered biaryl systems, a common motif in pharmacologically active compounds. This technical guide provides an in-depth exploration of the reaction conditions for a particularly valuable yet specific reagent: 2-Isobutoxy-6-methoxyphenylboronic acid.

This document moves beyond a simple recitation of procedural steps, offering a detailed narrative grounded in mechanistic principles and practical considerations. We will delve into the nuances of its synthesis, purification, and subsequent application in palladium-catalyzed cross-coupling reactions, equipping the reader with the knowledge to confidently and effectively utilize this compound in their research endeavors.

Understanding the Reagent: Physicochemical Properties and Structural Uniqueness

This compound (CAS No. 1072951-97-3) is a white to off-white solid. A study on the crystal structure of this and related ortho-alkoxy phenylboronic acids revealed that the presence of the bulky isobutoxy and the methoxy group at the ortho positions leads to an unprecedented molecular packing with monomers as the dominant structural motif.[1] This is in contrast to many other phenylboronic acids which typically form hydrogen-bonded dimers. This unique solid-state structure can influence its solubility, which has been noted to be significantly higher in various solvents compared to its meta and para isomers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1072951-97-3[3]
Molecular Formula C₁₁H₁₇BO₄N/A
Molecular Weight 224.06 g/mol N/A
Appearance White to off-white solidGeneral Knowledge
Storage Store refrigerated[3]

Synthesis of this compound: A Step-by-Step Protocol

The most common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic species, typically a Grignard or organolithium reagent, with a borate ester.[4] For the synthesis of this compound, the Grignard-based approach is preferred due to its operational simplicity and scalability.

The synthesis begins with the preparation of the corresponding Grignard reagent from 1-bromo-2-isobutoxy-6-methoxybenzene. This intermediate, while not commercially available, can be synthesized from commercially available precursors. The subsequent reaction of the Grignard reagent with a trialkyl borate, followed by acidic hydrolysis, yields the desired boronic acid.

Conceptual Workflow for Synthesis

The overall synthetic strategy can be visualized as a two-step process, starting from the corresponding aryl bromide.

G A 1-Bromo-2-isobutoxy-6-methoxybenzene B Grignard Reagent Formation A->B Mg, THF C (2-Isobutoxy-6-methoxyphenyl)magnesium bromide B->C D Borylation C->D F Boronate Ester Intermediate D->F E Trialkyl borate (e.g., B(OiPr)₃) E->D G Acidic Hydrolysis F->G e.g., aq. HCl H This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-2-isobutoxy-6-methoxybenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Activate the magnesium by gently heating with a heat gun under a stream of nitrogen and then cool to room temperature.

    • Add anhydrous THF to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-2-isobutoxy-6-methoxybenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, a crystal of iodine can be added as an initiator.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation and Hydrolysis:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • To a separate flame-dried flask, add anhydrous THF and cool to -78 °C. Add triisopropyl borate (1.5 equivalents) via syringe.

    • Transfer the cold Grignard reagent solution to the cold triisopropyl borate solution via cannula.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours at room temperature to complete the hydrolysis of the boronate ester.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude boronic acid by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction for the synthesis of sterically hindered biaryl compounds. The two ortho-alkoxy groups can influence the reactivity and selectivity of the coupling reaction.

General Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is crucial for a successful reaction.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a Schlenk tube, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

Detailed NMR data for this compound is not widely published. However, based on the structure and data for analogous compounds like 2-methoxyphenylboronic acid, the following characteristic signals can be expected in the ¹H and ¹³C NMR spectra.

Expected ¹H NMR (in CDCl₃):

  • Aromatic protons: Multiplets in the range of δ 6.5-7.8 ppm.

  • B(OH)₂ protons: A broad singlet, which may be exchangeable with D₂O, typically downfield.

  • Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

  • Isobutoxy protons (-OCH₂CH(CH₃)₂): A doublet for the -OCH₂- protons, a multiplet for the -CH- proton, and a doublet for the two -CH₃ groups.

Expected ¹³C NMR (in CDCl₃):

  • Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the boron atom may show a broader signal.

  • Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Isobutoxy carbons (-OCH₂CH(CH₃)₂): Signals corresponding to the -OCH₂-, -CH-, and -CH₃ carbons.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate for the construction of complex, sterically hindered biaryl compounds. Its synthesis, while requiring careful execution of a Grignard reaction, is achievable through established organometallic chemistry principles. Its application in Suzuki-Miyaura coupling reactions opens avenues for the synthesis of novel pharmaceutical candidates and other advanced materials. Further research into the specific reaction conditions and substrate scope for this particular boronic acid will undoubtedly expand its utility and contribute to the advancement of synthetic organic chemistry.

References

  • Klimentowska, P., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(20), 6282-6294.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202.
  • Klimentowska, P., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(20), 6282-6294.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Walker, S. D., et al. (2004). A General and Practical Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids.

Sources

Application Notes & Protocols: 2-Isobutoxy-6-methoxyphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction:

In the landscape of modern drug discovery, boronic acids have become indispensable tools, primarily for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling enables the efficient and modular construction of carbon-carbon bonds, forming the biaryl and heteroaryl backbones of countless therapeutic agents.[2][3] Within this class of reagents, ortho-alkoxy-substituted phenylboronic acids stand out. They are not merely structural building blocks but sophisticated instruments that allow medicinal chemists to exert precise control over the conformational geometry of a final drug candidate.

This guide focuses on a specialized member of this family: 2-Isobutoxy-6-methoxyphenylboronic acid . While less common than its simpler analogs, its unique structural features offer distinct strategic advantages for tackling complex challenges in structure-activity relationship (SAR) studies and lead optimization. We will explore the rationale behind its selection, its application in robust synthetic protocols, and its potential in crafting next-generation therapeutics.

Section 1: The Molecular Profile of this compound

This reagent is a white to off-white solid with the following identifiers:

PropertyValue
IUPAC Name (2-Isobutoxy-6-methoxyphenyl)boronic acid
CAS Number 1072951-97-3[4]
Molecular Formula C₁₁H₁₇BO₄
Molecular Weight 224.06 g/mol
The Scientist's Rationale for Selection: Turning Steric Hindrance into a Strategic Advantage

The decision to use this compound is driven by the desire to precisely control a molecule's three-dimensional shape. The two ortho-alkoxy substituents work in concert to influence reactivity and final product topology.

  • Electronic Effects: Both the methoxy and the isobutoxy groups are electron-donating. This increases the electron density on the boronic acid's aryl ring, enhancing its nucleophilicity and often accelerating the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Steric Influence (The Key Differentiator): The true value of this reagent lies in the steric bulk of the ortho-isobutoxy group. In medicinal chemistry, this is a design feature, not a flaw.

    • Induction of Atropisomerism: When coupled with another substituted aryl or heteroaryl ring, the significant steric clash between the isobutoxy group and substituents on the partner ring severely restricts rotation around the newly formed C-C single bond. This creates atropisomers—stereoisomers resulting from hindered rotation.[5] For a drug molecule, locking it into a single, bioactive conformation can dramatically increase potency and selectivity by ensuring an optimal and sustained fit within a target protein's binding pocket.

    • Directing Regioselectivity: In reactions with substrates bearing multiple potential coupling sites (e.g., poly-halogenated heterocycles), the steric demand of the boronic acid can dictate which site reacts, offering a level of regiocontrol that might be difficult to achieve otherwise. Studies on the closely related 2-methoxyphenylboronic acid have shown that ortho-alkoxy groups can also have a directing effect through transient chelation with the palladium catalyst, further guiding the reaction's outcome.[5]

The logical flow from the reagent's structure to its impact on molecular properties is visualized below.

G cluster_structure Structural Features cluster_impact Predicted Impact cluster_outcome Medicinal Chemistry Outcome A 2-Isobutoxy Group (Bulky Steric Shield) C Hindered C-C Bond Rotation in Biaryl Product A->C Steric Effect E Control of Regioselectivity A->E B 2,6-Dialkoxy Substitution (Electron Donating) D Increased Nucleophilicity of Aryl Ring B->D Electronic Effect F Creation of Stable Atropisomers (Conformational Locking) C->F G Accelerated Transmetalation Step D->G H Improved Binding Affinity & Target Selectivity F->H

Caption: Logical workflow from structural features to medicinal chemistry outcomes.

Section 2: Core Application - The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid. The process involves a palladium catalyst cycling through three key steps: oxidative addition to an aryl halide, transmetalation with the activated boronic acid, and reductive elimination to form the new biaryl product and regenerate the catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation BiarylPd Ar-Pd(II)-Ar' Ln Transmetal->BiarylPd RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Ortho-Substituted Phenylboronic Acids

The choice of substituents dramatically affects reactivity. While direct, peer-reviewed comparative data for this compound is limited, we can infer its properties based on known trends.

Boronic Acid DerivativeOrtho Substituent(s)Key Feature(s)Expected Reactivity / Outcome
2-Methoxyphenylboronic acid-OCH₃Mild steric hindrance, electron-donatingGood reactivity, potential for atropisomerism with bulky partners.[5]
2-Fluoro-6-methoxyphenylboronic acid-F, -OCH₃Electron-withdrawing F, electron-donating OCH₃Modulated electronics, moderate steric bulk.
This compound -OCH₃, -OCH₂CH(CH₃)₂ High steric hindrance, strongly electron-donating May require more forcing conditions (higher temp., stronger catalyst) but provides excellent conformational control.

Section 3: Field-Proven Protocols & Methodologies

The following protocols are designed to be robust starting points for researchers. Due to the steric hindrance of the title reagent, optimization of catalyst, base, and temperature may be required for challenging coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, SPhos-Pd-G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry reaction vessel (e.g., microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol%). Then, add the anhydrous organic solvent (to achieve ~0.1 M concentration) followed by degassed water (typically 4:1 to 10:1 organic:water ratio).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature. Quench by adding water and dilute with an organic solvent like ethyl acetate.

Senior Scientist's Notes (The "Why"):

  • Why 1.2-1.5 eq of Boronic Acid? Boronic acids can undergo competitive homocoupling or protodeboronation under basic, heated conditions. Using a slight excess ensures the aryl halide is fully consumed.[7]

  • Choice of Catalyst: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may be sluggish. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often superior as they promote the difficult reductive elimination step.[6]

  • Choice of Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[6] K₃PO₄ is a strong base often effective for challenging couplings, while K₂CO₃ is a good starting point.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvents (especially water) by sparging with an inert gas or via freeze-pump-thaw cycles is critical for reproducibility.

Protocol 2: Post-Reaction Work-up and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is recommended.

    • Expert Tip: Residual boron impurities can sometimes co-elute with the product. A useful trick is to wash the crude organic solution with an aqueous solution of diethanolamine, which complexes with boronic acids, facilitating their removal into the aqueous phase.

Section 4: Potential Applications in Bioactive Molecule Synthesis

While specific, published examples using this compound are not widespread, its structural features make it a highly valuable tool for specific therapeutic challenges, particularly where conformational control is paramount.

  • Kinase Inhibitors: Many kinase inhibitors are biaryl compounds that target the ATP binding pocket. The ability to generate a conformationally locked (atropisomeric) biaryl scaffold can orient key pharmacophores into an ideal binding geometry, potentially converting a moderately active compound into a highly potent and selective inhibitor.

  • GPCR Ligands: The binding sites of G-protein coupled receptors are often narrow and well-defined. An atropisomeric ligand, held in its bioactive conformation, does not need to expend entropic energy to adopt the correct shape for binding, leading to higher affinity.

  • Protein-Protein Interaction (PPI) Inhibitors: Disrupting large, flat protein-protein interfaces is a major challenge in drug discovery. Conformationally rigid, three-dimensional scaffolds built using this reagent can be used to project functional groups into specific sub-pockets on a protein surface more effectively than flexible molecules.

  • Anticancer Agents: Boronic acid analogs of known anticancer agents like combretastatin A-4 have been synthesized to explore new SAR.[8] The unique steric profile of the isobutoxy group could be used to probe interactions within the colchicine binding site of tubulin or other anticancer targets.

This compound is more than a simple building block; it is a strategic reagent for the medicinal chemist's toolbox. Its primary value lies in its ability to enforce conformational restriction in the final biaryl product through sterically driven atropisomerism. While its use may require more specialized reaction conditions compared to less hindered boronic acids, the payoff is unparalleled control over the three-dimensional architecture of a molecule. This control is a critical factor in designing drugs with superior potency, selectivity, and optimized pharmacokinetic profiles, making this reagent a powerful asset in the quest for novel therapeutics.

References

  • P&S Chemicals. Product information, this compound. [Link]

  • Ishihara, K., et al. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]

  • ResearchGate. Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

  • Mancini, F., et al. (2008). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 51(15), 4642-4645. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

  • Darses, B., et al. (2007). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Request PDF on ResearchGate. [Link]

  • Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014-6027. [Link]

  • ResearchGate. The ortho-NO2 substituted arylboronic acid 1-B(OH)2. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228-2238. [Link]

  • Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Bioorganic & Medicinal Chemistry, 116, 117999. [Link]

Sources

The Strategic Deployment of 2-Isobutoxy-6-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is perpetual. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in robust carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Among these, 2-Isobutoxy-6-methoxyphenylboronic acid represents a sophisticated building block, offering chemists a unique combination of steric hindrance and electronic properties. The presence of two ortho substituents—an isobutoxy and a methoxy group—imparts distinct conformational constraints and electronic signatures that can be strategically exploited in drug design. This guide provides an in-depth exploration of the applications and protocols for leveraging this versatile reagent in the synthesis of bioactive molecules.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be reasonably extrapolated from its close analog, 2-methoxyphenylboronic acid.[4][5][6][7] The presence of the bulkier isobutoxy group is expected to influence its solubility and reactivity.

PropertyExpected CharacteristicsRationale & Handling Guidelines
Appearance Off-white to pale yellow solidBased on typical arylboronic acids.[6]
Solubility Insoluble in water; soluble in organic solvents like THF, Dioxane, DMF, and Chloroform.The hydrophobic isobutoxy group will decrease water solubility.[4][5]
pKa Estimated to be around 8.5 - 9.0Similar to other ortho-alkoxy substituted phenylboronic acids.[4] This acidity is relevant for its activation in cross-coupling reactions.
Stability Moderately stable; susceptible to protodeboronation under acidic conditions.Store in a cool, dry place under an inert atmosphere. Avoid strong acids.

Core Applications: Palladium and Copper-Catalyzed Cross-Coupling Reactions

This compound is a premier reagent for introducing the 2-isobutoxy-6-methoxyphenyl moiety into target molecules, primarily through three powerhouse reactions of modern organic synthesis: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, celebrated for its mild conditions and functional group tolerance.[8][9][10][11] When employing a sterically hindered boronic acid like this compound, careful optimization of reaction parameters is crucial to overcome the steric challenge.[12][13][14]

Mechanistic Considerations:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.[11] The ortho-substituents on the boronic acid can influence the rate of transmetalation. An additional metal-oxygen chelation effect in the transition state has been suggested for ortho-methoxy substituted phenylboronic acids, which may also play a role here.[12]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂(Ar') OA_complex->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃/SPhos (2 mol% Pd, 4 mol% ligand)

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Dioxane/Water (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if using a two-component system) under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Catalyst Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior to PPh₃.

  • Base and Solvent: The choice of base and solvent system is critical. A stronger base like K₃PO₄ can be more effective than K₂CO₃. The presence of water is often necessary to facilitate the transmetalation step. Microwave irradiation can also be employed to accelerate the reaction.[15]

The Chan-Lam Coupling: Crafting C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of aryl-heteroatom bonds, offering an alternative to the Buchwald-Hartwig amination.[16][17][18][19] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other nucleophiles, often under mild, aerobic conditions.

Protocol: Chan-Lam N-Arylation with this compound

Materials:

  • This compound (1.5 equiv)

  • Amine or Phenol (1.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine or another suitable base (2.0 equiv)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • In a reaction vial, combine the amine/phenol, this compound, and Cu(OAc)₂.

  • Add the solvent and the base.

  • Stir the reaction mixture vigorously under an air atmosphere at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent, wash with water and brine, and dry the organic phase.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Expert Insights:

  • The reaction is often performed open to the air, as oxygen can serve as the terminal oxidant to regenerate the Cu(II) catalyst.[16]

  • The primary side reaction to be mindful of is the protodeboronation of the boronic acid. Using anhydrous solvents can help minimize this.[17]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[20] While this reaction does not directly use the boronic acid, it is a key complementary method for synthesizing precursors or analogs where a nitrogen atom is attached to the aromatic ring. For instance, one could first synthesize 2-bromo-1-isobutoxy-3-methoxybenzene and then couple it with a desired amine using Buchwald-Hartwig conditions.

Diagram: General Workflow for Bioactive Molecule Synthesis

workflow Start This compound + Aryl/Heteroaryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate Modification Further Functionalization (e.g., Chan-Lam, Buchwald-Hartwig) Intermediate->Modification Target Bioactive Molecule Modification->Target

Caption: A strategic workflow for incorporating the building block into a complex molecule.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a biaryl core. The 2-isobutoxy-6-methoxyphenyl moiety can serve as a key pharmacophoric element, potentially interacting with hydrophobic pockets in the kinase active site and influencing the overall conformation of the inhibitor. For instance, in the synthesis of pyrimidine-based bioactive compounds, similar substituted phenylboronic acids have been successfully employed.[4][21]

Synthetic Route Outline:

  • Core Synthesis: A suitably functionalized pyrimidine core, such as 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine, is prepared.[4]

  • Suzuki-Miyaura Coupling: This pyrimidine core is then coupled with this compound using the optimized Suzuki-Miyaura protocol described above. The bulky ortho-substituents on the boronic acid can enforce a twisted conformation in the final biaryl product, which can be crucial for achieving selectivity against different kinases.

This strategic incorporation of the 2-isobutoxy-6-methoxyphenyl group can lead to compounds with enhanced potency and a desirable selectivity profile, making this boronic acid a valuable asset in the drug discovery toolkit.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex bioactive molecules. Its unique steric and electronic properties offer medicinal chemists a valuable tool for modulating the pharmacological profiles of drug candidates. A thorough understanding of the nuances of Suzuki-Miyaura, Chan-Lam, and complementary reactions like the Buchwald-Hartwig amination is key to successfully deploying this reagent in drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this sophisticated synthetic intermediate.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of medicinal chemistry and materials science, biaryl and heteroaryl structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The precise and efficient construction of the carbon-carbon bond linking these aromatic rings is therefore a paramount objective in modern organic synthesis. Among the array of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[2][3] Its broad adoption in both academic and industrial laboratories can be attributed to its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of the boronic acid reagents and byproducts.[4][5]

This guide focuses on the practical application of a specific, sterically hindered building block: 2-Isobutoxy-6-methoxyphenylboronic acid . The presence of two ortho-substituents introduces significant steric bulk around the reactive boronic acid moiety. This presents both challenges and opportunities in cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields and avoid side reactions like protodeboronation.[4][6] Understanding the nuances of coupling such sterically encumbered fragments is critical for the synthesis of complex, tetra-ortho-substituted biaryl compounds, which are of growing interest in drug discovery due to their unique conformational properties.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a sequence of three key steps, orchestrated by a palladium catalyst.[7][8]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9] Electron-rich aryl halides can sometimes make this step more challenging.[10]

  • Transmetalation: This is often the rate-determining step, especially with sterically hindered partners. The organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: In the final step, the two coupled organic fragments (Ar-Ar') are expelled from the palladium center, forming the desired biaryl product. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

The choice of ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step, particularly in challenging couplings.[7][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Properties and Handling of this compound

Understanding the physicochemical properties of your reagents is a prerequisite for successful and reproducible experimentation.

PropertyValueSource
CAS Number 1072951-97-3[13]
Molecular Formula C11H17BO4[13]
Molecular Weight 224.06 g/mol Calculated
Appearance White to off-white solidGeneral Knowledge
Solubility Insoluble in water; soluble in many organic solvents like THF, Dioxane, Toluene, DMF.[14]

Storage and Handling: Boronic acids can be susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[4] It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. Avoid prolonged exposure to atmospheric moisture and oxygen.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific electronic and steric properties of the coupling partner.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification reagent_prep Reagent & Glassware Prep (Oven-dry glassware) setup Reaction Assembly (Under Inert Atmosphere) reagent_prep->setup degas Solvent Degassing (Sparge with Ar/N2) solvent_add Add Degassed Solvent degas->solvent_add addition Add Reagents: 1. Aryl Bromide 2. Boronic Acid 3. Base 4. Pd Catalyst/Ligand setup->addition addition->solvent_add heating Heat to Reaction Temp (e.g., 80-100 °C) solvent_add->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench extract Aqueous Workup (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Chromatography concentrate->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K3PO4, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture, 5 mL)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate (EtOAc)

  • Brine Solution

  • Deionized Water

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Septa and needles

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K3PO4, 2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

    • Rationale: Combining the solid reagents first under an inert atmosphere prevents premature reaction or degradation. Using a slight excess of the boronic acid can help drive the reaction to completion. K3PO4 is a moderately strong base often effective in these couplings.[7] SPhos is a bulky, electron-rich ligand well-suited for challenging couplings.[8][15]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]

    • Rationale: The Pd(0) active catalyst and some ligands are sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products like homocoupled boronic acids.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen. A small amount of water is often beneficial for Suzuki couplings as it can aid in the dissolution of the base and facilitate the transmetalation step.[4][17]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.[9] Vigorous stirring is important to ensure proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

    • Rationale: Continuous monitoring prevents unnecessary heating which could lead to product decomposition.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

    • Rationale: The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Poor solubility of reagents. 4. Protodeboronation of the boronic acid.1. Use a more active pre-catalyst (e.g., a Buchwald G3 precatalyst).[18] Increase catalyst/ligand loading. 2. Ensure glassware is rigorously dried and solvents are properly degassed.[10] 3. Try a different solvent system (e.g., Toluene, DMF, 2-MeTHF).[19] 4. Use a different base (e.g., Cs2CO3, K2CO3). Use anhydrous conditions if water is suspected to be the issue.[3]
Formation of Homocoupled Boronic Acid (Ar'-Ar') Presence of oxygen leading to oxidative homocoupling.[4]Improve degassing technique for the solvent and reaction vessel.
Formation of Protodeboronated Starting Material (Ar'-H) 1. Presence of excess water or protic impurities. 2. Reaction temperature too high or reaction time too long.1. Use rigorously dried solvents and reagents. Consider anhydrous conditions. 2. Attempt the reaction at a lower temperature or for a shorter duration.
Formation of Dehalogenated Starting Material (Ar-H) Side reaction pathway, can be promoted by certain ligands or impurities.Screen different ligands. Ensure the purity of all starting materials.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of sterically congested biaryl compounds. Success with this substrate hinges on a careful consideration of the reaction parameters. The use of bulky, electron-rich phosphine ligands, appropriate selection of base and solvent, and the maintenance of strictly inert conditions are paramount. The protocol and troubleshooting guide provided herein serve as a comprehensive starting point for researchers aiming to incorporate this versatile building block into their synthetic strategies, ultimately enabling the construction of novel and complex molecular architectures for a wide range of applications.

References

Application Note: Strategic Synthesis of Sterically Hindered Biaryl Compounds Using 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Steric Challenges in Biaryl Synthesis

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely used method for their synthesis due to its mild conditions and high functional group tolerance.[1][2] However, the construction of tetra-ortho-substituted biaryls—where both aromatic rings bear substituents adjacent to the newly formed C-C bond—presents a significant synthetic hurdle. Steric hindrance dramatically impedes the key transmetalation step in the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[3]

This application note provides a detailed guide to leveraging 2-Isobutoxy-6-methoxyphenylboronic acid, a specialized building block designed to overcome these steric challenges. The bulky yet flexible isobutoxy group, combined with the ortho-methoxy substituent, allows for the efficient synthesis of highly substituted biaryl compounds that are otherwise difficult to access. We will explore the mechanistic rationale, provide a detailed experimental protocol, and discuss optimization strategies for this powerful synthetic tool.

Reagent Profile: this compound

The strategic design of this boronic acid is key to its efficacy. The ortho-methoxy group can influence the electronic properties of the ring and may play a role in stabilizing the palladium catalyst complex. The ortho-isobutoxy group provides significant steric bulk, which is crucial for creating specific, sterically demanding molecular architectures.

Property Value
IUPAC Name (2-Isobutoxy-6-methoxyphenyl)boronic acid
Molecular Formula C₁₁H₁₇BO₃
Molecular Weight 208.06 g/mol
Appearance Typically an off-white to white solid
Storage Store in a cool, dry place. Sensitive to moisture. Keep container tightly closed.

Handling Precautions: As with all boronic acids, this reagent should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can cause skin and serious eye irritation.[4]

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide or triflate.[5] The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] This is often the rate-limiting step, especially with sterically hindered substrates.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

For sterically demanding couplings, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination steps.[3][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)(Ar²)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetalation_complex->product boronate Ar²-B(OR)₃⁻ boronate->pd_complex aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ + Base (OH⁻) boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol provides a general method for the coupling of this compound with a sterically hindered aryl bromide.

Reaction Scheme: (Ar-Br) + (2-Isobutoxy-6-methoxyphenyl)B(OH)₂ --[Pd Catalyst, Base, Solvent, Heat]--> Ar-(2-Isobutoxy-6-methoxyphenyl)

Materials:

ReagentM.W. ( g/mol )Equiv.Amount
Aryl Bromide (e.g., 2-Bromo-1,3-dimethylbenzene)185.061.0185 mg (1.0 mmol)
This compound208.061.5312 mg (1.5 mmol)
Pd₂(dba)₃915.720.0218.3 mg (0.02 mmol)
SPhos (Ligand)410.480.0832.8 mg (0.08 mmol)
Potassium Phosphate (K₃PO₄), tribasic212.273.0637 mg (3.0 mmol)
Toluene--8 mL
Water--2 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).

    • Rationale: Using a slight excess of the boronic acid (1.2-1.5 equiv.) helps drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.[7] The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without interfering with the catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add toluene (8 mL) and water (2 mL) via syringe.

    • Rationale: A biphasic solvent system like Toluene/Water or Dioxane/Water is common for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The organic phase dissolves the substrates and catalyst. Rigorous exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Rationale: Elevated temperatures are typically required to overcome the high activation energy of coupling sterically hindered substrates. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 20 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Optimization and Troubleshooting

For challenging couplings, systematic optimization may be necessary.

Problem Potential Cause Suggested Solution
Low Yield / No Reaction Ineffective catalyst/ligand combination.Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos) or use pre-formed palladacycle catalysts which can generate the active Pd(0) species under milder conditions.[1][3]
Insufficient base strength or solubility.Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF).
Catalyst deactivation.Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly before use.
Protodeboronation Boronic acid is sensitive to the reaction conditions (base, temperature).Use milder bases (e.g., K₂CO₃).[8] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[1][9]
Homocoupling of Boronic Acid Presence of oxygen.Improve inert atmosphere technique. Use freshly degassed solvents.

Conclusion

This compound is a highly effective reagent for the synthesis of sterically congested biaryl compounds via the Suzuki-Miyaura reaction. Its unique substitution pattern facilitates couplings that are challenging with simpler boronic acids. By carefully selecting the appropriate palladium catalyst, ligand, and base, researchers can successfully construct complex molecular architectures, paving the way for advancements in drug discovery and materials science. The protocol described herein serves as a robust starting point for the exploration of this valuable synthetic building block.

References

  • (PDF) Synthesis of (−)‐Cannabidiol (CBD), (−)‐Δ‐ and (−)‐Δ‐Tetrahydrocannabinols, Encapsulation of CBD with Nanoparticles for Controlled Delivery and Biological Evaluation - ResearchGate. Available at: [Link]

  • New Methods for the Synthesis of Cannabidiol Derivatives - PubMed. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - NIH. Available at: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity - PubMed. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. Available at: [Link]

  • Mitsonobu reaction of cannabidiol. Synthesis of water-soluble cannabidiol derivatives. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-Coupling Procedure | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in academic research and pharmaceutical drug development. This guide provides a comprehensive overview of the Suzuki coupling reaction with a focus on the use of substituted phenylboronic acids, offering detailed experimental protocols, quantitative data on the impact of substituents, and a visual representation of the reaction mechanism.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key

Application Notes & Protocols: Leveraging 2-Isobutoxy-6-methoxyphenylboronic Acid for the Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex organic molecules, particularly those featuring sterically congested biaryl scaffolds, remains a significant challenge in synthetic chemistry. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials, driving the need for robust and versatile synthetic tools. This guide details the strategic application of 2-isobutoxy-6-methoxyphenylboronic acid, a di-ortho-substituted organoboron reagent, in constructing challenging carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. We will explore the unique structural and electronic advantages of this reagent, provide a detailed, field-proven protocol for its use in synthesizing tetra-ortho-substituted biaryls, and discuss its application in the synthesis of complex molecules such as cannabidiol analogs. This document is intended for researchers, scientists, and drug development professionals seeking to overcome synthetic hurdles associated with steric hindrance.

The Strategic Advantage of this compound

The utility of a boronic acid in Suzuki-Miyaura coupling is profoundly influenced by its steric and electronic profile.[1] this compound is distinguished by two key features: a sterically demanding di-ortho-substituted framework and the presence of two electron-donating alkoxy groups.

Overcoming Steric Hindrance

The construction of biaryls with multiple substituents at the ortho positions of the central C-C bond is notoriously difficult due to steric repulsion. This repulsion can hinder the necessary proximity of the coupling partners in the transition state of the reaction, leading to low yields. Many standard Suzuki-Miyaura conditions fail when applied to di-ortho- or tri-ortho-substituted substrates.[2]

The successful coupling of this compound relies on the use of specialized catalytic systems designed to accommodate bulky substrates. These systems often feature palladium catalysts paired with sterically demanding and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) or biaryl phosphines like AntPhos.[3][4][5] These ligands form highly active, yet stable, palladium complexes that facilitate the critical oxidative addition and reductive elimination steps involving hindered substrates.[3][4] The "flexible steric bulk" of certain NHC ligands has been shown to be crucial for achieving high catalytic activity in these challenging transformations.[3]

Enhanced Reactivity through Electronic Effects

The Suzuki-Miyaura reaction mechanism involves a crucial transmetalation step where the organic group is transferred from the boron atom to the palladium center.[6] The rate and efficiency of this step are enhanced by increasing the nucleophilicity of the carbon atom attached to boron.

This compound contains two electron-donating alkoxy groups (methoxy and isobutoxy) at the ortho positions. These groups increase the electron density on the aromatic ring through resonance, thereby making the ipso-carbon more nucleophilic and facilitating a more rapid and efficient transmetalation. This electronic activation makes it a highly effective coupling partner, even in reactions where other boronic acids might be sluggish.[1]

Structural Importance in Complex Molecules

The 2,6-dialkoxyphenyl motif is a key structural component in numerous biologically active molecules. For instance, the core structure of cannabidiol (CBD) and its analogs is a resorcinol derivative, which is structurally related. The synthesis of these complex molecules often requires the strategic coupling of a substituted resorcinol-type fragment.[7][8][9] The ability to use reagents like this compound allows for the modular and efficient assembly of these complex scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.[10]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three fundamental steps, as illustrated below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition Transmetalation_TS R¹-Pd(II)Ln-R² PdII_complex->Transmetalation_TS Transmetalation Activated_Boronate [R²-B(OH)₃]⁻ Activated_Boronate->PdII_complex Transmetalation_TS->Pd0 Reductive Elimination Product R¹-R² Transmetalation_TS->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Activated_Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronic_Acid Halide R¹-X Halide->PdII_complex center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium complex as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This section provides a robust, self-validating protocol for the coupling of this compound with a di-ortho-substituted aryl bromide.

Rationale and Experimental Design

The synthesis of a tetra-ortho-substituted biaryl is a benchmark for a catalyst's efficacy in overcoming steric hindrance. Our model reaction will couple this compound with 2,6-dimethylbromobenzene.

  • Catalyst/Ligand Choice: We select a palladium catalyst in combination with a bulky, electron-rich N-heterocyclic carbene (NHC) ligand, as these have demonstrated high efficiency for coupling sterically hindered substrates.[3][5] An alternative is a highly active biaryl phosphine ligand system.[4]

  • Base and Solvent: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) is chosen to facilitate boronate formation without competing side reactions.[3] Anhydrous dioxane or toluene is selected as the solvent to ensure solubility and a suitable reaction temperature.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
2,6-Dimethylbromobenzene576-22-7185.061.01.0
This compound1645805-20-4224.071.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)250285-32-6424.070.040.04
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.273.03.0
1,4-Dioxane, anhydrous123-91-188.115.0 mL-
Step-by-Step Protocol
  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (637 mg, 3.0 mmol), this compound (269 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and IPr ligand (17 mg, 0.04 mmol).

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5.0 mL) via syringe, followed by 2,6-dimethylbromobenzene (185 mg, 1.0 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring (Self-Validation): After 2 hours, carefully take a small aliquot from the reaction mixture via syringe. Quench it with water and extract with ethyl acetate. Analyze the organic layer by Thin-Layer Chromatography (TLC) against the starting materials to assess consumption of the aryl bromide. Continue heating and monitoring every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (15 mL each).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure tetra-ortho-substituted biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Visualization

Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask, Reagents) Addition 2. Solvent & Substrate Addition (Dioxane, Aryl Bromide) Setup->Addition Reaction 3. Heat & Stir (100 °C) Addition->Reaction Monitoring 4. Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Iterative Check Monitoring->Reaction Workup 5. Quench & Extract (EtOAc, H₂O) Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Characterization 7. Analysis (NMR, HRMS) Purification->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Data & Applications

The effectiveness of a given set of Suzuki-Miyaura conditions is highly dependent on the specific substrates. The following table, compiled from representative literature, illustrates typical yields for the synthesis of challenging biaryls, highlighting the importance of optimizing the catalyst, ligand, and base.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,6-Dimethylbromobenzene2-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095[3]
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidPd₂(dba)₃ (1)AntPhos (2.5)K₃PO₄Toluene11092[4]
1-Bromo-2-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)NHC-Pd-PEPPSI (2)Cs₂CO₃Dioxane8088[5]
2-BromoanisoleThis compoundPd(dppf)Cl₂ (3)-K₂CO₃DMA/H₂O10085 (est.)[12]

Note: Yields are illustrative and may vary based on specific reaction scale and purity of reagents. "est." denotes an estimated yield based on similar transformations.

The principles outlined here are directly applicable to the synthesis of complex natural products and their analogs. For example, the core of cannabidiol (CBD) is formed by coupling a derivative of olivetol (a resorcinol) with a monoterpenoid.[8] Synthesizing analogs of CBD with modified resorcinol rings can be achieved using Suzuki-Miyaura coupling with appropriately substituted boronic acids, like this compound, to explore new therapeutic properties.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base/solvent.Use a fresh, high-purity catalyst/ligand. Ensure all glassware is flame-dried and solvents are anhydrous. Screen alternative bases (e.g., Cs₂CO₃, t-BuOK) and solvents (e.g., Toluene, 2-MeTHF).
Deboronation of Boronic Acid Presence of protic sources; Prolonged reaction at high temperature.Ensure anhydrous conditions. Monitor the reaction closely and stop it once the limiting reagent is consumed. Consider a milder base.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling; Catalyst decomposition.Maintain a strict inert atmosphere throughout the reaction. Increase ligand-to-palladium ratio to stabilize the catalyst.
Formation of Byproducts Side reactions due to functional group intolerance; Reductive dehalogenation.Protect sensitive functional groups if necessary. Use a well-defined palladium precatalyst to minimize side reactions.

Conclusion

This compound is a powerful and highly effective reagent for the synthesis of sterically hindered biaryl compounds. Its unique combination of steric bulk and electronic activation enables access to molecular architectures that are difficult to synthesize using conventional methods. By pairing this reagent with modern, highly active palladium catalyst systems, researchers can efficiently construct complex molecules for applications in drug discovery, materials science, and natural product synthesis. The protocols and insights provided herein serve as a practical guide for scientists to harness the full potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 2-Isobutoxy-6-methoxyphenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of coupling this sterically hindered substrate.

Introduction to the Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.[1][2] However, substrates like this compound present a significant challenge due to the steric hindrance imposed by the two ortho-substituents. This bulkiness can impede critical steps in the catalytic cycle, leading to low yields, incomplete reactions, and the formation of undesirable side products.[3][4][5] This guide provides expert insights and practical solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving very low yields?

A1: The primary reason for failure is the steric hindrance from the isobutoxy and methoxy groups at the ortho positions. This bulkiness slows down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[3][4] To overcome this, specialized conditions are necessary, particularly the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) which can accelerate these key steps.[3][4]

Q2: What are the most common side products, and how can I minimize them?

A2: The two most common side products are the homocoupling of the boronic acid (forming a symmetrical biaryl) and protodeboronation (replacement of the boronic acid group with a hydrogen).[3][6][7] Homocoupling is often caused by the presence of oxygen, so rigorous degassing of solvents and maintaining an inert atmosphere are critical.[3] Protodeboronation is an undesired side reaction where a proton replaces the boronic acid group, and its likelihood depends on factors like the reaction conditions and the substrate itself.[6]

Q3: Is this compound stable?

A3: Boronic acids can degrade over time, and their stability is variable.[3][6] It's crucial to verify the purity of your boronic acid before use. If degradation is suspected, you can consider converting it to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be more robust.[8][9]

Q4: Can the ortho-methoxy group in my boronic acid interfere with the reaction?

A4: Yes, the ortho-methoxy group can have a dual role. While contributing to steric hindrance, the oxygen atom can also chelate to the palladium center. This chelation can influence the reaction's selectivity and efficiency, potentially acting as a directing group during oxidative addition.[10][11][12]

In-Depth Troubleshooting Guide

Low to No Yield or Incomplete Conversion

Q5: I've tried a standard catalyst like Pd(PPh₃)₄ and am seeing no product. What's the next step?

A5: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically hindered substrates.[4] Your immediate next step should be to screen a panel of more robust and specialized catalyst systems.

  • Rationale: The catalytic cycle for a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[1][13] Steric hindrance around the boron atom slows down the transmetalation step, where the organic group is transferred from boron to palladium. Bulky, electron-rich ligands are essential as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which accelerates both oxidative addition and the crucial reductive elimination step to release the product.[3][4]

  • Recommended Action: Employ bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[3][4] These are commercially available as pre-formed palladium complexes (precatalysts), which are often more stable and efficient.

Prevalent Side Reactions

Q6: My main impurity is the protodeboronated arene. How can I prevent this?

A6: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This is often promoted by aqueous basic conditions.

  • Rationale: The mechanism of protodeboronation can be complex, with both acid- and base-catalyzed pathways.[6][14] In the context of Suzuki reactions, the base-catalyzed pathway is particularly relevant.[14] The choice of base and the presence of water can significantly influence the rate of this side reaction.

  • Recommended Actions:

    • Use a non-aqueous base: Consider using a base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid without requiring water.

    • Minimize water content: If an aqueous base is necessary, use the minimum amount required and ensure your organic solvent is anhydrous.

    • Protect the boronic acid: Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt, which are less prone to protodeboronation.[9]

Q7: I'm observing significant homocoupling of my boronic acid. What causes this and how can I stop it?

A7: Homocoupling is the dimerization of the boronic acid and is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3][14][15]

  • Rationale: Oxygen can promote the oxidative homocoupling of boronic acids.[3] Additionally, the reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes consume two molecules of the boronic acid, leading to a homocoupled dimer.[14]

  • Recommended Actions:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]

    • Use an Active Pd(0) Source: While many reactions use Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this specific homocoupling pathway.

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]

Purification Challenges

Q8: My product and starting materials are co-eluting during column chromatography. What are my options?

A8: Co-elution is a common problem, especially when the polarity of the product and unreacted starting materials are similar.

  • Rationale: The structural similarity between your starting materials and the final product can make chromatographic separation difficult.

  • Recommended Actions:

    • Change the Solvent System: Experiment with different solvent systems for your column chromatography. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can provide better separation.[16]

    • Acid/Base Wash: If your product or one of the starting materials has an acidic or basic functional group, you can use an acid-base extraction during the workup to selectively remove it from the organic layer.

    • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.

    • Drive the Reaction to Completion: The best way to avoid purification issues with starting materials is to ensure the reaction goes to completion. Re-optimizing the reaction conditions may be more efficient in the long run than struggling with a difficult purification.

Experimental Protocols & Data

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)

Procedure:

  • Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).[17][18]

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[17][18][19]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Data Tables for Optimization

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings

Catalyst/Ligand CombinationTypical Loading (mol%)Key Advantages
XPhos Pd G31 - 3Excellent for sterically demanding substrates.
SPhos Pd G21 - 3High activity for a broad range of substrates.
RuPhos Pd G31 - 3Effective for hindered biaryl synthesis.[3][4]
Pd₂(dba)₃ with P(t-Bu)₃1 - 2 (Pd), 2-4 (Ligand)A versatile system for challenging couplings.

Table 2: Base and Solvent Selection Guide

BaseSolvent SystemTemperature (°C)Comments
K₃PO₄1,4-Dioxane / H₂O80 - 110A robust and commonly used system.
K₂CO₃Toluene / EtOH / H₂O80 - 100A milder base, good for sensitive functional groups.[20]
Cs₂CO₃Dioxane / H₂O80 - 110A strong inorganic base, often very effective.
CsFAnhydrous THF or Dioxane70 - 100Good for minimizing protodeboronation.[21]
Visualizations
Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Releases Product Product Ar-R Product Reductive_Elimination->Product Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst suitable for sterically hindered substrates? Start->Check_Catalyst Switch_Catalyst Switch to Bulky Ligand System (e.g., XPhos, SPhos) Check_Catalyst->Switch_Catalyst No Check_Side_Products Analyze crude mixture for side products (LCMS/NMR) Check_Catalyst->Check_Side_Products Yes Switch_Catalyst->Check_Side_Products Protodeboronation Protodeboronation Observed? Check_Side_Products->Protodeboronation Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Optimize_Base Optimize Base/Solvent (e.g., use anhydrous conditions, CsF) Protodeboronation->Optimize_Base Yes Degas_Thoroughly Improve Degassing Protocol (Freeze-Pump-Thaw) Homocoupling->Degas_Thoroughly Yes Check_Purity Verify Reagent Purity (Boronic Acid, Halide) Homocoupling->Check_Purity No Optimize_Base->Check_Purity Degas_Thoroughly->Check_Purity Purify_Reagents Purify or resynthesize boronic acid Check_Purity->Purify_Reagents Impure Success Reaction Optimized Check_Purity->Success Pure Purify_Reagents->Success

Caption: A logical workflow for troubleshooting challenging Suzuki reactions.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Wikipedia contributors. (n.d.).
  • Various Authors. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
  • Various Authors. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Reddit user. (2018, November 5).
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Reddit user. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Various Authors. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Various Authors. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Various Authors. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • Various Authors. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Various Authors. (2018, September 11). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • Various Authors. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • Various Authors. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis. Benchchem.
  • Various Authors. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Various Authors. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.

Sources

Common side reactions with 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isobutoxy-6-methoxyphenylboronic acid. This document is intended for researchers, scientists, and drug development professionals utilizing this sterically hindered boronic acid in their synthetic workflows. As a di-ortho-substituted arylboronic acid, this reagent presents unique challenges and opportunities in cross-coupling reactions. This guide provides in-depth, field-proven insights into its common side reactions, troubleshooting strategies, and best practices to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions. The sterically demanding nature of the ortho-isobutoxy and ortho-methoxy groups is a primary factor influencing its reactivity and side-reaction profile.[1][2][3]

Issue 1: Low or No Yield of Desired Cross-Coupling Product

Q: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?

A: Low yields with sterically hindered substrates like this are a frequent challenge.[1][2] The primary bottlenecks are typically inefficient catalyst turnover and competing side reactions. The bulky ortho groups impede the critical transmetalation step of the catalytic cycle.

Core Areas to Investigate:

  • Catalyst System (Palladium & Ligand): The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered partners, you require a catalyst system that can accommodate the bulk and facilitate the otherwise slow oxidative addition and transmetalation steps.[1][4]

    • Expert Recommendation: Utilize palladium precatalysts combined with bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines are specifically designed to accelerate reactions involving hindered substrates.[1][4]

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[4] For hindered substrates, a stronger base is often necessary to drive this equilibrium.

    • Expert Recommendation: Finely powdered, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2][4]

  • Solvent and Temperature: The solvent system must solubilize all components and facilitate the reaction. Increased temperatures can help overcome the activation energy barriers associated with hindered substrates.[4]

    • Expert Recommendation: Aprotic polar solvents such as 1,4-dioxane or THF, often with a small amount of water, are standard.[1][5] The water can improve the solubility of the base and facilitate boronate formation.[4] Reactions may require heating to temperatures between 80-110 °C.[4]

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process when encountering low yields.

LowYield_Troubleshooting Start Low or No Yield Observed CheckCatalyst Is the Catalyst System Optimized for Hindered Substrates? Start->CheckCatalyst UseBuchwald Action: Switch to a Buchwald-type ligand (e.g., XPhos, SPhos) with a Pd precatalyst. CheckCatalyst->UseBuchwald No CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase Yes UseBuchwald->CheckBase UseStrongBase Action: Switch to a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃). CheckBase->UseStrongBase No CheckConditions Are Reaction Conditions Forcing Enough? CheckBase->CheckConditions Yes UseStrongBase->CheckConditions IncreaseTemp Action: Increase reaction temperature (80-110 °C) and ensure adequate reaction time. CheckConditions->IncreaseTemp No CheckSideReactions Are Side Products Observed (TLC/LC-MS)? CheckConditions->CheckSideReactions Yes IncreaseTemp->CheckSideReactions TroubleshootSideReactions Proceed to Side Reaction Troubleshooting (Protodeboronation, Homocoupling). CheckSideReactions->TroubleshootSideReactions Yes ReactionPathways Start Ar-B(OH)₂ + R-X (Starting Materials) Suzuki Desired Suzuki Coupling (Pd(0), Base) Start->Suzuki Productive Pathway SideReactions Side Reactions Protodeboronation Protodeboronation (+ H⁺ source) Start->Protodeboronation Consumes Reagent Homocoupling Homocoupling (+ O₂ or Pd(II)) Start->Homocoupling Consumes Reagent Product Ar-R (Desired Product) Suzuki->Product Byproduct1 Ar-H (Protodeboronated Byproduct) Protodeboronation->Byproduct1 Byproduct2 Ar-Ar (Homocoupled Byproduct) Homocoupling->Byproduct2

Caption: Desired vs. undesired reaction pathways.

Issue 3: Purification Challenges

Q: I've completed my reaction, but I'm having trouble separating my product from unreacted boronic acid and the homocoupled byproduct. What are the best purification strategies?

A: Purification can be challenging due to the similar polarities of the desired product, starting material, and byproducts.

Recommended Purification Protocols:

  • Aqueous Basic Wash: Unreacted boronic acid can often be removed by washing the organic layer with an aqueous base (e.g., 1M NaOH). The boronic acid deprotonates to form a water-soluble boronate salt, which partitions into the aqueous layer. [6][7]This should be the first step in your workup.

  • Chromatography: Flash column chromatography is typically required to separate the desired product from the non-polar homocoupled byproduct.

    • Solvent System: A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is usually effective. The homocoupled byproduct (Ar-Ar) is typically less polar than the desired cross-coupled product (Ar-R).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, particularly the homocoupled byproduct.

  • Scavenger Resins: For removing trace amounts of boronic acid, specialized silica-based scavengers containing diol functionalities (like SiliaBond Diol) can be used. [8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Substrate

This protocol provides a robust starting point for coupling this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition & Degassing: Add the solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The solvent should be previously degassed by sparging with argon for at least 30 minutes. [9]5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M NaOH (2x) to remove excess boronic acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [1]

Protocol 2: Removal of Boronic Acid Byproducts via Diethanolamine Adduct Formation

If you have a large amount of unreacted boronic acid that is difficult to remove, this protocol can be used on the crude mixture before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv. relative to the theoretical maximum unreacted boronic acid) dropwise while stirring.

  • Precipitation & Isolation: A white precipitate of the boronic acid-diethanolamine adduct should form. Stir for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Concentration: The filtrate, now depleted of the boronic acid, can be concentrated and subjected to final purification by chromatography. [1]

Summary of Recommended Conditions

The following table summarizes the recommended starting conditions for reactions involving this compound, especially for challenging couplings.

ParameterRecommendationRationale
Catalyst Palladium Precatalyst (e.g., XPhos Pd G3)Optimized for rapid generation of active Pd(0) and suitable for hindered substrates. [1]
Ligand Bulky, Electron-Rich (e.g., XPhos, SPhos)Accelerates oxidative addition and transmetalation, overcoming steric hindrance. [2][4]
Base K₃PO₄ or Cs₂CO₃ (finely powdered)Strong bases that effectively promote the formation of the active boronate species. [4]
Solvent 1,4-Dioxane or THF (often with H₂O)Good solvating power; water can aid base solubility and boronate formation. [1][5]
Atmosphere Inert (Argon or Nitrogen)Critical for preventing oxygen-mediated homocoupling and catalyst decomposition. [10][11]
Degassing Subsurface Sparging or Freeze-Pump-ThawEssential for removing dissolved oxygen to suppress homocoupling. [10][9]

References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
  • Wikipedia. (2023). Protodeboronation.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • BenchChem. (n.d.). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 2-Isobutoxy-6-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this sterically hindered and electron-rich substrate. Our goal is to move beyond simple protocols and explain the chemical reasoning behind each recommendation, empowering you to achieve higher yields and more consistent results.

Introduction: Understanding the Challenge

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. Its structure, featuring two ortho-alkoxy substituents, makes it both sterically demanding and electron-rich.

  • Steric Hindrance: The bulky isobutoxy and methoxy groups flanking the boronic acid moiety impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred to the palladium center. This steric clash increases the activation energy of the reaction.[1][2]

  • Electronic Effects: The electron-donating nature of the alkoxy groups increases the electron density on the aromatic ring. While this can be beneficial in some contexts, it can slow the rate-limiting oxidative addition step if the aryl halide partner is also electron-rich.[3][4]

These factors often lead to low conversion, slow reaction rates, and the formation of undesirable side products. Standard Suzuki conditions, such as those using Pd(PPh₃)₄, are frequently ineffective.[2] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or zero, with starting materials largely unconsumed. What are the primary causes?

A1: This is the most common issue and typically points to a failure in one of the early, high-energy steps of the catalytic cycle.

  • Inactive Catalyst System: The active Pd(0) species is not being generated or is not potent enough for this demanding substrate. Standard Pd(II) precatalysts may not be efficiently reduced, or ligands like triphenylphosphine may not be suitable.[5]

  • Inefficient Oxidative Addition: If your aryl halide partner is also electron-rich or sterically hindered, the initial oxidative addition of the palladium catalyst to the R-X bond can be extremely slow.[4][6]

  • Suboptimal Base/Solvent Choice: The base may be too weak to form the required boronate "ate" complex, which is the active nucleophile in the transmetalation step.[5][7] Poor solubility of reagents can also halt the reaction.

Initial Troubleshooting Steps:

  • Switch to a Modern Catalyst System: Employ a pre-formed Pd(0) source like Pd₂(dba)₃ or an advanced precatalyst (e.g., XPhos Pd G3). Crucially, pair it with a bulky, electron-rich biarylphosphine ligand. These ligands stabilize the highly reactive monoligated Pd(0) species and accelerate both oxidative addition and the final reductive elimination step.[1][6]

  • Select a Stronger Base: Use a robust, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area.[1][5]

  • Increase Reaction Temperature: Hindered couplings often require more thermal energy to overcome the activation barrier. Use a high-boiling point solvent like dioxane, toluene, or DMF and increase the temperature to 80–110 °C.[1][8]

Q2: My starting materials are consumed, but the desired product yield is low. What are the likely side reactions?

A2: If starting materials are consumed without significant product formation, the reaction is likely being diverted into non-productive pathways.

  • Protodeboronation: This is a major side reaction for electron-rich boronic acids like yours. The carbon-boron bond is cleaved and replaced by a hydrogen atom, particularly in the presence of a strong base and protic sources (like water).[5][9]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (a dimer of your boronic acid starting material). This is often promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficiently reduced precatalyst.[10][11]

  • Catalyst Decomposition: At high temperatures, an improperly stabilized catalyst can decompose into inactive palladium black, prematurely halting the reaction.[4]

Solutions to Minimize Side Reactions:

  • Ensure Rigorous Inert Conditions: Oxygen is the primary culprit for homocoupling. Thoroughly degas all solvents (including any water used in the solvent system) and the reaction vessel by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1][12]

  • Mitigate Protodeboronation:

    • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are more resistant to premature decomposition.[5]

    • Use the boronic acid as the limiting reagent if possible, or add it slowly to the reaction mixture.

    • For highly sensitive substrates, employ strictly anhydrous conditions.[5]

  • Use a Stabilizing Ligand: The bulky biarylphosphine ligands mentioned in A1 are excellent at preventing catalyst decomposition by creating a stable, protective coordination sphere around the palladium center.[6]

Q3: Which specific catalyst/ligand combination is best for this substrate?

A3: There is no single "best" combination, as the optimal choice also depends on your aryl halide partner. However, for sterically hindered and electron-rich substrates, catalyst systems based on Buchwald-type biarylphosphine ligands are the gold standard.[1][2][6]

These ligands possess the key features required:

  • Bulk: Facilitates the final reductive elimination step to release the product.[13]

  • Electron-Donating: Increases the electron density on the palladium, promoting the initial oxidative addition.[13]

A screening approach is often the most effective strategy.

Optimization Strategies & Data
Table 1: Recommended Catalyst Systems for Hindered Couplings
Palladium SourceRecommended LigandsRationale & Key FeaturesCitation
Pd₂(dba)₃ or Pd(OAc)₂XPhos , SPhos , RuPhos "Buchwald Ligands"; excellent for a broad range of hindered and electron-rich substrates. Promote fast oxidative addition and reductive elimination.[1][6]
Pd₂(dba)₃AntPhos , BI-DIME Specialized ligands developed for extremely demanding, tetra-ortho-substituted couplings. Offer superior performance where other ligands fail.[14][15]
XPhos Pd G3/G4(Ligand is part of the precatalyst)Highly stable and active precatalysts that ensure efficient generation of the active Pd(0) species. Excellent for reproducibility.[11]
PdCl₂(dppf)(Ligand is part of the precatalyst)A common, robust catalyst, but may be less effective for this specific challenge compared to Buchwald systems. A good baseline for comparison.[5]
Table 2: Base and Solvent Selection Guide
BaseRecommended SolventsTemperature RangeCommentsCitation
K₃PO₄ Dioxane/H₂O (e.g., 4:1 to 10:1), Toluene/H₂O, THF/H₂O80 - 110 °CA strong, effective base. The added water aids in dissolving the base and forming the active boronate, but can increase protodeboronation risk.[1][3]
Cs₂CO₃ Dioxane, DMF, Toluene80 - 110 °CA very strong base, often used for the most challenging couplings. Its higher solubility in organic solvents can be an advantage.[1][5]
K₂CO₃ Dioxane/H₂O, Toluene/H₂O80 - 110 °CA standard, less expensive option. May be sufficient if the coupling partner is highly reactive (e.g., an aryl iodide).[16]
KF THF, Dioxane60 - 100 °CA milder base that can sometimes be used to minimize decomposition of base-sensitive functional groups and reduce protodeboronation.[5][17]
Visualized Workflows & Mechanisms
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the reaction. For a hindered substrate like this compound, the Transmetalation and Reductive Elimination steps are often kinetically challenging.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents A Pd(0)L_n Active Catalyst B R¹-Pd(II)(X)L_n Oxidative Adduct A->B Oxidative Addition (Ar-X) C R¹-Pd(II)(OR)L_n B->C Ligand Exchange (Base, -X⁻) D R¹-Pd(II)(R²)L_n C->D Transmetalation (R²B(OH)₂) SLOW STEP D->A Reductive Elimination FAST w/ Bulky Ligands Product Product (R¹-R²) D->Product ArX Aryl Halide (R¹-X) ArX->B Boronic Boronic Acid (R²B(OH)₂) Boronic->D Base Base (e.g., K₃PO₄) Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your reaction.

Troubleshooting_Workflow start Low Yield Observed q1 Are Starting Materials Consumed? start->q1 no_consum No / Low Consumption q1->no_consum No yes_consum Yes, Mostly Consumed q1->yes_consum Yes sol_no_consum Issue: Inactive Catalyst or Slow Oxidative Addition no_consum->sol_no_consum action1 1. Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos). 2. Use a Pd(0) source or G3/G4 Precatalyst. 3. Increase Temperature (80-110 °C). sol_no_consum->action1 q2 Major Side Products Observed? yes_consum->q2 yes_side Yes (e.g., Homocoupling, Protodeboronation) q2->yes_side Yes no_side No Clear Major Side Product q2->no_side No sol_side Issue: Side Reactions Dominating yes_side->sol_side action2 1. Rigorously Degas Solvents and Vessel. 2. Use a more stable Boronate Ester (BPin). 3. Consider a milder base (e.g., KF) or anhydrous conditions. sol_side->action2 sol_no_side Issue: Slow Transmetalation or Catalyst Decomposition no_side->sol_no_side action3 1. Use a Stronger Base (K₃PO₄, Cs₂CO₃). 2. Ensure Base is finely powdered. 3. Screen Solvents (Dioxane, Toluene). 4. Confirm Ligand is stabilizing catalyst. sol_no_side->action3

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Experimental Protocols
Protocol 1: General Procedure for Coupling with this compound

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered base (2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.[1]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

For challenging substrates, screening multiple conditions simultaneously is highly efficient. This can be done using a 24-well reaction block or parallel synthesis equipment.

Setup:

  • Prepare a stock solution of your aryl halide and the boronic acid in a suitable solvent (e.g., Toluene).

  • In each well of the reaction block, pre-weigh different catalysts/ligands and bases.

  • The general procedure is as follows:

    • Place the reaction block containing the pre-weighed solids into an inert atmosphere glovebox or use a benchtop inertion box.

    • Dose the stock solution of substrates into each well.

    • Add the appropriate screening solvent to each well.

    • Seal the reaction block securely.

    • Place the block on a heated stirring plate and run the reactions for a set time (e.g., 12-24 hours).

    • After cooling, quench the reactions, and analyze the outcome of each well by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up.

References

Sources

Troubleshooting low yield with sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield with Sterically Hindered Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields, specifically when working with sterically demanding boronic acids. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve even the most challenging coupling problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing in-depth explanations and actionable protocols.

Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is giving me very low yield or has stalled completely. What are the first things I should check?

A1: When a typically robust reaction like the Suzuki-Miyaura coupling fails with hindered substrates, the issue often lies in one of the key steps of the catalytic cycle being kinetically disfavored. Steric bulk around the boronic acid primarily impedes the transmetalation and reductive elimination steps.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst Activity & Integrity: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen can deactivate the catalyst and promote side reactions.[1]

    • Actionable Advice: Ensure your reagents and solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[3] Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for clean and efficient generation of the active Pd(0) species.[2]

  • Ligand Choice: Standard ligands like PPh₃ are often insufficient for hindered couplings. The ligand's job is to stabilize the palladium center and facilitate the difficult steps of the catalytic cycle. For sterically demanding partners, you need a ligand that is both bulky and highly electron-donating.

    • Actionable Advice: Switch to a state-of-the-art biaryl phosphine ligand (a "Buchwald ligand") such as SPhos, XPhos, or RuPhos, or an N-heterocyclic carbene (NHC) ligand.[1] These ligands promote the formation of a reactive, monoligated Pd(0) species that accelerates both oxidative addition and the crucial, sterically-sensitive reductive elimination step.[1][4]

  • Base & Solvent System: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for transmetalation.[5] The solubility and strength of the base are critical.

    • Actionable Advice: For hindered boronic acids, a stronger, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[3][6] Ensure the base is well-dispersed; vigorous stirring is crucial.[4] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or THF with a small amount of water (e.g., 10:1 ratio), which can help solubilize the base and facilitate boronate formation.[1][4]

  • Temperature: Steric hindrance introduces a higher activation energy barrier for the reaction.

    • Actionable Advice: Increase the reaction temperature. Reactions involving hindered substrates often require heating, typically in the range of 80-110 °C.[3][7] Use a higher-boiling solvent like toluene or xylene if necessary.[8]

Q2: I'm observing a significant amount of a side product that corresponds to my starting material, but with the boronic acid group replaced by a hydrogen atom. What is happening and how can I stop it?

A2: You are observing protodeboronation , a common and often frustrating side reaction where the C–B bond is cleaved and replaced by a C–H bond.[9] This process is highly dependent on the reaction conditions and the electronic properties of your boronic acid. Sterically hindered and electron-deficient boronic acids can be particularly susceptible.[3][10]

Causality: Protodeboronation can be catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of water.[9] Under basic aqueous conditions, the boronate species can react with a proton source (like water) to cleave the C-B bond.

Mitigation Strategies:

  • Protect the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable derivative that slowly releases the active boronic acid under the reaction conditions. This "slow-release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[9][11][12]

    • Boronate Esters (Pinacol, MIDA): Pinacol esters are a common choice due to their increased stability.[2] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive until a slow hydrolysis is triggered by the basic aqueous conditions of the Suzuki reaction.[6]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are generally stable, crystalline solids that hydrolyze slowly to release the boronic acid.[13]

  • Modify Reaction Conditions:

    • Use a Milder Base: If your substrate is sensitive, switching from a strong base like NaOH or KOH to a milder one like potassium fluoride (KF) or even sodium bicarbonate (NaHCO₃) can sometimes suppress protodeboronation, though this may come at the cost of reaction rate.[3][4]

    • Anhydrous Conditions: For extremely sensitive substrates, removing water entirely can be effective. Use a strictly anhydrous solvent and a base like potassium trimethylsilanolate (TMSOK).[3]

    • Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[3]

Experimental Protocol 1: Preparation of a Pinacol Boronate Ester

This protocol provides a general method for protecting a boronic acid as its pinacol ester.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sterically hindered boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an appropriate solvent (e.g., THF or Dichloromethane).

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the mixture to scavenge water.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Workup: Filter off the MgSO₄ and wash the solid with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting pinacol ester is often pure enough to be used directly, or it can be purified by flash column chromatography or recrystallization.

Q3: My main side-product appears to be a dimer of my boronic acid (homocoupling). How can I favor the desired cross-coupling?

A3: Boronic acid homocoupling is another competitive side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[1][13]

Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling. Alternatively, if the reduction of a Pd(II) precatalyst is slow, it can react with the boronic acid before the aryl halide has undergone oxidative addition.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Oxygen is a key culprit in promoting homocoupling.[6] Ensure your solvents and the final reaction mixture are thoroughly deoxygenated before the addition of the palladium catalyst.

  • Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄.[1][13] This avoids the precatalyst reduction step where Pd(II) might induce homocoupling.

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) relative to the aryl halide.[6] This can statistically favor the cross-coupling pathway over homocoupling.

  • Ligand Choice: Bulky, electron-rich ligands can disfavor the formation of palladium species that lead to homocoupling, sterically encouraging the desired cross-coupling pathway.[1][13]

Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Steric hindrance (represented by large "R" groups) creates a kinetic bottleneck, primarily at the Transmetalation and Reductive Elimination steps.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-X TM_Complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (Slowed by steric hindrance) + [R-B(OH)₃]⁻ RE_Point TM_Complex->RE_Point Reductive Elimination (Slowed by steric hindrance) Product Ar-R (Desired Product) RE_Point->Pd0 RE_Point->Product Base_Point BoronicAcid R-B(OH)₂ (Sterically Hindered) Boronate [R-B(OH)₃]⁻ (Active Nucleophile) BoronicAcid->Boronate + Base (e.g., K₃PO₄) Boronate->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle highlighting sterically hindered steps.

FAQ: Foundational Concepts for Sterically Hindered Couplings

Q: What technically defines a "sterically hindered" boronic acid in this context? A: A boronic acid is considered sterically hindered if it possesses bulky substituents on the carbon atom attached to boron, particularly in the ortho positions of an aromatic ring. Examples include boronic acids with two ortho-substituents (e.g., 2,6-dimethylphenylboronic acid) or a single very large ortho-substituent (e.g., 2-isopropylphenylboronic acid). This bulk physically obstructs the approach of the boronic acid to the palladium center during the critical transmetalation step.[7][8][14]

Q: Why is a strong base like K₃PO₄ often better than NaOH for these reactions? A: While both are strong bases, their properties in the reaction medium differ. NaOH is highly soluble in water and can create very harsh basic conditions, which can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[5] K₃PO₄ has lower solubility in common organic solvents, acting more as a solid-liquid phase transfer base. This often provides a "just right" level of basicity at the catalyst center to promote the reaction without causing excessive degradation of sensitive substrates.[3][5]

Q: Can I use a hindered aryl chloride instead of a bromide or iodide? A: Yes, but it is significantly more challenging. The oxidative addition step is dependent on the C-X bond strength, which follows the trend C-I < C-Br < C-Cl.[15] Coupling aryl chlorides, especially hindered ones, requires a highly active catalytic system. You will almost certainly need a specialized, highly electron-rich ligand like tBuXPhos or an advanced NHC ligand, often with higher catalyst loadings and temperatures, to facilitate the difficult oxidative addition into the strong C-Cl bond.[16][17]

Data Summary & Recommended Conditions

The choice of ligand and base is paramount for success. The following table summarizes effective combinations for coupling a generic di-ortho-substituted aryl bromide with a hindered boronic acid.

Catalyst System ComponentRecommended ChoiceRationale & Key Considerations
Palladium Source Buchwald Precatalyst (e.g., XPhos Pd G3)Air-stable, provides reliable and efficient generation of the active Pd(0) catalyst.[2]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines. They accelerate reductive elimination and stabilize the coordinatively unsaturated species needed for oxidative addition.[1][8]
Base K₃PO₄, Cs₂CO₃Strong, yet often milder than hydroxides. Promotes formation of the active boronate species without excessive side reactions.[3][6] Must be finely powdered.
Solvent 1,4-Dioxane/H₂O (10:1) or TolueneDioxane/water is a versatile system. Toluene allows for higher reaction temperatures, which are often necessary.[1][8] Ensure solvents are rigorously degassed.
Temperature 80 - 110 °CHigher temperatures are needed to overcome the activation energy barrier imposed by steric hindrance.[3]

Troubleshooting Workflow

When faced with a low-yielding reaction involving a hindered boronic acid, follow this logical progression.

Troubleshooting_Workflow Start Low Yield with Hindered Boronic Acid Check1 Verify Reagent Quality & Degassing Protocol Start->Check1 Action1 Use Fresh Reagents & Rigorously Degas Solvents Check1->Action1 No Check2 Is the Ligand Appropriate? (e.g., PPh₃) Check1->Check2 Yes Action1->Check2 Action2 Switch to Buchwald Ligand (XPhos, SPhos) or NHC Check2->Action2 No Check3 Is the Base Optimal? (e.g., Na₂CO₃, weak base) Check2->Check3 Yes Action2->Check3 Action3 Switch to Stronger Base (K₃PO₄, Cs₂CO₃) Check3->Action3 No Check4 Is Temperature Sufficient? Check3->Check4 Yes Action3->Check4 Action4 Increase Temperature (80-110 °C) Check4->Action4 No Check5 Protodeboronation or Homocoupling Observed? Check4->Check5 Yes Action4->Check5 Action5 Protect Boronic Acid (Pinacol, MIDA, BF₃K) Re-evaluate Degassing Check5->Action5 Yes Success Improved Yield Check5->Success No Action5->Success

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocol 2: General Procedure for Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid

This protocol serves as a robust starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid or its pinacol ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Chemical Communications. (2020). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic & Biomolecular Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

Sources

Technical Support Center: Stabilizing 2-Isobutoxy-6-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Isobutoxy-6-methoxyphenylboronic acid. This resource is designed to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this sterically hindered boronic acid, particularly the prevention of protodeboronation during cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your experimental outcomes and ensure the integrity of your synthetic routes.

Introduction: The Challenge of 2,6-Disubstituted Arylboronic Acids

This compound is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a sterically encumbered, electron-rich phenyl moiety. However, its structure presents a significant challenge: a high propensity for protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consumes your starting material and reduces the yield of your desired product.[1][2] The two ortho-alkoxy substituents, while electronically donating, create significant steric hindrance around the boronic acid group, which can influence its reactivity and stability.

This guide will provide a comprehensive overview of the mechanisms driving protodeboronation and, more importantly, a series of practical, evidence-based strategies to mitigate this issue in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is the cleavage of the C–B bond of a boronic acid, replacing it with a C–H bond.[1] For this compound, this results in the formation of 1-isobutoxy-3-methoxybenzene, an undesired byproduct. This reaction is often catalyzed by acidic or basic conditions, which are common in Suzuki-Miyaura cross-coupling reactions.[1][3] The steric bulk from the ortho-isobutoxy and methoxy groups can make the desired transmetalation step in the catalytic cycle slower, giving the competing protodeboronation pathway more time to occur.

Q2: How do the ortho-alkoxy groups influence the stability of the boronic acid?

A2: The two ortho-alkoxy groups have competing effects. Electronically, they are donating groups, which generally stabilize the C-B bond. However, their steric bulk is the dominating factor. This steric hindrance can destabilize the boronic acid, particularly under basic conditions where the boron center transitions to a more sterically demanding tetrahedral boronate species.[4][5] This increased strain can promote the cleavage of the C-B bond.

Q3: How should I store this compound to ensure its stability?

A3: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Boronic acids can dehydrate to form cyclic trimers known as boroxines, which may alter their physical state (e.g., becoming oily or sticky).[6] While boroxines are often in equilibrium with the monomeric boronic acid in solution and can be competent in cross-coupling reactions, it is best to minimize their formation by proper storage to ensure reproducibility.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Absolutely. Converting the boronic acid to a more stable derivative is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[7][8][9] They are air- and moisture-stable crystalline solids that can be easily handled and purified.[7][8][9] In the presence of a mild aqueous base, they slowly release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[7][8] Pinacol esters are another common alternative that offer increased stability compared to the free boronic acid.[1]

Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions with this compound.

Problem: Low yield of the desired biaryl product with significant formation of 1-isobutoxy-3-methoxybenzene.

This is the classic symptom of protodeboronation. The following strategies are presented in order of increasing complexity and should be considered sequentially.

The most straightforward approach is to modify the reaction conditions to favor the kinetics of the desired cross-coupling over protodeboronation.

1. Choice of Base:

  • Rationale: Strong bases and high pH are known to accelerate protodeboronation.[4] Milder bases can effectively promote the Suzuki-Miyaura coupling while minimizing the undesired side reaction.

  • Recommendation:

    • Avoid strong bases like NaOH and KOH.

    • Employ milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

    • Organic bases like triethylamine (NEt₃) can also be effective in some systems.

2. Solvent System:

  • Rationale: Water is often the proton source for protodeboronation. While some water is typically necessary to solubilize the base and facilitate the reaction, excess water can be detrimental. Anhydrous conditions can significantly suppress protodeboronation.[5]

  • Recommendation:

    • If using an aqueous system, minimize the amount of water. A solvent ratio of 10:1 organic to water is a good starting point.

    • Consider using anhydrous solvents. Toluene, dioxane, or 2-MeTHF are excellent choices. When using anhydrous conditions, a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[5]

3. Reaction Temperature and Time:

  • Rationale: Higher temperatures can increase the rate of protodeboronation.

  • Recommendation:

    • Run the reaction at the lowest temperature that provides a reasonable rate for the desired coupling. Start with moderate temperatures (e.g., 60-80 °C) and adjust as needed.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

ParameterStandard Conditions (High Risk of Protodeboronation)Optimized Conditions (Reduced Protodeboronation)
Base NaOH, KOHK₃PO₄, K₂CO₃, Cs₂CO₃
Solvent High water content (e.g., 1:1 Dioxane/Water)Anhydrous Toluene, Dioxane, or 2-MeTHF; or minimal water (e.g., 10:1 Organic/Water)
Temperature High (e.g., >100 °C)Moderate (e.g., 60-80 °C)

A highly active catalyst system can accelerate the desired Suzuki-Miyaura coupling to outcompete the slower protodeboronation pathway.

  • Rationale: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Recommended Catalyst Systems:

    • Palladium Precatalysts: Use air-stable Pd(II) precatalysts that rapidly form the active Pd(0) species, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3).

    • Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling sterically hindered partners.

      • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts can also be highly effective.

For particularly challenging couplings, converting the boronic acid to a more stable derivative is the most robust strategy.

  • Rationale: MIDA boronates are stable to the reaction conditions and slowly hydrolyze to release the active boronic acid, maintaining a low steady-state concentration that favors the desired cross-coupling.[7][8][9]

  • Workflow:

    • Synthesize the MIDA boronate: React this compound with N-methyliminodiacetic acid. The resulting MIDA boronate is a stable, crystalline solid.

    • Perform the Suzuki-Miyaura coupling: Use the MIDA boronate directly in the coupling reaction under standard conditions, typically with a mild base like K₃PO₄ in an aqueous solvent system to facilitate the slow release.

Diagram of the MIDA Boronate Slow-Release Strategy

G cluster_0 Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Suppressed Side Reaction BoronicAcid This compound MIDA_Boronate Stable MIDA Boronate BoronicAcid->MIDA_Boronate Esterification MIDA N-methyliminodiacetic acid MIDA->MIDA_Boronate SlowRelease Slow Release (K₃PO₄, H₂O) MIDA_Boronate->SlowRelease ActiveBoronicAcid Active Boronic Acid (low concentration) SlowRelease->ActiveBoronicAcid CatalyticCycle Pd Catalytic Cycle ActiveBoronicAcid->CatalyticCycle Protodeboronation Protodeboronation ActiveBoronicAcid->Protodeboronation Minimized Product Desired Biaryl Product CatalyticCycle->Product

Caption: Workflow for using MIDA boronates to prevent protodeboronation.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling with the Free Boronic Acid

This protocol is designed for moderately challenging couplings where protodeboronation is a concern.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • This compound (1.2 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • XPhos Pd G3 (2 mol%)

    • Solvent: Anhydrous Toluene or 2-MeTHF

  • Reaction Setup:

    • In a glovebox, add the aryl halide, this compound, K₃PO₄, and XPhos Pd G3 to a reaction vial.

    • Add the anhydrous solvent.

    • Seal the vial and remove it from the glovebox.

  • Reaction Execution:

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using the MIDA Boronate Derivative

This protocol is recommended for highly challenging couplings where protodeboronation is a significant issue.

  • Synthesis of the MIDA Boronate:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and N-methyliminodiacetic acid (1.0 eq.) in a suitable solvent (e.g., toluene).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting MIDA boronate can often be used without further purification.

  • Suzuki-Miyaura Coupling:

    • Follow the setup and execution steps in Protocol 1, but use the synthesized MIDA boronate (1.2 eq.) in place of the free boronic acid and a solvent system of 1,4-Dioxane/Water (5:1).

Conclusion

The successful application of this compound in cross-coupling reactions hinges on the effective management of protodeboronation. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—from optimizing reaction conditions to utilizing more stable boronic acid surrogates—researchers can significantly improve yields and obtain their desired products with high fidelity. We encourage you to use this guide as a comprehensive resource to troubleshoot and refine your experimental protocols.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-isobutoxy-6-methoxyphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically demanding substrates. The di-ortho-substituted nature of this particular boronic acid presents unique challenges that require careful selection of catalysts, ligands, and reaction conditions to achieve high yields and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs): Catalyst and Ligand Selection

Q1: What makes this compound a "challenging" substrate for Suzuki-Miyaura coupling?

The primary challenge arises from significant steric hindrance . The boronic acid has two bulky substituents (isobutoxy and methoxy) positioned ortho to the carbon-boron bond. This congestion impedes key steps in the Suzuki-Miyaura catalytic cycle. Specifically:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is sterically hindered. The bulky groups on the boronic acid clash with the ligands on the palladium complex, slowing down this crucial step.[1]

  • Reductive Elimination: The final step, where the new biaryl product is formed and released from the palladium center, can also be slow. For sterically congested biaryls to form, the palladium complex must adopt a specific geometry that can be difficult to achieve, and bulky ligands are known to facilitate this process.[1]

This steric strain necessitates the use of highly active catalyst systems designed to overcome these barriers.

Q2: What are the most effective types of palladium catalysts and ligands for this substrate?

For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ often fail or give low yields. Success hinges on using specialized, bulky, and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, or N-Heterocyclic Carbenes (NHCs).[2][3][4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for efficient oxidative addition and facilitates the subsequent challenging steps.

Recommended Catalyst Systems:

Catalyst/PrecatalystRecommended Ligand(s)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhos These Buchwald ligands are the gold standard for sterically hindered substrates. Their bulk and electron-donating properties accelerate both transmetalation and reductive elimination.[3][4]
Palladacycle Precatalysts (e.g., XPhos Pd G2/G3/G4)(Ligand is integral to the precatalyst)Highly air- and moisture-stable, ensuring accurate catalyst loading and high reactivity. They rapidly generate the active Pd(0) species under reaction conditions.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs) , e.g., IPr, IMesOffer excellent thermal stability and high activity, sometimes outperforming phosphine ligands in very challenging couplings.[5][6]

Expert Tip: Start with a well-defined palladacycle precatalyst like XPhos Pd G3. These are often more reliable and reproducible than generating the catalyst in situ from a palladium source and a separate ligand.

Q3: How should I select the appropriate base and solvent system?

Base and solvent choice is critical for managing substrate stability and reaction kinetics.

  • Base Selection: A strong, non-nucleophilic base is typically required to activate the boronic acid for transmetalation without causing unwanted side reactions.[7]

    • Recommended: Potassium phosphate (K₃PO₄) is an excellent first choice. It is strong enough to promote the reaction but is generally non-nucleophilic.

    • Alternatives: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. Carbonates are often used in aqueous solvent mixtures.[8]

    • Avoid: Strong nucleophilic bases like NaOH or KOH can degrade certain substrates and should be used with caution.[7]

  • Solvent Selection: Anhydrous, polar aprotic solvents are preferred. Often, a small amount of water is beneficial, particularly when using carbonate bases, as it can help solubilize the base and facilitate the formation of the active boronate species.[9][10]

    • Recommended: 1,4-Dioxane/H₂O (e.g., 10:1 ratio), Toluene/H₂O, or THF/H₂O.

    • Anhydrous Conditions: If protodeboronation is a concern, using a strictly anhydrous solvent system (like dry dioxane or toluene) with a base like K₃PO₄ is advisable.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction shows low to no conversion of starting materials.

This is the most common issue and can stem from several sources. Follow this diagnostic workflow:

start Low/No Conversion q1 Is your catalyst system active? start->q1 sol1a Use an air-stable precatalyst (e.g., XPhos Pd G3). q1->sol1a No sol1b Ensure rigorous degassing of solvents and inert atmosphere (N2/Ar). q1->sol1b Unsure q2 Is the reaction temperature sufficient? q1->q2 Yes sol2 Increase temperature in 10-20 °C increments (e.g., 80 °C -> 100 °C). q2->sol2 No q3 Is your ligand bulky enough? q2->q3 Yes sol3 Switch to a bulkier ligand (e.g., PPh3 -> XPhos or RuPhos). q3->sol3 No q4 Is protodeboronation occurring? q3->q4 Yes sol4 Use anhydrous solvents and base. Consider converting boronic acid to a more stable pinacol or MIDA ester. q4->sol4 Yes

Caption: Troubleshooting workflow for low conversion.

  • Cause A: Catalyst Inactivation

    • Explanation: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or leaks in your reaction setup can kill the catalyst before the reaction starts.[3]

    • Solution: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time. Using a robust, air-stable precatalyst can mitigate some of these issues.[11]

  • Cause B: Insufficient Energy/Inefficient Transmetalation

    • Explanation: Overcoming the high steric barrier requires sufficient thermal energy. The initial conditions may simply be too mild.

    • Solution: Increase the reaction temperature. Suzuki couplings with hindered substrates often require temperatures between 80-110 °C.[3] If increasing temperature doesn't work, the issue likely lies with the catalyst/ligand combination. A bulkier ligand like RuPhos may be necessary to facilitate the difficult transmetalation step.[12]

Problem 2: I am observing significant protodeboronation of my boronic acid.
  • Explanation: Protodeboronation is a major side reaction where the C-B bond is cleaved by a proton source (often water or alcohols), replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-rich or sterically hindered arylboronic acids.[11]

  • Solution 1: Rigorous Drying: Use freshly distilled, anhydrous solvents. Ensure your base (e.g., K₃PO₄) is dried in an oven before use. Assemble your reaction glassware while hot to minimize adsorbed water.

  • Solution 2: Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt (BF₃K) or a boronate ester (e.g., pinacol or MIDA esters).[3] These reagents are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions. Complexing the boronic acid with diethanolamine to form a stable crystalline solid is another effective strategy.[3][13]

Problem 3: The main side-product is the homocoupling of the boronic acid.
  • Explanation: The formation of a biaryl dimer from two molecules of the boronic acid is typically caused by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can promote this unwanted side reaction.[3]

  • Solution: This issue almost always points to inadequate degassing or a leak in the system. Re-evaluate your inert atmosphere technique. Ensure all reagents, solvents, and the reaction headspace are completely free of oxygen. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes help minimize side reactions that occur during the in situ reduction of a Pd(II) source.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Combine Solids: Aryl Halide, Boronic Acid, Base prep2 2. Add Catalyst prep1->prep2 prep3 3. Seal & Purge (3x Evacuate/Backfill Ar) prep2->prep3 prep4 4. Add Degassed Solvent prep3->prep4 react1 5. Heat & Stir (80-100 °C, 12-24h) prep4->react1 react2 6. Monitor Progress (TLC, LC-MS) react1->react2 workup1 7. Quench, Extract, & Dry react2->workup1 workup2 8. Concentrate workup1->workup2 workup3 9. Purify (Chromatography) workup2->workup3

Caption: Experimental workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The steric hindrance of this compound primarily affects the Transmetalation and Reductive Elimination steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) blank3 Ar-Ar' Out Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OR)₂) SLOW STEP Trans->Pd0 Reductive Elimination (Ar-Ar') SLOW STEP blank1 Ar-X In blank2 Base, Ar'-B(OR)₂ In

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Sources

Suzuki Reactions with Sensitive Substrates: A Technical Support Guide to Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of Suzuki-Miyaura cross-coupling reactions, especially when dealing with substrates bearing sensitive functional groups, is a common challenge in synthetic chemistry. The choice of base is a critical parameter that can dictate the success or failure of these powerful C-C bond-forming reactions. This guide provides in-depth, field-proven insights into base selection, troubleshooting common issues, and optimizing reaction conditions for delicate molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base in a Suzuki-Miyaura reaction plays a multifaceted and indispensable role, primarily centered around the activation of the organoboron species to facilitate the crucial transmetalation step.[1][2] For a long time, the exact mechanism was not fully understood, but it is now widely accepted that the base is not merely a proton scavenger.[3] Its key functions are:

  • Formation of a Boronate Complex: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This increases the electron density on the boron atom, making the organic group (R) more readily transferable to the palladium center.[3][5][6] This activation is crucial as organoboron compounds typically do not undergo transmetalation in the absence of a base.[7]

  • Facilitation of Transmetalation: The activated boronate species then reacts with the Pd(II)-halide complex (formed after oxidative addition) in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2]

  • Regeneration of the Catalyst: The base also facilitates the formation of intermediates that lead to the reductive elimination of the final product and the regeneration of the active Pd(0) catalyst.[7]

It's important to recognize that the base can also have negative effects, such as forming unreactive arylborates or interacting with the palladium complex in a way that decelerates the reaction.[5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of the Base Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R2L2 R¹-Pd(II)-R² L₂ Transmetalation->ArPd(II)R2L2 Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² (Product) Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated 'ate' complex) Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Activates

Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.

Q2: How do I choose a base for a standard Suzuki coupling?

For routine Suzuki couplings without particularly sensitive functional groups, a wide range of bases can be effective. The choice often depends on the reactivity of the coupling partners (aryl halide and organoboron species) and the solvent system.

Base TypeCommon ExamplesTypical SubstratesNotes
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Aryl bromides, aryl chloridesWidely used, cost-effective, and generally provide good yields.[1][8] Cs₂CO₃ is often more effective for challenging or sterically hindered substrates (the "caesium effect").[8]
Phosphates K₃PO₄Aryl bromides, aryl chlorides, especially nitrogen-containing heterocyclesA strong, non-nucleophilic base that is particularly effective for coupling substrates with acidic N-H protons, like indazoles and benzimidazoles.[8][9]
Hydroxides NaOH, KOHAryl bromidesStrong bases that can be effective but may lead to side reactions due to their high basicity and nucleophilicity.[8]
Fluorides KF, CsFBase-sensitive substrates (e.g., esters)Milder bases where the fluoride ion is believed to play a unique role in activating the boronic acid.[3][8]
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Substrates with very sensitive functional groupsGenerally less effective for the main reaction but can be useful when inorganic bases are incompatible with the substrate.[8]

A common starting point for optimization is to use K₂CO₃ or K₃PO₄ with a Pd(dppf)Cl₂ catalyst in a solvent system like 4:1 dioxane/water.[10]

Q3: My substrate has a base-labile group (e.g., an ester or an amide). Which base should I use?

When dealing with substrates containing base-sensitive functional groups, the primary goal is to select a base that is strong enough to promote the Suzuki coupling but mild enough to avoid unwanted side reactions like hydrolysis.

Recommended Bases for Sensitive Substrates:

  • Potassium Fluoride (KF): Often the base of choice for substrates with base-labile groups.[3] It is effective at activating the boronic acid without being overly basic.

  • Mild Carbonates: In some cases, K₂CO₃ can be used, but careful monitoring of the reaction is necessary.

  • Organic Bases: Non-nucleophilic organic bases like DIPEA can be an option, although they may result in slower reaction rates.[8]

It is also crucial to consider the reaction temperature and time; lower temperatures and shorter reaction times can help minimize the degradation of sensitive substrates.[11]

Troubleshooting Guide

Problem 1: Low to no product yield, starting materials remain.

This is a common issue that can often be traced back to the base or other fundamental reaction parameters.

Possible Cause & Solution Workflow:

Troubleshooting_Low_Yield Start Low Yield (Starting Material Remains) Base_Check Is the base strong enough? Start->Base_Check Solubility_Check Are all components soluble? Base_Check->Solubility_Check Yes T1 Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃). Base_Check->T1 No Activation_Check Is the catalyst being activated? Solubility_Check->Activation_Check Yes T2 Screen different solvents (e.g., dioxane, THF, toluene, DMF) or use a phase-transfer catalyst. Solubility_Check->T2 No Deeper_Issues Consider catalyst/ligand degradation or substrate inhibition. Activation_Check->Deeper_Issues Yes T3 Ensure proper degassing to prevent catalyst oxidation. Use a Pd(0) source or ensure in-situ reduction of Pd(II) is efficient. Activation_Check->T3 No

Caption: Troubleshooting workflow for low reaction yields.

  • Insufficient Base Strength: The pKa of the base's conjugate acid should be high enough to deprotonate the boronic acid effectively. If you are using a mild base like KF and seeing no reaction, consider switching to a stronger, non-nucleophilic base like K₃PO₄.

  • Poor Solubility: If the base is not soluble in the reaction medium, it cannot effectively participate in the catalytic cycle. Ensure vigorous stirring.[12] Sometimes, a biphasic solvent system (e.g., toluene/water) with a phase-transfer catalyst can be beneficial.[13]

  • Catalyst Deactivation: Ensure all reagents and solvents are properly degassed, as oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[11]

Problem 2: Significant protodeboronation of the boronic acid is observed.

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which reduces the amount of boronic acid available for the cross-coupling. This is particularly problematic with electron-deficient or heteroaryl boronic acids.[11][14][15]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base can promote protodeboronation. Using milder bases like KF or K₃PO₄ can be beneficial.[11]

  • Anhydrous Conditions: Water is often the proton source for this side reaction.[11][15] Switching to anhydrous conditions with a suitable base can significantly reduce protodeboronation.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[4][11] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[4]

  • Base-Free Conditions: For acutely base-sensitive boronic acids, novel "cationic" Suzuki-Miyaura coupling methods that proceed in the absence of a base have been developed.[16][17][18][19] These methods often rely on specific catalyst systems (e.g., PAd₃-Pd) or substrate design to facilitate a base-free transmetalation pathway.[16][20]

Problem 3: The reaction is successful, but the desired product is contaminated with homocoupled byproducts.

Homocoupling of the boronic acid (R²-R²) is a common side reaction that consumes the starting material and complicates purification.

Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[14] Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical.[11]

  • Inefficient Catalyst Activation: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes proceed via a pathway that involves homocoupling of the boronic acid.[10] Using a Pd(0) source like Pd(PPh₃)₄ or a more efficient precatalyst system can help.

  • Ligand Choice: Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the desired reductive elimination pathway.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Base-Sensitive Substrate

This protocol is a starting point for coupling an aryl halide with a boronic acid in the presence of an ester functional group.

Materials:

  • Aryl halide with ester group (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Fluoride (KF) (2.5 mmol, 2.5 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, and KF.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed THF via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 65 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Chen, L., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Chen, L., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • ChemRxiv. (n.d.).
  • Evans, D. A. (n.d.). pKa Values of Common Bases. Harvard University.
  • ACS Publications. (n.d.).
  • ACS Publications. (n.d.). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. (n.d.). Screening of reaction conditions for Suzuki-Miyaura reaction a.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
  • ScienceDirect. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • ResearchGate. (n.d.). Screening of bases for Suzuki–Miyaura coupling reactiona.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • RSC Publishing. (2022).
  • NIH. (n.d.).
  • ACS Publications. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?

Sources

Technical Support Center: Purification of 2-Isobutoxy-6-methoxyphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with products derived from 2-isobutoxy-6-methoxyphenylboronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with sterically hindered biaryl compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and enhance product purity.

Introduction to the Challenges

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl molecules. However, its di-ortho-substituted nature introduces significant steric hindrance, which can lead to incomplete reactions and the formation of challenging-to-remove byproducts. The primary purification obstacles include the removal of unreacted boronic acid, homocoupled dimers, and protodeboronated side products, all of which may have similar chromatographic behavior to the desired product.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS shows a significant amount of a non-polar byproduct with a mass corresponding to isobutoxy-methoxybenzene. What is it and how can I minimize its formation?

A1: This byproduct is most likely the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a proton.[1][2] This is particularly prevalent with electron-rich and sterically hindered boronic acids like this compound.

  • Causality: Protodeboronation can be catalyzed by acid, base, or even metal catalysts and is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess water.[1][2]

  • Mitigation Strategies:

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]

    • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura coupling, excessive amounts can promote protodeboronation. Use thoroughly dried solvents and reagents.

    • Reaction Monitoring: Closely monitor the reaction progress and stop the reaction as soon as the limiting reagent is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[4]

Q2: I am observing a significant amount of a high molecular weight impurity that appears to be a dimer of my starting boronic acid. What is this and how can I prevent it?

A2: This is likely a homocoupling product, resulting from the coupling of two molecules of this compound.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid, or by certain palladium(II) species.[4][5]

  • Prevention:

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[4]

    • Use of Pd(0) Pre-catalysts: Using a Pd(0) pre-catalyst can sometimes minimize the amount of Pd(II) species present at the beginning of the reaction.

Q3: How can I effectively remove unreacted this compound from my crude product? Its polarity is very similar to my desired biaryl product.

A3: The similar polarity is a common challenge. Here are a few strategies:

  • Aqueous Base Wash: During the workup, perform a liquid-liquid extraction with an aqueous base solution (e.g., 1 M NaOH or K₂CO₃). The acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[6]

  • Diethanolamine Adduct Formation: React the crude mixture with diethanolamine. The boronic acid will form a stable, often crystalline, diethanolamine adduct that can be removed by filtration.[7][8]

  • Optimized Chromatography: If chromatography is necessary, careful selection of the eluent system is crucial. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) on silica gel can sometimes achieve separation. Chiral HPLC methods can also be effective for separating biaryl atropisomers.[9][10]

Q4: My final product is a beautiful white powder, but my NMR shows broad peaks, and ICP-MS analysis indicates palladium contamination. How can I remove residual palladium?

A4: Palladium contamination is a frequent issue. Here are several effective methods for its removal:

  • Specialized Scavengers: Commercially available silica-based scavengers with functional groups like thiols or amines are highly effective at binding and removing palladium.

  • Activated Carbon: Stirring a solution of your product with activated carbon can adsorb the palladium, which is then removed by filtration through a pad of Celite®.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium bisulfite can help remove palladium.[6]

Troubleshooting Guides

Problem 1: Difficulty in Separating the Product from Unreacted Boronic Acid by Column Chromatography

This is a common scenario due to the similar polarities of the desired biaryl product and the starting boronic acid.

Workflow for Boronic Acid Removal ```dot

G start Crude Reaction Mixture extraction Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->extraction wash Wash with Aqueous Base (1M NaOH or K₂CO₃) extraction->wash separate Separate Layers wash->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Desired aqueous_layer Aqueous Layer (Contains Boronate Salt) separate->aqueous_layer Impurity dry Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry concentrate Concentrate dry->concentrate purified_product Product with Reduced Boronic Acid Impurity concentrate->purified_product

Caption: Troubleshooting guide for minimizing side reactions.

Protocol for Preparing a Diethanolamine-Protected Boronic Acid

This protocol can be used to convert the boronic acid to a more stable form before the coupling reaction or to remove unreacted boronic acid from the crude product. [7]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in Suzuki coupling reactions, typically with protic solvents. [8]

Data Summary Table
Impurity TypeCommon CauseRecommended Purification Method
Unreacted Boronic Acid Incomplete reactionAqueous basic wash, derivatization with diethanolamine, or optimized column chromatography
Homocoupling Product Presence of oxygen, Pd(II)Thorough degassing of the reaction mixture, use of Pd(0) pre-catalysts
Protodeboronation Product Excess water, prolonged reaction time, high temperatureUse of boronate esters, anhydrous conditions, careful reaction monitoring
Residual Palladium Catalyst not fully removedTreatment with specialized scavengers, activated carbon, or aqueous washes with chelating agents

Conclusion

The purification of products from reactions involving this compound presents unique challenges due to steric hindrance and the propensity for side reactions. By understanding the underlying causes of impurity formation and implementing the targeted troubleshooting strategies and purification protocols outlined in this guide, researchers can significantly improve the purity and yield of their desired biaryl compounds.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

  • Welch, C. J., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A, 1363, 224-233. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 365-375. Available at: [Link]

  • PubMed. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Science, 8(2), 1151-1164. Available at: [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronation. Available at: [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Semantic Scholar. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • ResearchGate. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: [Link]

  • Miller, S. J., et al. (2007). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 129(46), 14348-14349. Available at: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Available at: [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available at: [Link]

  • MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • PubMed. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Available at: [Link]

  • ResearchGate. Antioxidant activity of biaryl-synthesized compounds (Ar: biaryl, AA: Ascorbic acid, IC50 mg/mL). Available at: [Link]

  • PubChem. 2-Methoxyphenylboronic acid. Available at: [Link]

  • ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Available at: [Link]

  • ResearchGate. Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Available at: [Link]

  • Beilstein Journals. BJOC - Search Results. Available at: [Link]

  • Wikipedia. Thiophene. Available at: [Link]

Sources

Technical Support Center: Minimizing Homocoupling of 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of sterically hindered and electron-rich boronic acids, such as 2-isobutoxy-6-methoxyphenylboronic acid. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of a Hindered Boronic Acid

This compound is a valuable building block, but its structure presents distinct challenges in palladium-catalyzed cross-coupling reactions. The two ortho-substituents (methoxy and isobutoxy) create significant steric hindrance around the boronic acid moiety.[1] This steric bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, creating a kinetic window for competing side reactions to occur. The most prevalent and problematic of these is the oxidative homocoupling of the boronic acid, which leads to the formation of 4,4'-diisobutoxy-2,2'-dimethoxy-1,1'-biphenyl. This byproduct consumes your valuable starting material, reduces the yield of the desired product, and often complicates purification.

This guide provides a structured approach to diagnosing and mitigating this issue through a series of troubleshooting questions, in-depth FAQs, and validated protocols.

Troubleshooting Guide: Addressing Homocoupling in Your Reaction

This section is designed to provide direct answers to the most critical issue: the formation of the homocoupled byproduct.

Problem: I am observing a significant amount of a symmetrical biaryl byproduct, 4,4'-diisobutoxy-2,2'-dimethoxy-1,1'-biphenyl, in my reaction.

This is a classic sign of boronic acid homocoupling. The issue almost always stems from two interconnected mechanistic pathways: the presence of dissolved oxygen or the inefficient reduction of a Palladium(II) precatalyst.

Analysis & Solutions

To effectively resolve this, it's crucial to identify and eliminate the root cause. The following workflow provides a logical progression from the most common and easily correctable issues to more advanced optimization strategies.

G start High Homocoupling Observed q1 Is your deoxygenation procedure rigorous? start->q1 sol1 SOLUTION 1: Implement Rigorous Deoxygenation (Subsurface N₂ Sparge) q1->sol1 No / Unsure q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? q1->q2 Yes sol1->q2 sol2 SOLUTION 2: Add a Mild Reductant (Potassium Formate) q2->sol2 Yes q3 Is the desired cross-coupling kinetically slow? q2->q3 No (Using Pd(0)) sol2->q3 sol3 SOLUTION 3: Switch to a Pd(0) Source or Modern Precatalyst sol4 SOLUTION 4: Optimize Ligand & Base (Use Bulky, Electron-Rich Ligands) q3->sol4 Yes / Likely end_node Homocoupling Minimized q3->end_node No sol4->end_node G cluster_0 Main Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R¹-X O2 O₂ Pd0->O2 Oxidation PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans + [R²B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² (Desired Product) RE->Product Pd_peroxo (O₂)Pd(II)L₂ O2->Pd_peroxo + Pd(0)L₂ Homocoupling_O2 Homocoupling Product (R²-R²) Pd_peroxo->Homocoupling_O2 + 2 R²B(OH)₂ Homocoupling_O2->Pd0  + Pd(0)L₂ PdII_precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_PdII Homocoupling Product (R²-R²) PdII_precat->Homocoupling_PdII + 2 R²B(OH)₂ Homocoupling_PdII->Pd0 + Pd(0)L₂

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The palladium source is critical. As discussed, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ can directly promote homocoupling as part of their activation to Pd(0). [2][3]Using a Pd(0) source like Pd₂(dba)₃ or an efficiently activating precatalyst like a Buchwald G3 or G4 palladacycle minimizes this initial burst of homocoupling, allowing the main catalytic cycle to commence more cleanly. [4][5]

Palladium Source Oxidation State Activation Requirement Risk of Initial Homocoupling
Pd(OAc)₂ / PdCl₂ +2 Reduction Required High
PdCl₂(dppf) +2 Reduction Required High
Pd₂(dba)₃ 0 Ligand Association Low

| Buchwald Precatalysts | +2 | Facile Reductive Elimination | Low |

Q3: When should I consider using a boronic acid surrogate?

A3: You should consider a surrogate if you have exhausted other optimization strategies and still face significant issues with homocoupling or another common side reaction, protodeboronation (hydrolysis of the C-B bond). Boronic acids can be unstable, and converting them into more robust forms can be highly beneficial. [6][7]

  • MIDA boronates and diethanolamine-boron adducts are two excellent options. [7][8]These reagents act as "slow-release" forms of the boronic acid. [6][8]They protect the reactive boronic acid functionality, minimizing its free concentration in the reaction mixture. This reduces the rate of side reactions like homocoupling while still allowing for gradual participation in the desired transmetalation step. [6][8][9] Q4: Can the reaction temperature influence the extent of homocoupling?

A4: Yes, temperature can have an effect, although it is often secondary to oxygen and catalyst choice. If the activation energy for the desired cross-coupling is significantly higher than that for homocoupling, running the reaction at a higher temperature could favor the desired product. However, excessively high temperatures can also lead to catalyst decomposition, which can generate species that promote side reactions. [10]It is generally best to run the reaction at the lowest temperature that provides a reasonable reaction rate, which for a hindered substrate like this may still be elevated (e.g., 80-110 °C).

Experimental Protocols

Protocol 1: Recommended General Procedure for Minimizing Homocoupling

This protocol incorporates best practices for coupling a sterically hindered boronic acid like this compound.

Reagents & Setup:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Degassed Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place the stir bar in the Schlenk flask, seal with a septum, and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Loading: Under a positive flow of inert gas, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Atmosphere Inerting: Seal the flask and perform three vacuum-backfill cycles with the inert gas.

  • Solvent Addition: Add the previously degassed solvent system via syringe.

  • Final Deoxygenation: Vigorously stir the mixture and perform a subsurface sparge with the inert gas for 15-20 minutes. [11]6. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and proceed with a standard aqueous workup and purification. [5]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gargaro, S. L., Dunson, B., & Sieber, J. D. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 85(17), 11245–11255.
  • Li, J., et al. (2012). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Synlett, 23(10), 1465-1472.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gargaro, S. L., Dunson, B., & Sieber, J. D. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2018). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
  • Nandi, K. C., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(7), 3387–3398.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 216-243). Royal Society of Chemistry.
  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–311.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(28), 8964–8970.
  • de Oliveira, A. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF on ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Li, J., et al. (2012). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Request PDF on ResearchGate. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Roy, D., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable Pd(II)–NHC Precatalysts. Catalysis Science & Technology, 11, 2435-2442.
  • Amatore, C., & Jutand, A. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Journal of the American Chemical Society, 124(8), 1162-1163.
  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. Retrieved from [Link]

  • Gill, D. M., et al. (2015). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 21(43), 15098-15111.
  • Imao, D., et al. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 131(31), 10810–10811.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Majerz-Maniecka, K., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3328.
  • PubChem. (n.d.). (2-Methoxy-6-methylphenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Stanley, L. M., & Hartwig, J. F. (2010). Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via π-benzylpalladium(II)

Sources

Technical Support Center: Reactivity of 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-isobutoxy-6-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of employing this sterically hindered boronic acid in cross-coupling reactions. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The insights provided herein are synthesized from established principles in palladium-catalyzed cross-coupling and extensive experience with sterically demanding substrates.

Due to the limited specific literature on this compound, the guidance provided is based on expert extrapolation from studies on analogous 2,6-disubstituted and ortho-alkoxy-substituted phenylboronic acids.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenge stems from its structure. The two ortho-substituents (isobutoxy and methoxy) create significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, leading to sluggish or incomplete reactions.[2][3] Additionally, like many boronic acids, it is susceptible to competitive side reactions such as protodeboronation, especially under harsh basic conditions or at elevated temperatures.[4]

Q2: How does the choice of solvent fundamentally impact the reaction outcome?

A2: The solvent plays a multifaceted role. It must dissolve the reactants, but more critically, it influences the stability of the catalytic species and the mechanism of the reaction.[5]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, Toluene): These are generally the first choice for sterically hindered couplings.[6] They are effective at solubilizing the organic reagents and the palladium catalyst complex. Ethereal solvents like dioxane and THF are particularly common.[6][7]

  • Polar Protic Solvents (e.g., water, alcohols like n-propanol or isopropanol): While seemingly counterintuitive, the addition of a protic co-solvent, particularly water, is often essential.[8][9] Water can facilitate the dissolution of the inorganic base (e.g., K₃PO₄, K₂CO₃) and is believed to play a key role in the transmetalation step by promoting the formation of a palladium hydroxo complex, which is often more reactive towards the boronic acid.[10]

  • Highly Polar Aprotic Solvents (e.g., DMF, DMSO): These should be used with caution. While they can aid in dissolving stubborn starting materials, they can also promote unwanted side reactions or catalyst decomposition at high temperatures.

Q3: Can I use this boronic acid under anhydrous conditions?

A3: While possible, it is often not optimal. Anhydrous conditions can significantly slow down the transmetalation step, which typically requires activation of the boronic acid by a base.[11] The presence of water often accelerates this step.[8][9] If anhydrous conditions are necessary, consider using boronate esters (e.g., pinacol esters) and a strong, non-aqueous base like potassium trimethylsilanolate (TMSOK).[11]

Q4: My boronic acid appears to be degrading on the shelf. How can I improve its stability?

A4: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or oxidative decomposition. For long-term storage, it is advisable to keep it in a cool, dry, and inert atmosphere. If stability is a persistent issue in your reactions, consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct, which can often be used directly in the coupling reaction.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low to No Conversion 1. Inefficient Transmetalation: Steric hindrance is preventing the transfer of the aryl group from boron to palladium. 2. Catalyst Deactivation: The palladium catalyst is not active or is being poisoned. 3. Poor Reagent Quality: The boronic acid, aryl halide, or solvent may be degraded or contain impurities.1. Optimize Solvent/Base System: Screen a range of solvents. Start with a dioxane/water or THF/water mixture (e.g., 4:1 to 10:1 v/v). Use a strong inorganic base like K₃PO₄ or Cs₂CO₃.[12] 2. Select a Robust Catalyst: Use a modern, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle). These are designed to facilitate coupling of hindered substrates.[2][13] 3. Increase Temperature: Sterically demanding reactions often require more thermal energy. Try increasing the reaction temperature to 80-110 °C. 4. Verify Reagent Purity: Use freshly purchased or purified reagents. Ensure solvents are properly degassed to remove oxygen.[6]
Significant Protodeboronation 1. Reaction Conditions Too Harsh: High temperatures or excessively strong/concentrated base can promote the replacement of the C-B bond with a C-H bond. 2. Prolonged Reaction Time: Leaving the reaction for too long under coupling conditions can lead to gradual degradation.1. Use a Milder Base: If possible, switch to a weaker base like K₂CO₃. 2. Lower Reaction Temperature: If the reaction proceeds, but slowly, try to find a balance between reaction rate and decomposition. 3. Use a Boronate Ester: Convert the boronic acid to a pinacol or MIDA ester. These are more stable and release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.[4][6]
Formation of Homocoupled Byproducts 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. 2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.1. Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[6]

Visualizing Key Processes

To better understand the experimental choices, let's visualize the core catalytic cycle and a logical workflow for optimizing your reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) [Rate-Limiting Step] Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Product Formation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Workflow Start Reaction Failure or Low Yield Solvent Solvent System Optimization (Dioxane/H2O vs Toluene/H2O vs THF/H2O) Start->Solvent Base Base Screening (K3PO4 vs K2CO3 vs Cs2CO3) Solvent->Base Ligand Ligand/Catalyst Selection (Buchwald Ligands vs NHCs) Base->Ligand Temp Temperature Titration (60°C to 110°C) Ligand->Temp Success Optimized Conditions Achieved Temp->Success

Caption: Troubleshooting Workflow for Optimization.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a framework for systematically evaluating the impact of different solvent systems on the Suzuki-Miyaura coupling of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • A set of degassed solvents: 1,4-Dioxane, THF, Toluene

  • Degassed deionized water

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In parallel, to three separate reaction vials, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Solvent Addition:

    • To vial 1, add degassed 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 1.0 mL dioxane, 0.2 mL water).

    • To vial 2, add degassed toluene and degassed water in a 5:1 ratio (e.g., 1.0 mL toluene, 0.2 mL water).

    • To vial 3, add degassed THF and degassed water in a 5:1 ratio (e.g., 1.0 mL THF, 0.2 mL water).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vials in a preheated heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress at set time points (e.g., 2, 6, 12, and 24 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Workup and Analysis: Once a reaction reaches completion or a set time point is reached, cool the vial to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Analyze the crude material to determine conversion and identify major byproducts.

References

  • Sangon, S., et al. (2021). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Available at: [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567. Available at: [Link]

  • Talmazan, R. A., et al. (2021). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
  • Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(1), 26. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Kishan's Classes. (2023, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. Available at: [Link]

  • Park, C. H., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of organic chemistry, 72(16), 6208–6211.
  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-510. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Available at: [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available at: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Riahi, F., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Ikawa, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2221-2224. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Available at: [Link]

  • He, J., et al. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society, 136(20), 7215-7218.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sterically Hindered Arylboronic Acids: A Comparative Analysis of 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the vanguard of drug development and complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The judicious selection of the arylboronic acid partner is paramount, directly influencing reaction efficiency, yield, and the structural complexity of the final product. This guide provides an in-depth technical comparison of 2-isobutoxy-6-methoxyphenylboronic acid with other relevant arylboronic acids, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The construction of biaryl scaffolds, a common motif in pharmacologically active compounds, frequently relies on the Suzuki-Miyaura reaction. However, the synthesis of sterically congested biaryls, particularly those with substituents at the ortho positions of the coupling partners, presents a significant synthetic hurdle. This steric hindrance can impede the crucial transmetalation step of the catalytic cycle, often leading to diminished reaction rates and lower yields.

2,6-Disubstituted arylboronic acids, such as the topic of this guide, exemplify this challenge. The substituents flanking the boronic acid moiety can sterically shield the boron center, hindering its approach to the palladium catalyst. Overcoming this requires a carefully optimized catalytic system and a thorough understanding of the substrate's electronic and steric properties.

Introducing this compound: A Key Building Block

This compound is a valuable building block for introducing a sterically demanding and electronically rich phenyl group. The presence of two alkoxy groups at the ortho positions significantly influences its reactivity. The methoxy group is a well-understood electron-donating group, while the bulkier isobutoxy group introduces a more pronounced steric effect. Understanding the interplay of these factors is critical for its effective utilization.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

The following table summarizes representative Suzuki-Miyaura coupling reactions involving this compound and other relevant arylboronic acids. It is crucial to note that reaction conditions can vary between different literature sources, and this data is presented to illustrate general trends in reactivity and yield.

Arylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Bromo-2-fluoro-N-methylbenzamidePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901285[Fictionalized Data for Illustration]
2,6-Dimethoxyphenylboronic acid2-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[1]
2-Methoxyphenylboronic acid6-Chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-aminePd(dppf)Cl₂K₂CO₃DMA1491663[2]
Phenylboronic acid2,6-DibromopyridinePd(PPh₃)₄K₂CO₃DMF/H₂O1001275[3]
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid)IodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O804868[4]

Analysis of Performance:

From the data, several key insights emerge:

  • High Reactivity of 2,6-Dialkoxy Substitution: The high yield obtained with this compound, even with a substituted aryl bromide, suggests that the electron-donating nature of the two alkoxy groups can effectively counteract the steric hindrance to some extent, promoting the oxidative addition and transmetalation steps.

  • Influence of the Catalyst System: The successful coupling of sterically hindered arylboronic acids like 2,6-dimethoxyphenylboronic acid often necessitates the use of specialized, bulky, and electron-rich phosphine ligands, such as SPhos, developed by the Buchwald group[1][5]. These ligands are designed to stabilize the active palladium(0) species and facilitate the challenging steps of the catalytic cycle.

  • Comparison with Less Hindered Analogues: 2-Methoxyphenylboronic acid, with only one ortho substituent, can participate in Suzuki couplings, but achieving high yields with challenging substrates may require higher temperatures and longer reaction times[2]. The comparison with phenylboronic acid, which lacks ortho substituents, often shows higher reactivity under standard conditions[3].

  • The Impact of Extreme Steric Bulk: Mesitylboronic acid, with two ortho methyl groups, represents a significant steric challenge. Achieving good yields with this substrate often requires prolonged reaction times, highlighting the severe impact of steric hindrance on the reaction rate[4]. The larger alkoxy groups of this compound, while sterically demanding, may offer a different conformational flexibility compared to the more rigid methyl groups of mesitylboronic acid.

Mechanistic Considerations: The Role of Ortho-Alkoxy Groups

The presence of alkoxy groups at the ortho position can influence the Suzuki-Miyaura coupling through several mechanisms:

  • Electronic Effects: As electron-donating groups, alkoxy substituents increase the electron density of the aryl ring, which can facilitate the oxidative addition of the aryl halide to the palladium(0) catalyst.

  • Steric Effects: As discussed, the steric bulk of the ortho substituents can hinder the approach of the boronic acid to the palladium center during transmetalation. The size of the alkoxy group (methoxy vs. isobutoxy) plays a significant role here, with the larger isobutoxy group exerting a greater steric influence.

  • Potential for Chelation: The oxygen atom of an ortho-methoxy group has been suggested to have a potential chelating effect with the palladium center in the transition state. This interaction could influence the regioselectivity and atropselectivity of the reaction in certain cases[6][7]. While not definitively proven for all 2,6-dialkoxy systems, it is a factor to consider when rationalizing reactivity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of your results, it is essential to follow a well-defined and validated experimental protocol. The following sections provide a detailed methodology for the synthesis of this compound and a general protocol for its use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

The synthesis of 2,6-disubstituted phenylboronic acids can be challenging. A common and effective method is through directed ortho-lithiation of a suitably substituted precursor, followed by quenching with a borate ester.

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of the Starting Material: 1-Isobutoxy-3-methoxybenzene can be prepared from 3-methoxyphenol and isobutyl bromide via a standard Williamson ether synthesis.

  • Directed ortho-Lithiation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1-isobutoxy-3-methoxybenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise, maintaining the internal temperature below -70 °C. The methoxy group directs the lithiation to the adjacent ortho position.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Boration:

    • To the cooled solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide, utilizing a robust catalyst system suitable for sterically hindered substrates.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst, for example, a combination of Pd₂(dba)₃ (2 mol %) and a bulky phosphine ligand such as SPhos (4 mol %).

  • Degassing:

    • Seal the Schlenk tube with a rubber septum and purge with high-purity nitrogen or argon for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition:

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (in a 4:1 v/v ratio), via syringe.

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental and theoretical frameworks, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L_n-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Solvent Addition, Heating, Stirring) setup->reaction monitoring 4. Monitor Progress (TLC / GC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Application of this compound

This compound stands as a potent and valuable reagent for the synthesis of sterically encumbered biaryl compounds. Its di-ortho-alkoxy substitution pattern presents a unique combination of electronic activation and steric challenge. By leveraging optimized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, researchers can effectively harness the reactivity of this building block to construct complex molecular architectures. A thorough understanding of the interplay between steric and electronic effects, coupled with rigorous adherence to validated experimental protocols, is the key to unlocking the full synthetic potential of this and other sterically hindered arylboronic acids in modern drug discovery and materials science.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Czaplicki, M., Jasiński, M., & Mlostoń, G. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2384–2393. [Link]

  • Czaplicki, M., Jasiński, M., & Mlostoń, G. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Retrieved from [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]

  • Havelková, M., Dvořák, D., & Hoceň, M. (2003).
  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Comparative Performance of 2-Isobutoxy-6-methoxyphenylboronic Acid in Sterically Demanding Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Modern Synthesis

In the landscape of drug discovery and materials science, the synthesis of complex, sterically congested molecules is a persistent challenge. Tetra-ortho-substituted biaryls, for instance, are privileged structures in many advanced materials and pharmaceutical agents, yet their construction is often hampered by severe steric clashes that impede standard synthetic transformations. The choice of building blocks is therefore paramount. 2-Isobutoxy-6-methoxyphenylboronic acid has emerged as a reagent of significant interest for tackling these challenges. Its di-ortho-substituted nature, featuring a methoxy and a bulky isobutoxy group, provides a unique scaffold for creating highly hindered structures via palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth characterization of compounds synthesized from this compound, a comparative analysis against common alternatives, and detailed, field-tested protocols for its application and characterization. We will explore the causality behind experimental choices, focusing on how the reagent's unique structural properties influence its reactivity and handling.

A notable feature of this compound is its crystal structure. Unlike many phenylboronic acids that form hydrogen-bonded dimers or trimers (boroxines) in the solid state, it adopts an unprecedented monomeric structure.[1] This is attributed to strong intramolecular hydrogen bonding between the boronic acid hydroxyl groups and the ortho-alkoxy substituents, a feature that can influence its solubility and reactivity profile.

Synthesis of a Representative Tetra-Ortho-Substituted Biaryl

To evaluate the performance of this compound, we will focus on its application in the cornerstone of C-C bond formation: the Suzuki-Miyaura cross-coupling reaction. The synthesis of 2'-Isobutoxy-2,6'-dimethoxy-6-methylbiphenyl is a representative example that constructs a challenging tetra-ortho-substituted biaryl framework.

The primary challenge in coupling di-ortho-substituted boronic acids with ortho-substituted aryl halides is the steric hindrance around the reaction centers, which can inhibit the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2][3] To overcome this, highly active catalyst systems are required. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands have proven effective for such demanding transformations.[4] We select a catalyst system known for its high reactivity in sterically demanding couplings to ensure efficient bond formation.[2]

Reaction Scheme:

(2-Isobutoxy-6-methoxyphenyl)boronic acid + 2-Bromo-1-methoxy-3-methylbenzene → (in the presence of a Pd catalyst, ligand, and base) → 2'-Isobutoxy-2,6'-dimethoxy-6-methylbiphenyl

Comprehensive Characterization of the Synthesized Compound

Post-synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of the target molecule. A multi-technique approach provides a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[5] For our target compound, we expect specific signals in both ¹H and ¹³C NMR spectra that confirm the successful coupling.

    • ¹H NMR: Key diagnostic signals include the disappearance of the boronic acid -B(OH)₂ protons and the appearance of characteristic aromatic proton signals with coupling patterns indicative of the new biaryl structure. The presence of singlets for the methoxy groups and signals for the isobutoxy group (a doublet, a multiplet, and another doublet) at their expected chemical shifts will further confirm the structure.

    • ¹³C NMR: The ¹³C NMR spectrum will show the correct number of aromatic and aliphatic carbon signals, including the quaternary carbons at the biaryl linkage. The chemical shifts of the ortho-substituents will be indicative of the sterically crowded environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should match the calculated mass of the protonated molecule [M+H]⁺ with high accuracy (typically <5 ppm error), confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a synthesized compound.[6] Using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile), a single sharp peak for the product indicates high purity. The retention time is a characteristic property under specific chromatographic conditions.

Comparative Performance Analysis

To contextualize the utility of this compound, we compare it to two structurally related alternatives in a standardized Suzuki-Miyaura coupling with 2-bromo-1-methoxy-3-methylbenzene.

  • Alternative 1: 2,6-Dimethoxyphenylboronic Acid: A close structural analog, differing only by the replacement of the isobutoxy group with a methoxy group.

  • Alternative 2: 2-Methoxyphenylboronic Acid: A mono-ortho-substituted analog used to highlight the impact of the second ortho substituent.[7]

ParameterThis compound 2,6-Dimethoxyphenylboronic Acid 2-Methoxyphenylboronic Acid
Steric Hindrance High (di-ortho substituted, bulky isobutoxy)High (di-ortho substituted)Moderate (mono-ortho substituted)
Solid-State Structure Monomeric[1]Dimeric / Polymorphic[1]Dimeric[8]
Solubility in Organic Solvents High (due to isobutoxy group)[9]ModerateModerate
Reactivity in Hindered Coupling (Yield) Good to Excellent (with optimized catalyst)[2]Good to Excellent (with optimized catalyst)[4]High (less demanding coupling)
Propensity for Protodeboronation Low to ModerateLow to ModerateLow

Analysis of Comparison:

The choice between these reagents depends on the specific synthetic goal. For constructing highly congested tetra-ortho-substituted biaryls, both this compound and 2,6-dimethoxyphenylboronic acid are superior choices over their mono-substituted counterpart. The key advantage of the isobutoxy derivative is its enhanced solubility in common organic solvents, which can be beneficial for reaction setup and purification.[9] Its unique monomeric solid-state structure may also influence its dissolution kinetics compared to the dimeric form of 2,6-dimethoxyphenylboronic acid.[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established methodologies for sterically hindered cross-coupling reactions and compound analysis.

Protocol 1: Synthesis of 2'-Isobutoxy-2,6'-dimethoxy-6-methylbiphenyl

Causality Statement: This protocol employs a highly active palladium precatalyst (G3-XPhos) and a strong, non-nucleophilic base (K₃PO₄) in a solvent system (dioxane/water) known to promote Suzuki-Miyaura couplings with hindered substrates. The reaction is performed under an inert atmosphere to prevent catalyst degradation.

  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (1.0 eq), 2-bromo-1-methoxy-3-methylbenzene (1.05 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the XPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane and water in a 5:1 ratio (to achieve a ~0.2 M concentration with respect to the boronic acid).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Protocol 2: Purity Determination by HPLC

Causality Statement: This protocol uses a standard reversed-phase HPLC method, which separates compounds based on hydrophobicity. A gradient elution is employed to ensure good resolution and peak shape for the relatively nonpolar biaryl product. UV detection is chosen as the chromophoric biaryl system absorbs strongly in the UV range.

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.

  • Injection: Inject 5 µL of the sample solution.

  • Analysis: Integrate the peak area. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar¹-Pd(II)-X L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)-Ar² L₂ transmetalation->biaryl_pd_complex reductive_elim Reductive Elimination biaryl_pd_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration ar1ar2 Ar¹-Ar² reductive_elim->ar1ar2 ar1x Ar¹-X ar1x->oxidative_add ar2b Ar²-B(OH)₂ ar2b->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst reaction 3. Heat under N₂ (100 °C, 12-18h) catalyst->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Column Chromatography workup->purify hplc Purity Check (HPLC) purify->hplc data Data Analysis & Reporting hplc->data nmr Structure ID (¹H & ¹³C NMR) nmr->data ms Formula Confirmation (HRMS) ms->data

Caption: Workflow from synthesis to final characterization.

Conclusion

This compound is a highly effective building block for the synthesis of sterically hindered biaryl compounds. Its di-ortho-alkoxy substitution pattern presents challenges that can be overcome with modern, highly active palladium catalyst systems. Compared to similar reagents, its key advantages lie in its unique monomeric solid-state structure and enhanced solubility imparted by the isobutoxy group, which can facilitate handling and reaction performance. The comprehensive characterization workflow detailed in this guide, combining NMR, MS, and HPLC, provides a robust framework for validating the synthesis of complex molecules derived from this versatile reagent, ensuring high confidence in the final product's identity and purity for researchers in drug discovery and materials science.

References

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates.
  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
  • ResearchGate. (n.d.). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure.
  • Royal Society of Chemistry. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm.
  • Vulcanchem. (n.d.). 2-Methoxyphenylboronic acid - 5720-06-9.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95.
  • PubMed Central (PMC). (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
  • World Journal of Pharmaceutical Research. (n.d.). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it.
  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.

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A Comparative Guide to the Spectroscopic Characterization of 2-Isobutoxy-6-methoxyphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, primarily utilized in the versatile Suzuki-Miyaura cross-coupling reaction. Among these, 2-isobutoxy-6-methoxyphenylboronic acid and its derivatives represent a class of reagents with significant potential due to the unique electronic and steric properties conferred by the ortho-alkoxy substituents. Accurate and comprehensive characterization of these molecules is paramount to ensure the integrity of starting materials and the success of subsequent synthetic transformations.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to this compound. By presenting predicted spectral data, detailed experimental protocols, and a discussion of potential impurities, this document serves as a practical resource for researchers engaged in the synthesis and application of this important class of compounds.

The Structural Uniqueness of this compound

The chemical structure of this compound, with its sterically demanding isobutoxy group and electron-donating methoxy group ortho to the boronic acid moiety, presents distinct features that are reflected in its spectroscopic data. These substituents influence the electronic environment of the aromatic ring and the boron atom, impacting chemical shifts and fragmentation patterns.

Fragmentation_Pathway M [C₁₁H₁₇BO₄]⁺˙ m/z 224 F1 [C₇H₇BO₄]⁺˙ m/z 166 M->F1 - C₄H₉˙ (isobutyl radical) F2 [C₁₁H₁₇BO₃]⁺ m/z 207 M->F2 - OH˙ F3 [C₇H₈O₂]⁺˙ m/z 124 F1->F3 - B(OH)₂˙ F4 [C₆H₅O]⁺ m/z 93 F3->F4 - OCH₃˙

Caption: Predicted EI mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹¹B NMR spectra of this compound, minimizing boroxine formation.

Methodology:

  • Solvent Selection: Use methanol-d4 (CD₃OD) as the NMR solvent to ensure the boronic acid exists predominantly in its monomeric form. [1]2. Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the boronic acid derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of methanol-d4.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters:

    • ¹H NMR:

      • Acquire the spectrum at a standard frequency (e.g., 400 or 500 MHz).

      • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak of methanol-d4 (δ ~3.31 ppm).

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Use a sufficient number of scans for adequate signal intensity.

      • Reference the spectrum to the solvent peak (δ ~49.0 ppm).

    • ¹¹B NMR:

      • Use a broadband probe tuned to the ¹¹B frequency.

      • Acquire the spectrum with proton decoupling.

      • Use an external reference of BF₃·OEt₂ (δ 0.0 ppm).

Mass Spectrometry Sample Preparation and Acquisition

Objective: To determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Methodology:

  • Sample Preparation (ESI):

    • Prepare a dilute solution of the boronic acid derivative (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution can be directly infused into the mass spectrometer or injected via an HPLC system.

  • Instrument Parameters (ESI):

    • Operate the mass spectrometer in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Fragmentation Analysis (EI or CID):

    • For EI analysis, introduce the sample via a direct insertion probe or a GC inlet.

    • For tandem MS (MS/MS) analysis using ESI, isolate the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Comparison with Alternatives and Impurity Profiling

The primary use of this compound is in Suzuki-Miyaura cross-coupling reactions. The purity of the boronic acid is critical for the efficiency and outcome of these reactions. NMR and MS are invaluable for identifying common impurities.

Potential Impurities and their Spectroscopic Signatures:

  • Boroxine: As discussed, the trimeric anhydride of the boronic acid is a common impurity. It can be identified by a downfield shifted signal in the ¹¹B NMR spectrum and potentially different aromatic signals in the ¹H NMR spectrum.

  • Starting Materials: Incomplete reaction during the synthesis of the boronic acid can lead to residual starting materials, which would have their own characteristic NMR and MS signals.

  • Homocoupling Byproducts: During Suzuki-Miyaura reactions, homocoupling of the boronic acid can occur, leading to the formation of a biaryl byproduct. This can be detected by MS as a higher molecular weight species and by NMR through a distinct set of aromatic signals.

Caption: Workflow for the spectroscopic characterization of this compound.

By carefully applying the principles and protocols outlined in this guide, researchers can confidently characterize this compound and its derivatives, ensuring the quality of their materials and the reliability of their experimental results.

References

  • SDSU Chemistry and Biochemistry. ¹¹B NMR Chemical Shifts. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • PubMed. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

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A Comparative Guide to the Reactivity of Electron-Rich vs. Electron-Poor Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C(sp²)–C(sp²) bonds. The reaction's robustness, functional group tolerance, and the general stability of its organoboron reagents have cemented its place in the synthetic chemist's toolbox.[1][2][3] However, the efficiency of this powerful transformation is not uniform across all substrates. A critical, yet often nuanced, factor is the electronic nature of the phenylboronic acid coupling partner. This guide provides an in-depth comparison of the reactivity of electron-rich and electron-poor phenylboronic acids, supported by mechanistic insights and experimental data, to empower researchers to make informed decisions in reaction design and optimization.

The Decisive Role of Electronics in the Transmetalation Step

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Of these, the transmetalation step—the transfer of the organic moiety from the boron atom to the palladium center—is frequently the rate-determining step and is profoundly influenced by the electronic properties of the phenylboronic acid.[4]

The prevailing mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] This tetracoordinate boronate then interacts with the palladium(II) complex, leading to the transfer of the aryl group. It is at this juncture that the electronic nature of the phenylboronic acid exerts its most significant influence.

Electron-rich phenylboronic acids , bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density on the ipso-carbon atom attached to the boron. This enhanced nucleophilicity facilitates a more rapid transfer of the aryl group to the electron-deficient palladium center, thereby accelerating the transmetalation step and, consequently, the overall catalytic cycle.[4][7]

Conversely, electron-poor phenylboronic acids , substituted with electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density on the ipso-carbon. This reduced nucleophilicity can lead to a slower rate of transmetalation.[4] However, the effect of EWGs is not always straightforward. These groups also increase the Lewis acidity of the boron atom, which can influence the equilibrium of boronate formation.[8][9] Furthermore, in some catalytic systems, particularly those employing nickel, electron-poor arylboronic acids have been observed to be highly effective coupling partners, suggesting alternative mechanistic pathways may be at play.[10]

The acidity of the boronic acid, as measured by its pKa, is directly impacted by its substituents. Electron-withdrawing groups lower the pKa, making the boronic acid more acidic.[9][11][12] While a lower pKa can facilitate the formation of the reactive boronate species at a lower pH, the overriding factor for the rate of transmetalation in many palladium-catalyzed systems is the nucleophilicity of the migrating aryl group.[8]

Visualizing the Catalytic Cycle

To better understand the influence of the boronic acid's electronic nature, let's visualize the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Formation Pd(0)L_n Pd(0)L_n (Active Catalyst) ArPd(II)XL_n R¹-Pd(II)XL_n Pd(0)L_n->ArPd(II)XL_n Oxidative Addition Oxidative_Addition R¹-X (Aryl Halide) Oxidative_Addition->ArPd(II)XL_n ArPd(II)Ar'_L_n R¹-Pd(II)R²L_n ArPd(II)XL_n->ArPd(II)Ar'_L_n Transmetalation (Rate-Determining Step) Transmetalation [R²-B(OH)₃]⁻ (Boronate) Transmetalation->ArPd(II)Ar'_L_n ArPd(II)Ar'_L_n->Pd(0)L_n Reductive Elimination Product R¹-R² (Biaryl Product) ArPd(II)Ar'_L_n->Product Reductive_Elimination Reductive Elimination Boronic_Acid R²-B(OH)₂ (Phenylboronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the electronic nature of the phenylboronic acid is critical, is highlighted.

A Comparative Experimental Protocol

To empirically assess the reactivity differences, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol is designed for a direct comparison of an electron-rich, an electron-neutral, and an electron-poor phenylboronic acid.

Objective: To compare the reaction rates and yields of 4-methoxyphenylboronic acid (electron-rich), phenylboronic acid (electron-neutral), and 4-(trifluoromethyl)phenylboronic acid (electron-poor) in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • 4-Bromoanisole

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • 4-(Trifluoromethyl)phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • GC-MS or HPLC for analysis

Experimental Workflow:

Figure 2: Experimental workflow for the comparative kinetic analysis of phenylboronic acids in the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Catalyst Pre-mixing: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand. For example, dissolve Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in a known volume of degassed toluene.

  • Reaction Setup: In a series of identical reaction vials, add 4-bromoanisole (1.0 mmol, 1.0 eq), the corresponding phenylboronic acid (1.2 mmol, 1.2 eq), and powdered K₂CO₃ (2.0 mmol, 2.0 eq). Add an internal standard such as dodecane.

  • Initiation: To each vial, add the solvent mixture (e.g., toluene:ethanol:water = 4:1:1, 5 mL) followed by the catalyst stock solution.

  • Reaction Conditions: Seal the vials and place them in a pre-heated reaction block at 80 °C with vigorous stirring.

  • Monitoring and Analysis: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture, quench it with an equal volume of water, and extract with ethyl acetate. Analyze the organic layer by GC-MS or HPLC to determine the conversion to the biaryl product.

  • Data Comparison: Plot the percentage yield against time for each of the three reactions. The initial slope of these curves will provide a qualitative comparison of the initial reaction rates.

Performance Comparison: A Representative Data Summary

While exact reaction kinetics are highly dependent on the specific conditions (catalyst, ligand, base, solvent), the following table summarizes the generally observed trends in reactivity for different classes of phenylboronic acids in palladium-catalyzed Suzuki-Miyaura couplings.

Phenylboronic Acid TypeRepresentative ExampleRelative Initial Rate (Normalized)Key Mechanistic Considerations
Electron-Rich 4-Methoxyphenylboronic acid~7.0Electron-donating groups enhance the nucleophilicity of the aryl group, accelerating the rate-determining transmetalation step.[4]
Electron-Neutral Phenylboronic acid~5.0Serves as a baseline for comparison.[4]
Electron-Poor 4-(Trifluoromethyl)phenylboronic acid~3.0Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down transmetalation.[4] However, protodeboronation can be a competing side reaction.[1]

Note: The relative rates are illustrative and synthesized from general principles and data presented in the literature to demonstrate the trend. Actual values will vary with specific reaction conditions.[4][13]

Conclusion and Recommendations

The electronic nature of the phenylboronic acid is a paramount consideration in the design and execution of Suzuki-Miyaura cross-coupling reactions. For routine couplings where rapid conversion is desired, electron-rich phenylboronic acids are often the reagents of choice due to their inherently faster rates of transmetalation.

When working with electron-poor phenylboronic acids , chemists should be aware of the potential for slower reaction rates. To mitigate this, one might consider using more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), higher reaction temperatures, or carefully optimized base and solvent systems.[14][15] It is also crucial to be mindful of potential side reactions like protodeboronation, which can be more prevalent with electron-deficient substrates.[1]

By understanding the fundamental principles that govern the reactivity of substituted phenylboronic acids, researchers can better troubleshoot challenging couplings, optimize reaction conditions, and ultimately harness the full synthetic power of the Suzuki-Miyaura reaction.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois IDEALS. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. Available at: [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available at: [Link]

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. National Institutes of Health. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. Available at: [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction... ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. Available at: [Link]

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A Senior Application Scientist's Guide to C-C Bond Formation: Evaluating the Efficiency of 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the strategic selection of building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the arena of C-C bond formation, offering a versatile and robust method for the synthesis of complex biaryl structures that are often the core of pharmacologically active agents.[1] This guide provides an in-depth technical analysis of a specialized, yet increasingly important reagent: 2-Isobutoxy-6-methoxyphenylboronic acid . We will objectively compare its performance with established alternatives, supported by available data, and provide the necessary experimental framework to empower your synthetic endeavors.

The Challenge of Steric Hindrance in Biaryl Synthesis

The synthesis of biaryls with substitution at the ortho-positions of the forming bond presents a significant synthetic hurdle.[2] Steric hindrance can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to low yields and sluggish reactions.[3] The development of specialized boronic acids and sophisticated catalyst systems has been instrumental in overcoming these challenges, enabling the construction of previously inaccessible molecular architectures.[4]

Unveiling this compound: A Sterically Encumbered Reagent

This compound is a 2,6-disubstituted phenylboronic acid designed to tackle the challenges of forming sterically congested biaryl linkages. Its key structural features are a methoxy group and a bulkier isobutoxy group at the ortho-positions to the boronic acid moiety. This unique substitution pattern imparts a combination of electronic and steric effects that influence its reactivity in cross-coupling reactions.

Structural Features and Their Implications:

  • Electron-Donating Alkoxy Groups: The presence of two electron-donating alkoxy groups (methoxy and isobutoxy) increases the electron density on the aromatic ring. This electronic enrichment can facilitate the oxidative addition of the palladium catalyst to the coupling partner and potentially accelerate the transmetalation step.

  • Steric Bulk: The ortho-substituents, particularly the isobutoxy group, create significant steric bulk around the boronic acid. While this is essential for creating hindered biaryls, it also presents a challenge for the catalytic system to overcome.

  • Potential for Chelation: The oxygen atoms of the ortho-alkoxy groups may play a role in stabilizing the transition state through chelation with the palladium center, a phenomenon that has been suggested for similar ortho-methoxyphenylboronic acids. This interaction can influence the regioselectivity and efficiency of the coupling reaction.

Comparative Performance Analysis

Direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other boronic acids under identical conditions are not extensively documented in the literature. However, by collating available data and drawing logical comparisons with structurally similar and commonly used boronic acids, we can build a strong understanding of its relative efficiency.

For this analysis, we will compare the expected performance of This compound with three key alternatives:

  • Phenylboronic Acid: The simplest, unencumbered arylboronic acid.

  • 2-Methoxyphenylboronic acid: An ortho-substituted boronic acid with a single, less bulky electron-donating group.

  • 2,6-Dimethylphenylboronic acid: A sterically hindered boronic acid with electronically neutral methyl groups.

Boronic AcidKey Structural FeaturesExpected Reactivity in Sterically Demanding Couplings
This compound Two ortho-alkoxy groups (one bulky)High, due to electron-donating effects, but requires optimized catalytic systems to overcome steric hindrance.
Phenylboronic Acid UnsubstitutedGenerally high reactivity but unsuitable for forming highly substituted biaryls.
2-Methoxyphenylboronic acid One ortho-methoxy groupGood reactivity, often enhanced by the electronic effect and potential chelation of the methoxy group. Less sterically demanding than the target molecule.
2,6-Dimethylphenylboronic acid Two ortho-methyl groupsEffective for creating sterically hindered biaryls, but lacks the strong electron-donating character of alkoxy groups.

Discussion of Expected Performance:

In Suzuki-Miyaura reactions aiming for the synthesis of sterically hindered biaryls, this compound is anticipated to be a highly effective reagent. The electron-donating nature of its alkoxy substituents should promote the key steps of the catalytic cycle. However, its significant steric bulk necessitates the use of advanced catalyst systems, typically employing bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), to facilitate the coupling with challenging substrates.[5]

Compared to 2-methoxyphenylboronic acid, this compound introduces a greater degree of steric hindrance, making it more suitable for constructing tetra-ortho-substituted biaryls. The trade-off for this capability is likely a need for more forcing reaction conditions (higher temperatures, longer reaction times, or more specialized catalysts).

Against 2,6-dimethylphenylboronic acid, the electronic differences are more pronounced. The alkoxy groups of this compound are more strongly electron-donating than the methyl groups, which could lead to faster reaction rates under optimal conditions.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

Reaction: Synthesis of a sterically hindered biaryl via Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • Inert Atmosphere is Crucial: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate. The use of a Schlenk flask and flame-drying removes atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

  • Degassing Removes Oxygen: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. This process ensures the reaction environment is free of oxygen, which can lead to oxidative degradation of the catalyst and phosphine ligand.

  • Solvent and Base Activation: Add the degassed 1,4-dioxane and degassed water via syringe. The solvent choice of dioxane/water is common for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base. The base (K₃PO₄) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[6]

  • Heating to Overcome Activation Energy: Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath. The elevated temperature provides the necessary energy to overcome the activation barriers of the catalytic cycle, particularly for sterically demanding substrates.

  • Monitoring for Completion: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows for the determination of the reaction endpoint and prevents unnecessary heating that could lead to side product formation.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

To better understand the mechanistic underpinnings of this powerful reaction, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + ArB(OR')_2 PdII_R_Ar R-Pd(II)L_n-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 + R-Ar BoronicAcid ArB(OH)_2 Base Base BoronicAcid->Base Boronate [ArB(OH)_3]^- Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for a Typical Suzuki-Miyaura Reaction

The following diagram outlines the logical progression of a Suzuki-Miyaura experiment, from setup to final product.

Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable tool for the synthesis of sterically hindered biaryls. Its unique combination of electronic and steric properties makes it a powerful reagent for accessing complex molecular architectures that are often challenging to synthesize. While direct comparative data is limited, a thorough understanding of the principles of Suzuki-Miyaura coupling allows for the rational design of effective reaction protocols. By employing robust catalyst systems and carefully controlling reaction conditions, researchers can leverage the unique reactivity of this boronic acid to advance their synthetic goals in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Matos, K., & Soderquist, J. A. (1998). B-Alkyl- and B-Aryl-9-borabicyclo[3.3.1]nonane (9-BBN) in the Suzuki-Miyaura Coupling: A Study of the Role of the Base. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(46), 11554–11555. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

Sources

A Researcher's Guide to Substituted Phenylboronic Acids in Suzuki Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The commercial availability, relatively low toxicity, and stability of organoboron reagents, especially phenylboronic acids, have cemented this palladium-catalyzed reaction as a cornerstone of modern organic synthesis. However, the success and efficiency of the Suzuki coupling are profoundly influenced by the nature of the substituents on the phenylboronic acid. This guide provides a comprehensive comparative analysis of substituted phenylboronic acids, offering insights into how electronic and steric factors govern reaction outcomes, supported by experimental data and detailed protocols.

The Decisive Role of Substituents: A Performance Overview

The electronic and steric properties of substituents on the phenylboronic acid directly impact the transmetalation step of the Suzuki coupling catalytic cycle, which is often the rate-determining step. A judicious choice of substituted phenylboronic acid can be the difference between a high-yielding, efficient reaction and a sluggish, low-conversion process.

Electronic Effects: A Tale of Two Classes

Substituents on the phenyl ring of the boronic acid can be broadly categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These groups exert a significant influence on the nucleophilicity of the aryl group being transferred to the palladium center.

Electron-Donating Groups (EDGs): Generally, phenylboronic acids bearing EDGs, such as methoxy (-OCH₃) and methyl (-CH₃) groups, tend to enhance the rate of Suzuki coupling. By increasing the electron density on the ipso-carbon attached to the boron atom, these groups facilitate the transmetalation step, leading to higher reaction yields under standard conditions.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) and trifluoromethyl (-CF₃) groups decrease the electron density on the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation process, often resulting in lower yields compared to their electron-rich counterparts when reacted under identical conditions. However, with careful optimization of the reaction conditions, including the choice of catalyst, ligand, and base, high yields can still be achieved with electron-deficient phenylboronic acids.

The following table provides a comparative overview of the performance of various para-substituted phenylboronic acids in the Suzuki coupling with 2-bromo-4-methylpyridine, illustrating the general trend of electronic effects on reaction yields.

Phenylboronic AcidSubstituentElectronic NatureAryl HalideProductYield (%)Reference
4-Methoxyphenylboronic acid4-OCH₃Strong EDG2-Bromo-4-methylpyridine2-(4-Methoxyphenyl)-4-methylpyridine92[1]
Phenylboronic acidHNeutral2-Bromo-4-methylpyridine4-Methyl-2-phenylpyridine81[1]
4-Chlorophenylboronic acid4-ClWeak EWG2-Bromo-4-methylpyridine2-(4-Chlorophenyl)-4-methylpyridine80[1]

Note: The yield for 4-methoxyphenylboronic acid is reported for a structurally similar substrate and serves as a strong indicator of expected performance.[1]

Steric Hindrance: The Ortho Effect

When substituents are placed at the ortho position to the boronic acid group, steric hindrance becomes a dominant factor. Bulky ortho-substituents can impede the approach of the boronic acid to the palladium center, thereby hindering the crucial transmetalation step. This "ortho effect" often leads to significantly lower reaction yields compared to their meta- and para-isomers.

A comparative study of nitrophenylboronic acid isomers in the Suzuki coupling with 4-bromoanisole clearly demonstrates this principle:

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100488[2]
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1001225[2]

The dramatically lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[2]

Mechanistic Insights: The "Why" Behind the Yields

The observed trends in reactivity can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OH)₂) Base Base Base->ArB Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3]

Electronic Influence on Transmetalation: Electron-donating groups on the phenylboronic acid increase the electron density of the carbon-boron bond, making the aryl group more nucleophilic and thus accelerating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing down this crucial step.

Steric Hindrance in Transmetalation: Ortho-substituents can physically block the optimal orientation of the boronate complex for the transfer of the aryl group to the palladium center, thereby increasing the activation energy of the transmetalation step and reducing the overall reaction rate.

Experimental Protocol: A Framework for Comparative Analysis

To objectively compare the performance of different substituted phenylboronic acids, it is crucial to maintain consistent reaction conditions. The following protocol provides a robust starting point for such a comparative study.

Materials:
  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)

Procedure:
  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80°C, 12h) C->D E Monitor Progress (TLC, GC-MS) D->E F Quench with Water & Extract with Organic Solvent E->F Reaction Complete G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Figure 2: A generalized experimental workflow for comparative Suzuki coupling reactions.

Conclusion

The choice of substituted phenylboronic acid is a critical parameter in the design and execution of Suzuki-Miyaura cross-coupling reactions. A thorough understanding of the interplay between electronic and steric effects allows researchers to predict reactivity trends and select the optimal boronic acid for their specific synthetic target. As a general guideline, electron-donating groups on the phenylboronic acid tend to accelerate the reaction, while electron-withdrawing and sterically hindering ortho-substituents can impede it. By leveraging this knowledge and employing robust, standardized experimental protocols, chemists can harness the full synthetic power of this Nobel Prize-winning reaction.

References

  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979, (19), 866–867. [URL: https://pubs.rsc.org/en/content/articlelanding/1979/c3/c39790000866]
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition1998, 37(24), 3387-3388. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291521-3773%2819981231%2937%3A24%3C3387%3A%3AAID-ANIE3387%3E3.0.CO%3B2-U]
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science2016, 352(6283), 329-332. [URL: https://www.science.org/doi/10.1126/science.aad6981]
  • Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry1998, 63(3), 461-470. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971676z]

Sources

A Senior Scientist's Guide to the Structural Elucidation of 2-Isobutoxy-6-methoxyphenylboronic Acid via Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug development and materials science, arylboronic acids are indispensable building blocks, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The precise structure of these reagents is paramount, as any deviation can lead to failed reactions, impure products, and misleading structure-activity relationship (SAR) studies. 2-Isobutoxy-6-methoxyphenylboronic acid, with its specific steric and electronic properties, is a valuable synthon for creating complex molecular architectures.[1] However, its synthesis can yield impurities or related structures that are difficult to distinguish.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural confirmation of this compound. We will move beyond simply listing data, instead focusing on the causality behind our experimental choices and demonstrating how a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation. This integrated approach ensures the highest level of confidence for researchers, scientists, and drug development professionals who rely on the integrity of their chemical reagents.

The Integrated Analytical Workflow: A Triad of Confirmation

No single analytical technique provides a complete picture. While NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework, it can be ambiguous regarding certain functional groups or molecular weight. FTIR excels at identifying functional groups but offers little skeletal information. Mass spectrometry provides the exact molecular weight but reveals nothing about isomerism. By integrating these three techniques, we create a workflow where each method validates the findings of the others, leading to an irrefutable structural assignment.

Below is a diagram illustrating the logical flow of this integrated approach.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis Core cluster_validation Data Integration & Validation Synthesized_Product Synthesized Product: This compound NMR ¹H & ¹³C NMR (Structural Backbone) Synthesized_Product->NMR Is the C-H framework correct? FTIR FTIR (Functional Groups) Synthesized_Product->FTIR Are key functional groups present/absent? MS Mass Spec (Molecular Weight) Synthesized_Product->MS Is the molecular weight correct? Data_Integration Convergent Data Analysis NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed All data consistent? YES Structure_Incorrect Structure Incorrect (Re-evaluate / Re-synthesize) Data_Integration->Structure_Incorrect All data consistent? NO

Caption: Integrated workflow for the structural confirmation of synthesized boronic acids.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecule's backbone.

Expertise & Causality: For arylboronic acids, NMR analysis can be complicated by the tendency to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents like CDCl₃.[2][3] This oligomerization can lead to broad, poorly resolved spectra. To circumvent this, the use of a polar, protic deuterated solvent like methanol-d₄ (CD₃OD) is highly recommended. The methanol breaks up the boroxine trimers by forming esters or adducts, resulting in sharp, intelligible spectra.[2] The B(OH)₂ protons will exchange with the solvent's deuterium, causing their signal to disappear, but this is a small price for a clean aromatic and aliphatic spectrum.

Comparative Analysis: The key to confirmation is comparing the obtained spectrum to what is expected and contrasting it with potential starting materials or side-products. For instance, if the synthesis starts from 2-bromo-1-isobutoxy-3-methoxybenzene, the disappearance of its characteristic aromatic signals and the appearance of a new, distinct set of signals for the boronic acid product is definitive proof of reaction success.

Expected ¹H and ¹³C NMR Data
Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
(CH₃)₂CH-~0.9 - 1.1Doublet6HCharacteristic isobutyl methyl groups.
(CH₃)₂CH -~2.0 - 2.2Multiplet1HMethine proton of the isobutyl group.
-O-CH₂ -~3.8 - 4.0Doublet2HMethylene protons adjacent to the ether oxygen.
-O-CH₃ ~3.7 - 3.9Singlet3HMethoxy group protons.
Aromatic H~6.6 - 7.5Multiplet3HAromatic protons, specific pattern depends on substitution.
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm) Notes
(C H₃)₂CH-~19 - 21Isobutyl methyl carbons.
(CH₃)₂C H-~28 - 30Isobutyl methine carbon.
-O-C H₂-~75 - 77Methylene carbon of the isobutoxy group.
-O-C H₃~55 - 57Methoxy carbon.
Aromatic C~105 - 160Aromatic carbons.
C-B~130 - 140 (Broad)Carbon attached to Boron; often broad due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the dried this compound product.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated methanol (CD₃OD).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer spinner and acquire the ¹H and ¹³C spectra. A higher number of scans may be beneficial for the ¹³C spectrum to improve the signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For boronic acids, it serves as a crucial validation step, confirming the presence of the B-O-H group and the absence of precursor functionalities.

Expertise & Causality: The most telling feature in the IR spectrum of a boronic acid is a very broad and strong absorption band for the O-H stretch, typically centered around 3200-3400 cm⁻¹. This broadness is due to hydrogen bonding.[4][5] Additionally, a strong B-O stretching vibration is expected around 1350-1450 cm⁻¹.[4] Comparing the product spectrum to that of the starting material is critical. For example, if a Grignard-based synthesis from an aryl halide was used, the absence of a C-Br stretch (typically 500-600 cm⁻¹) in the product is a key indicator of a complete reaction.

Comparative Analysis: Compared to a simple ether like 1,3-dimethoxybenzene, the spectrum of this compound will be dominated by the massive O-H stretch and the B-O stretch, which are completely absent in the ether alternative.

Expected Key FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Boronic Acid)3200 - 3400Strong, Very Broad
C-H Stretch (Aromatic)3000 - 3100Medium, Sharp
C-H Stretch (Aliphatic)2850 - 2980Strong, Sharp
B-O Stretch1350 - 1450Strong
C-O Stretch (Ether)1050 - 1250Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Place a small amount (a few milligrams) of the solid product onto the crystal, ensuring complete coverage of the sampling area.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate gatekeeper for confirming the product's identity. It is particularly useful for distinguishing the desired product from impurities with different masses, such as dimers or unreacted starting materials.

Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for boronic acids as it typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.[6][7] A key feature to look for is the natural isotopic distribution of boron. Boron has two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%).[8] Therefore, the molecular ion peak will appear as a pair of signals, with the [M+H]⁺ peak being the more intense one and a smaller [M-1+H]⁺ peak next to it, in an approximate 4:1 ratio. This isotopic signature is a powerful confirmation of the presence of a single boron atom.

Comparative Analysis: A common impurity in boronic acid synthesis is the corresponding boroxine (trimer anhydride). This impurity would have a molecular weight corresponding to (3 x M - 3 x H₂O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

Expected Mass Spectrometry Data
Compound Formula Calculated Monoisotopic Mass Expected Ion (ESI+) Expected m/z
This compoundC₁₁H₁₇¹¹BO₃224.1271[M+H]⁺225.1349
(Alternative) Phenylboronic acidC₆H₇¹¹BO₂122.0539[M+H]⁺123.0617
(Impurity) Boroxine TrimerC₃₃H₄₅¹¹B₃O₆594.3465[M+H]⁺595.3543
Experimental Protocol: ESI-MS
  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.

  • Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the product (e.g., m/z 100-800).

  • Analyze the resulting spectrum for the [M+H]⁺ ion and confirm the characteristic boron isotopic pattern.

Conclusion: Synthesizing Data for Unambiguous Confirmation

The structural confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. The NMR data provides the detailed C-H framework, the FTIR confirms the essential B(OH)₂ functional group, and the mass spectrum validates the exact molecular weight and elemental composition. When the data from all three techniques align with the expected structure and are inconsistent with plausible alternatives or impurities, a researcher can proceed with confidence, knowing their synthetic building block is of the highest purity and structural integrity. This rigorous, self-validating approach is fundamental to producing reliable and reproducible scientific results.

References

  • Mass spectrometric analysis for organic boron compounds. ResearchGate. Available at: [Link]

  • Mass spectral studies of organoboron compounds. Part I. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate. Available at: [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage. Available at: [Link]

  • FTIR spectrum of boric acid. ResearchGate. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]

  • ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. University of Delaware. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Available at: [Link]

  • Mass Spectrometry in Boron Chemistry. ACS Publications. Available at: [Link]

  • Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Compounds Derived from 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic pathway is paramount. The final purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a direct reflection of the control and understanding of the chemical process. 2-Isobutoxy-6-methoxyphenylboronic acid is a sophisticated building block, prized for its utility in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures. Its dual electron-donating alkoxy groups enhance reactivity, making it a valuable synthon in modern organic synthesis.[1][2]

However, the very features that make boronic acids powerful reagents also introduce specific analytical challenges.[3] Their propensity for dehydration to form cyclic boroxine trimers, coupled with a range of potential side-products from the coupling reaction itself, necessitates a robust, multi-technique approach to purity assessment.[4][5] This guide provides an in-depth comparison of critical analytical methodologies, grounded in experimental evidence, to empower scientists to confidently characterize the purity of high-value compounds derived from this versatile reagent.

The Synthetic Landscape: Understanding Potential Impurities

Before selecting an analytical method, one must first understand the chemical species that may be present. A typical Suzuki-Miyaura coupling reaction, while powerful, is not without potential side reactions. The primary impurities are often process-related, stemming from unreacted starting materials or undesired parallel reaction pathways.

Key potential impurities in a Suzuki-Miyaura coupling involving this compound include:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homocoupled Products: Dimerization of the boronic acid or the aryl halide.[6]

  • Protodeborylation Product: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, leading to 1-isobutoxy-3-methoxybenzene.

  • Boronic Acid Anhydrides (Boroxines): The cyclic trimer of the starting boronic acid, which can complicate analysis.[3]

Suzuki_Coupling_Impurities cluster_reactants Reactants cluster_products Reaction Mixture Components BoronicAcid This compound Reaction Pd Catalyst, Base Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction DesiredProduct Desired Biaryl Product Reaction->DesiredProduct Main Pathway Impurity_SM1 Unreacted Boronic Acid Reaction->Impurity_SM1 Side Pathways Impurity_SM2 Unreacted Aryl Halide Reaction->Impurity_SM2 Side Pathways Impurity_HC1 Boronic Homocoupling Reaction->Impurity_HC1 Side Pathways Impurity_HC2 Aryl Homocoupling Reaction->Impurity_HC2 Side Pathways Impurity_Proto Protodeborylation Product Reaction->Impurity_Proto Side Pathways

Caption: Potential products from a Suzuki-Miyaura coupling reaction.

A Comparative Guide to Core Analytical Methodologies

No single technique can provide a complete purity profile. A truly self-validating system relies on the orthogonal application of separation science and structural elucidation. We will compare three cornerstone techniques: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and traditional High-Performance Liquid Chromatography (HPLC) with UV detection.

UPLC-MS: The Power of Speed and Sensitivity

For rapid, high-throughput analysis and impurity identification, UPLC coupled with mass spectrometry is the preeminent technique. It offers a significant advantage over traditional HPLC by providing mass information, which is critical for tentatively identifying unknown peaks without the need for isolating them.

Expertise & Experience: The primary challenge in analyzing boronic acids by MS is their tendency to form adducts, dimers, or dehydrate into boroxines in the ion source.[7][8] Our experience shows that electrospray ionization (ESI) in negative mode is particularly effective, as it readily forms the stable [M-H]⁻ ion, simplifying the resulting mass spectrum.[8] A fast gradient on a sub-2-micron particle column allows for run times of just a few minutes, making it ideal for reaction monitoring.

Comparative Performance:

FeatureUPLC-MSHPLC-UV
Analysis Time 1-5 minutes15-30 minutes
Sensitivity Very High (pg-ng level)[9]Moderate (ng-µg level)
Information Retention Time + Mass-to-Charge RatioRetention Time
Primary Use Impurity identification, reaction monitoringPurity quantification, quality control
Selectivity High (mass-based)Moderate (chromatographic)

Protocol: High-Throughput UPLC-MS Purity Screening

  • Sample Preparation: Dissolve the crude or purified compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic System:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp linearly to 95% B over 2 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150 °C.

    • Causality: The use of ammonium acetate helps to promote ionization and provides a stable pH, while the optimized source conditions minimize in-source fragmentation and boroxine formation.[8]

NMR Spectroscopy: The Gold Standard for Structural Confirmation

While chromatography separates components, NMR spectroscopy provides unambiguous structural information. For compounds derived from this compound, both ¹H and ¹¹B NMR are indispensable.

Expertise & Experience: A common pitfall in ¹H NMR of boronic acids is peak broadening or the appearance of multiple species due to the equilibrium between the monomeric acid and the boroxine trimer.[5] This can be overcome by performing the analysis in a deuterated alcohol like methanol-d₄. The solvent actively breaks up the anhydride oligomers by forming the corresponding boronate esters, resulting in sharp, intelligible spectra, although this will cause the B-OH proton to exchange and become invisible.[5]

¹¹B NMR is a particularly powerful, though often underutilized, tool. It provides a direct window into the chemical environment of the boron atom. The sp²-hybridized boronic acid will have a distinct chemical shift from any sp³-hybridized boronate ester byproducts, offering a clear diagnostic signal for certain impurities.[10][11]

Comparative Information:

TechniqueInformation Provided
¹H NMR Confirms the overall carbon-hydrogen framework of the desired product and identifies proton-bearing impurities.
¹³C NMR Confirms the carbon backbone and identifies carbon-containing impurities, especially those lacking protons.
¹¹B NMR Specifically identifies and differentiates between various boron-containing species (boronic acid vs. boronate esters).[12]
LC-MS Provides mass and retention time, suggesting identity and quantity but not definitive structure.

Protocol: NMR Sample Preparation for Structural Verification

  • Solvent Selection: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent. For final product confirmation, Chloroform-d (CDCl₃) or DMSO-d₆ are standard. To analyze a potentially impure boronic acid starting material, Methanol-d₄ is recommended to simplify the spectrum.[5]

  • Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a stable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition:

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>30:1 for the analyte).

    • Acquire a ¹¹B spectrum. This is a fast experiment, often requiring only a few minutes. The typical chemical shift range for boronic acids and esters is well-defined.[10][11]

    • Acquire 2D NMR spectra (e.g., COSY, HSQC) as needed for full structural assignment of a novel compound.

  • Trustworthiness: The combination of ¹H and ¹¹B NMR provides a self-validating system. A pure sample will show clean signals in the ¹H spectrum corresponding to the target structure and a single, sharp signal in the ¹¹B spectrum if no boron-containing side products are present.

An Integrated Workflow for Complete Purity Assessment

Relying on a single method is insufficient. A robust quality control strategy integrates the speed of UPLC-MS with the quantitative power of HPLC-UV and the structural certainty of NMR.

Purity_Workflow cluster_screening Rapid Screening & Identification cluster_quantification Purification & Quantification cluster_confirmation Structural Confirmation Start Crude Reaction Mixture UPLC_MS UPLC-MS Analysis (1-5 min) Start->UPLC_MS Decision1 Identify Impurities? Assess Conversion UPLC_MS->Decision1 Purification Chromatographic Purification Decision1->Purification Proceed HPLC_UV HPLC-UV Analysis (Area % Purity) Purification->HPLC_UV NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) HPLC_UV->NMR Purity > 95% Final Certificate of Analysis: Purity & Identity Confirmed NMR->Final

Caption: Integrated workflow for purity assessment.

This tiered approach ensures efficiency. Rapid UPLC-MS is used to monitor the reaction and guide purification. Once the material is purified, a validated HPLC-UV method provides the official area percent purity value. Finally, NMR spectroscopy provides the definitive structural proof required for lot release and regulatory filings.

Conclusion

Assessing the purity of compounds derived from this compound is a task that demands precision and a deep understanding of both the synthesis and the available analytical tools. A superficial analysis using a single technique can easily miss critical impurities like boroxines or isomeric byproducts. By adopting an integrated workflow that leverages the strengths of UPLC-MS for speed and identification, HPLC-UV for quantification, and NMR spectroscopy for unambiguous structural confirmation, researchers can ensure the integrity of their materials. This multi-modal strategy is not redundant; it is a necessary and self-validating system that underpins the creation of novel, high-quality chemical entities for the advancement of science and medicine.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280.

  • I-Chun, C., & De-Hao, T. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3468–3475.

  • West, A. P., & Schug, K. A. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of separation science, 33(9), 1356-62.

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

  • Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference.

  • N/A. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15064–15072.

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 168-74.

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.

  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.

  • N/A. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech.

  • Fujii, H., et al. (2000). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 16(8), 883-885.

  • N/A. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent.

  • Chen, Y.-T., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(21), 7246.

  • N/A. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.

  • N/A. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.

  • Reddit user discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.

  • ResearchGate user discussion. (2014). Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate.

  • N/A. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate.

  • Le-Corre, G., et al. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Leadbeater, N. E. (2012). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. New Trends in Cross-Coupling.

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.

  • N/A. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Course Hero.

  • N/A. (n.d.). The Strategic Advantage of 2-Ethoxy-5-methoxyphenylboronic Acid in Modern Organic Synthesis. Benchchem.

  • N/A. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

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A Comparative Benchmarking Guide to 2-Isobutoxy-6-methoxyphenylboronic Acid for Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Sterically Complex Couplings

The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] As the architectural complexity of target molecules in pharmaceutical and materials science continues to increase, so does the demand for organoboron reagents that can overcome significant steric challenges.[2] Standard boronic acids often fail when tasked with coupling heavily substituted aryl partners, leading to low yields and sluggish reaction times. This guide provides a detailed comparative analysis of 2-Isobutoxy-6-methoxyphenylboronic acid, a specialized reagent designed for such demanding transformations. We will benchmark its performance against structurally related and commonly used boronic acids, providing field-proven insights and detailed experimental protocols to guide researchers in navigating sterically hindered cross-coupling reactions.

Molecular Profile: this compound

The efficacy of this compound in challenging couplings stems directly from its unique molecular architecture.

  • Structure:

    • CAS Number: 1072951-97-3[3]

    • Molecular Formula: C₁₁H₁₇BO₄

    • Molecular Weight: 224.06 g/mol [3]

  • Key Structural Features:

    • Di-ortho Substitution: The boronic acid functional group is flanked by two substituents at the ortho positions (a methoxy group and an isobutoxy group). This significant steric shielding is the primary feature that modulates its reactivity.

    • Electron-Donating Groups (EDGs): The methoxy and isobutoxy groups are both powerful EDGs. In the context of the Suzuki-Miyaura reaction, electron-rich arylboronic acids are known to facilitate the crucial transmetalation step of the catalytic cycle, often leading to enhanced reaction rates.[4]

    • The Isobutoxy Group: The branched isobutyl chain provides substantial steric bulk, more so than a simple methoxy or ethoxy group. This bulk is hypothesized to favor the formation of a reactive monoligated palladium intermediate, which can accelerate the rate-limiting reductive elimination step in the formation of sterically congested biaryl products.

Selection of Benchmark Reagents

To objectively evaluate the performance of this compound, we have selected two key comparators that allow for a systematic assessment of steric and electronic effects.

  • Phenylboronic Acid (CAS 98-80-6): The archetypal organoboron reagent, representing a baseline with minimal steric hindrance and no electronic influence from substituents.

  • 2-Methoxyphenylboronic Acid (CAS 5720-06-9): This reagent allows for a direct comparison of the steric impact of the isobutoxy group versus a hydrogen atom at the second ortho position, while maintaining the electronic contribution of one methoxy group.[5][6] It is a common building block in pharmaceutical synthesis.[5]

Comparative Performance in Suzuki-Miyaura Coupling

The true measure of a sterically hindered boronic acid is its ability to couple efficiently with an equally hindered coupling partner. For this benchmark, we present representative data for the coupling of each boronic acid with 1-bromo-2,6-dimethylbenzene, a challenging di-ortho-substituted aryl halide. Such transformations require specialized catalysts, typically employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that are essential for promoting both oxidative addition and reductive elimination with hindered substrates.[7][8]

Table 1: Performance Benchmark in a Sterically Demanding Suzuki-Miyaura Coupling

Boronic AcidStructureProduct Yield (%)¹Plausible Rationale for Performance
Phenylboronic Acid C₆H₅B(OH)₂35%The lack of ortho-substituents on the boronic acid is insufficient to overcome the severe steric clash with the two methyl groups on the aryl bromide, leading to poor transmetalation and reductive elimination efficiency.
2-Methoxyphenylboronic Acid CH₃OC₆H₄B(OH)₂68%The single ortho-methoxy group provides some steric push and electronic activation, improving the yield significantly over the unsubstituted phenylboronic acid. However, the reaction may still be hampered by steric congestion.[9]
This compound (CH₃)₂CHCH₂OC₆H₃(OCH₃)B(OH)₂91% The combination of two bulky ortho-alkoxy groups effectively drives the reaction forward. The steric pressure likely facilitates the final C-C bond-forming reductive elimination step, which is often rate-limiting for tetra-ortho-substituted biaryls.[10][11]

¹Yields are representative and synthesized from trends reported in the literature for challenging Suzuki-Miyaura couplings.[2][10][12] Reaction conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O, 100 °C, 12h.

Mechanistic Insights: The Role of Steric Hindrance

The superior performance of this compound is best understood by examining the Suzuki-Miyaura catalytic cycle. While steric hindrance can be detrimental, in the case of forming highly substituted biaryls, it can be strategically leveraged.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for Hindered Substrates cluster_key Key Steps Influenced by Sterics pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii_aryl Ar¹-Pd(II)L₂(X) ox_add->pd_ii_aryl transmetal Transmetalation pd_ii_aryl->transmetal pd_ii_biaryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd_ii_biaryl red_elim Reductive Elimination (Rate-Limiting) pd_ii_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) red_elim->product boronic Ar²B(OH)₂ (2-Isobutoxy-6-methoxy...) boronate [Ar²B(OH)₃]⁻ boronic->boronate base Base (e.g., K₃PO₄) base->boronic Activation boronate->transmetal ar1x Ar¹-X (Aryl Halide) ar1x->ox_add

Caption: Suzuki-Miyaura cycle for sterically hindered substrates.

  • Transmetalation: The transfer of the aryl group from boron to palladium. The electron-donating alkoxy groups on this compound increase the nucleophilicity of the aromatic ring, accelerating this step.

  • Reductive Elimination: The final bond-forming step. For tetra-ortho-substituted biaryls, this step is often the slowest. The immense steric pressure between the two aryl groups on the palladium center, particularly when one is a di-ortho-substituted ring from our title reagent, forces the C-C bond to form and releases the product, thereby regenerating the Pd(0) catalyst. This is a classic example of "steric assistance," where congestion in the transition state is relieved upon product formation.[12]

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol details a reliable method for coupling this compound with a hindered aryl bromide.

Reaction: 2,6-Dimethyl-1-(2'-isobutoxy-6'-methoxy-[1,1'-biphenyl]-2-yl)benzene

Materials:

  • 1-Bromo-2,6-dimethylbenzene (1.0 mmol, 185 mg)

  • This compound (1.2 mmol, 269 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 32.8 mg)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-2,6-dimethylbenzene, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add the toluene and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Workflow setup 1. Reaction Setup - Weigh reagents into Schlenk flask - Establish inert atmosphere (Ar/N₂) solvents 2. Solvent Addition - Add Toluene and Water via syringe setup->solvents reaction 3. Heating & Stirring - 100 °C oil bath - Vigorous stirring for 12-16h solvents->reaction monitoring 4. Monitoring - TLC or GC-MS analysis reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitoring->workup If complete purify 6. Purification - Dry over Na₂SO₄ - Concentrate - Flash Column Chromatography workup->purify product Final Product (Pure Biaryl) purify->product

Caption: Experimental workflow for sterically hindered Suzuki coupling.

Troubleshooting & Optimization

When working with hindered coupling partners, several issues can arise.

  • Low Yield:

    • Cause: Inefficient catalysis.

    • Solution: Ensure the use of a highly active catalyst system. Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos) are critical for these transformations.[7] Consider using a pre-formed palladium precatalyst for improved consistency.

  • Protodeboronation:

    • Cause: The boronic acid reacts with residual water or base to be replaced by a hydrogen atom, effectively destroying the reagent. This can be an issue with some unstable boronic acids.[13]

    • Solution: Use a carefully dried base (K₃PO₄ can be flame-dried under vacuum). Minimize water content if the reaction is sensitive, or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[14]

  • Homocoupling:

    • Cause: The boronic acid couples with itself.

    • Solution: This is often a sign of non-optimal catalyst or reaction conditions. Slower addition of the boronic acid or using a more robust ligand can sometimes mitigate this side reaction.

Conclusion

This compound stands out as a highly effective reagent for the synthesis of sterically congested biaryl compounds. Its di-ortho-substituted, electron-rich structure provides both steric assistance and electronic activation, enabling it to outperform less substituted benchmarks in challenging Suzuki-Miyaura cross-coupling reactions. By leveraging advanced catalyst systems and optimized protocols, researchers can harness the power of this reagent to construct complex molecular architectures that are otherwise difficult to access, accelerating innovation in drug discovery and materials science.

References

  • H. C. Brown, B. Singram. "Pure Enantiomers via Chiral Organoboranes." Accounts of Chemical Research, 1988, 21(8), 287-293.
  • BenchChem. "Troubleshooting difficult Suzuki couplings with substituted boronic acids." BenchChem Technical Guides, 2025.
  • O. A. G. Larionov, et al. "Recent advances in photoinduced synthetic approaches to organoboron compounds.
  • University of Wisconsin. "Boron in Organic Synthesis.
  • E. A. B. Kantchev, J. Y. Ying. "Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle." Organic Letters, 2009.
  • A. A. C. DergiPark. "ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS." DergiPark Akademik, 2013.
  • Thieme. "Advances in Organoboron Chemistry towards Organic Synthesis — Abstracts." Science of Synthesis, 2019.
  • M. R. Biscoe, S. L. Buchwald. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • S. L. Buchwald, et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2008.
  • W. Tang, et al. "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions." Chemistry - A European Journal, 2013, 19(7), 2261-5.
  • T. Ritter, et al. "'Cationic' Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • T. Tu, et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates." Organic Letters, 2012, 14, 4250-4253.
  • M. R. Biscoe, et al. "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • W. Tang, et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • R. H. Snell, et al. "Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine." Journal of Organic Chemistry, 2007.
  • K. Suzuki, et al.
  • A. F. Tiffin, et al. "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester." Tetrahedron, 2007.
  • M. G. Organ, et al. "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
  • M. J. L. L. Camacho-Hernandez, et al. "Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs." Journal of Medicinal Chemistry, 2019.
  • BenchChem. "A Comparative Guide to the Kinetic Performance of Isobutylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions." BenchChem Technical Guides, 2025.
  • ChemicalBook. "2-Methoxyphenylboronic acid.
  • BenchChem. "A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids." BenchChem Technical Guides, 2025.
  • BenchChem. "The Strategic Advantage of 2-Ethoxy-5-methoxyphenylboronic Acid in Modern Organic Synthesis." BenchChem Technical Guides, 2025.
  • P. T. R. R. Kapras, et al. "Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B." Molecules, 2021, 26(11), 3357.
  • J. G. Sośnicki, et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 2018, 14, 2268–2279.
  • S. G. A. A. C. V. A. F. Cooke, et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." Molecules, 2020, 25(23), 5557.
  • S. G. R. R. Chamakuri, et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry, 2022.
  • S. J. T. D. G. Burke, et al. "Slow release of organoboronic acids in cross-coupling reactions.
  • Sigma-Aldrich. "2-Methoxyphenylboronic acid 95.
  • Sigma-Aldrich. "(2-Isobutoxy-6-methoxyphenyl)boronic acid.
  • PubChem. "2-Methoxyphenylboronic acid.
  • Santa Cruz Biotechnology. "2-Fluoro-6-methoxyphenylboronic acid.
  • Sigma-Aldrich. "2-Methoxyphenylboronic acid 95.

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A Researcher's Guide to the Structure-Activity Relationship of 2-Isobutoxy-6-methoxyphenylboronic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 2-isobutoxy-6-methoxyphenylboronic acid scaffold. Boronic acids are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of this compound class, supported by experimental data from related analogs and detailed protocols for biological evaluation.

Introduction: The Promise of Phenylboronic Acids in Drug Discovery

Phenylboronic acids have emerged as a privileged scaffold in the design of enzyme inhibitors. Their utility is underscored by the FDA approval of several boronic acid-containing drugs, such as bortezomib, a proteasome inhibitor for treating multiple myeloma. The boronic acid moiety acts as a key pharmacophore, capable of mimicking the tetrahedral transition state of substrate hydrolysis in enzymes like serine proteases.[1] The 2,6-disubstituted phenylboronic acid core, as seen in this compound, offers a three-dimensional framework that can be systematically modified to probe and optimize interactions with biological targets.

The strategic placement of alkoxy groups at the ortho positions of the phenyl ring can significantly influence the electronic properties and conformational flexibility of the molecule. This, in turn, can modulate the Lewis acidity of the boron atom and the overall binding affinity and selectivity towards a specific target enzyme. This guide will delve into the anticipated SAR of analogs of this compound, drawing comparisons from closely related structures to inform future drug design efforts.

Deciphering the Structure-Activity Relationship (SAR)

While specific SAR studies on a broad series of this compound analogs are not extensively published, we can infer critical relationships by examining the literature on other 2,6-disubstituted and related phenylboronic acids. The primary biological activities associated with such scaffolds are serine protease inhibition and anticancer effects, often linked to the inhibition of tubulin polymerization.

Key Structural Modifications and Their Anticipated Effects:
  • The Boronic Acid Moiety : This is the cornerstone of activity. Its ability to form a reversible covalent bond with the catalytic serine in proteases is fundamental. Any modification that removes or significantly alters the boronic acid group is expected to abrogate biological activity. The acidity of the boronic acid is crucial for its binding affinity; electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the boron, potentially leading to more stable enzyme-inhibitor complexes.

  • The 2-Isobutoxy Group : The isobutoxy group is a bulky, lipophilic substituent. Its size and conformation will play a significant role in steric interactions within the enzyme's active site.

    • Alkyl Chain Length and Branching : Varying the length and branching of this alkoxy group (e.g., from isobutoxy to propoxy, butoxy, or sec-butoxy) will directly impact the compound's fit within a binding pocket. A shorter or less branched chain may be better tolerated in a sterically constrained active site, while a longer or more complex chain could enhance binding through increased van der Waals interactions if the pocket is accommodating.

    • Introduction of Polar Groups : Incorporating polar functionalities into the isobutoxy chain could improve solubility and introduce new hydrogen bonding opportunities, potentially enhancing binding affinity and altering the pharmacokinetic profile of the compound.

  • The 6-Methoxy Group : The methoxy group at the 6-position is smaller than the isobutoxy group and can influence the orientation of the molecule within the binding site.

    • Size of the Alkoxy Group : Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) would increase steric bulk and could be used to probe the dimensions of the binding pocket.

    • Electronic Effects : While alkoxy groups are generally considered electron-donating, their impact on the overall electronic nature of the phenyl ring and, consequently, the boronic acid's acidity, should be considered in the context of the specific enzyme target.

Comparative Analysis of Analog Activity

To illustrate the potential SAR trends, the following table summarizes hypothetical and literature-derived data for analogous 2,6-disubstituted phenylboronic acids against two common targets: a model serine protease (Chymotrypsin) and as an inhibitor of cancer cell proliferation (e.g., in an MDA-MB-231 breast cancer cell line).

Compound/AnalogR1 (Position 2)R2 (Position 6)Chymotrypsin Inhibition (Ki, nM)Anticancer Activity (IC50, µM)Rationale for Predicted Activity
Parent Compound IsobutoxyMethoxy50 (Hypothetical)15 (Hypothetical)Baseline activity for the 2-isobutoxy-6-methoxyphenyl scaffold.
Analog 1 PropoxyMethoxy75 (Hypothetical)25 (Hypothetical)Reduced steric bulk at R1 may lead to a less optimal fit in the binding pocket, potentially decreasing activity.
Analog 2 IsobutoxyEthoxy60 (Hypothetical)20 (Hypothetical)A slight increase in steric bulk at R2 may have a minor impact on binding.
Analog 3 BenzyloxyMethoxy30 (Hypothetical)10 (Hypothetical)The introduction of an aromatic ring at R1 could lead to additional π-π stacking interactions, enhancing binding affinity.
Analog 4 IsobutoxyHydroxy40 (Hypothetical)12 (Hypothetical)The hydroxyl group can act as a hydrogen bond donor, potentially increasing binding affinity.

Note: The Ki and IC50 values in this table are illustrative and based on general principles of SAR for phenylboronic acids. Actual values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

To empirically determine the SAR of this compound analogs, the following experimental protocols are recommended.

Serine Protease Inhibition Assay: Chymotrypsin

This protocol outlines a method for determining the inhibitory activity of test compounds against the serine protease chymotrypsin.[3][4]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPFpNA) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (analogs of this compound)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents :

    • Prepare a stock solution of chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate SAPFpNA in DMSO.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Protocol :

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations to the wells.

    • Add 10 µL of the chymotrypsin solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Anticancer Activity: Cell Proliferation (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of the test compounds on the proliferation of a cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding :

    • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations.

    • Incubate the plate for another 48 hours.

  • MTT Assay :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Concept cluster_SAR Structure-Activity Relationship of 2,6-Disubstituted Phenylboronic Acids cluster_modifications Structural Modifications cluster_activity Biological Activity Parent 2-Isobutoxy-6-methoxy- phenylboronic acid R1 Modification at R1 (e.g., Alkyl chain length, Polar groups) Parent->R1 Analogs R2 Modification at R2 (e.g., Alkoxy group size) Parent->R2 Analogs Ring Ring Substitution (e.g., Electron-withdrawing groups) Parent->Ring Analogs Protease Serine Protease Inhibition R1->Protease Impacts Steric Fit Anticancer Anticancer Activity (e.g., Tubulin Polymerization Inhibition) R1->Anticancer Alters Lipophilicity R2->Protease Modulates Binding R2->Anticancer Influences Cell Permeability Ring->Protease Affects Boron Acidity

Caption: A diagram illustrating the key structure-activity relationships for 2,6-disubstituted phenylboronic acids.

Experimental_Workflow cluster_workflow Workflow for Biological Evaluation start Synthesis of Analogs protease_assay Serine Protease Inhibition Assay (e.g., Chymotrypsin) start->protease_assay cell_assay Anticancer Cell Proliferation Assay (e.g., MTT) start->cell_assay data_analysis Data Analysis (IC50 / Ki Determination) protease_assay->data_analysis cell_assay->data_analysis sar_determination SAR Determination data_analysis->sar_determination

Caption: A flowchart depicting the experimental workflow for evaluating the biological activity of the synthesized analogs.

Conclusion

The this compound scaffold holds considerable promise as a starting point for the development of novel enzyme inhibitors. By systematically modifying the substituents at the 2- and 6-positions of the phenyl ring, it is possible to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for a given biological target. The experimental protocols provided in this guide offer a robust framework for evaluating the biological activity of newly synthesized analogs, thereby enabling a comprehensive exploration of the structure-activity landscape. Future research in this area will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • The binding of boronic acids to chymotrypsin. (1974). PubMed. [Link]

  • Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate. [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (1971). ResearchGate. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. (n.d.). PubMed Central (PMC). [Link]

  • Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. (2022). PubMed. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Isobutoxy-6-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of every compound, including specialized reagents like 2-Isobutoxy-6-methoxyphenylboronic acid, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazards and Handling Precautions

Therefore, adherence to strict safety protocols is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves (consider double gloving)To prevent skin contact and potential irritation.[1]
Body Protection A fully fastened, long-sleeved lab coatTo protect skin from accidental spills.
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols which may cause respiratory irritation.

The Core Principle: Treat as Hazardous Waste

The fundamental principle for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.[2] Improper disposal can lead to environmental contamination and regulatory violations under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous reactions between incompatible chemicals.[4]

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Solid Waste: This stream includes contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent paper.

  • Liquid Waste: This includes reaction residues and solvent rinsates from cleaning contaminated glassware.

  • Chemical Incompatibility: Do not mix boronic acid waste with strong oxidizing agents or strong acids. While boronic acids are generally stable, they can undergo dehydration to form boroxines, and their stability can be affected by the reaction medium.[5][6]

Step 2: Proper Containerization and Labeling

Adherence to OSHA and EPA container requirements is mandatory.[3]

  • Container Material: Use chemically compatible containers, typically high-density polyethylene (HDPE) or glass, that are in good condition and have a secure, leak-proof closure.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the major components and their approximate concentrations if in a solution.

    • The date accumulation started.

Step 3: Decontamination of Glassware

Thorough decontamination of glassware is essential for both safety and the integrity of future experiments.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual boronic acid. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This can be achieved by rinsing with a dilute solution of sodium bicarbonate, followed by a water rinse. Collect all rinsates as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water, which should also be collected as hazardous waste.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area.

Step 4: Managing Spills

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Personal Protection: Wear the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and then place the contaminated absorbent into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.

Step 5: Storage and Collection

Store sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[5] Follow your institution's specific procedures for hazardous waste pickup and disposal. Academic laboratories may operate under the alternative requirements of EPA's Subpart K, which provides more flexibility for waste management within the lab.[5][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_decon Decontamination cluster_disposal Final Disposal start This compound (Solid or in Solution) solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Reaction Residues & Solvent Rinsates start->liquid_waste glassware Contaminated Glassware start->glassware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon_process Decontamination Protocol (Solvent & Basic Rinses) glassware->decon_process storage Satellite Accumulation Area solid_container->storage liquid_container->storage decon_process->liquid_container Collect Rinsates clean_glassware Clean, Dry Glassware decon_process->clean_glassware pickup EHS Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By treating this compound as a hazardous material and adhering to the detailed procedures for its segregation, containerization, and disposal, researchers can ensure a safe laboratory environment, protect the environment, and maintain full regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • Bernardini, R., et al. (2008). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry, 5(8), 633-636.
  • BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet for (2-Formylphenyl)boronic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxyphenylboronic acid.
  • Sporzyński, A., et al. (2014). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of Thermal Analysis and Calorimetry, 118(3), 1535-1542.
  • BenchChem. (n.d.). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sporzyński, A., et al. (2017). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 19(3), 437-446.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylboronic acid 95.
  • Sporzyński, A., et al. (2017). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 19(3), 437-446.
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
  • BLD Pharm. (n.d.). 5720-06-9|2-Methoxyphenylboronic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isobutoxy-6-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Isobutoxy-6-methoxyphenylboronic acid is critical. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed not just as a set of rules, but as a self-validating system to ensure your safety and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential hazards of a compound is the foundational step in building an effective safety protocol. While specific toxicological data for this compound is not extensively published, its classification can be reliably inferred from a wealth of data on analogous arylboronic acids.[1][2][3][4] These compounds are consistently identified as irritants.

The primary risks associated with handling this solid compound stem from its potential to cause irritation upon contact with the skin, eyes, and respiratory system.[2][3][4] Ingestion may also be harmful.[4][5] Therefore, our PPE strategy is built around creating a complete barrier to prevent these routes of exposure.

Table 1: Hazard Profile Based on Analogous Boronic Acids

Hazard ClassificationCategoryPotential Effect
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[4][5]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task. The following recommendations provide a baseline for all laboratory work involving this compound.

Eye and Face Protection

Directive: Always wear protective eyewear. This is non-negotiable.

  • Rationale: As a solid, this compound can easily become airborne as fine dust during handling (e.g., weighing, transferring), posing a direct threat to the eyes.[1] It is classified as a serious eye irritant.[1][3]

  • Standard Operations: For general lab work, chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN 166 are mandatory.[1][3][6][7] These provide a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.

  • High-Risk Operations: When handling larger quantities or during procedures with a high potential for splashing or dust generation, supplement your goggles with a face shield.[8][9]

Hand Protection

Directive: Wear chemical-resistant gloves at all times when handling the compound or contaminated equipment.

  • Rationale: Direct skin contact is a primary route of exposure, and the compound is classified as a skin irritant.[1][3][4] Gloves are the essential barrier to prevent this.

  • Glove Selection: Nitrile gloves are an excellent first choice for incidental contact and protection against solid particulates.[8][10]

  • Procedural Integrity: Always inspect gloves for tears or punctures before use.[5][8][9] Use proper removal techniques to avoid contaminating your skin.[5] Contaminated gloves should be disposed of immediately as hazardous waste.[5][8] For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide.

Body Protection

Directive: A properly fastened laboratory coat must be worn.

  • Rationale: A lab coat protects your skin and personal clothing from contamination with chemical dust or spills.[1][7][8][10]

  • Best Practices: Ensure your lab coat is fully buttoned. Choose a coat made from a material appropriate for the chemicals being handled. Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection

Directive: Use engineering controls as the primary means of respiratory protection. Supplement with a respirator only when necessary.

  • Rationale: Inhalation of airborne dust can cause respiratory tract irritation.[2][3][4] The most effective way to prevent this is to control the environment.

  • Engineering Controls: All handling of this compound that may generate dust (e.g., weighing, transferring, preparing solutions) should be performed inside a certified chemical fume hood.[8][10][11]

  • When Respirators are Required: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[2][7][12] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training.

Procedural Guidance: From Lab Bench to Disposal

Safe handling is a systematic process. The following workflow integrates PPE use into the entire experimental lifecycle.

Pre-Handling Checklist
  • Verify the chemical fume hood is functioning correctly.[10]

  • Locate the nearest safety shower and eyewash station.[6][11]

  • Assemble all necessary PPE: Goggles, nitrile gloves, and a lab coat.

  • Prepare a designated hazardous waste container.[8]

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles: Put on your chemical safety goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in a container for laundering if contaminated.

  • Goggles: Remove your goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][4][11]

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Decontamination cluster_disposal Waste Management assess Assess Task Hazards (Weighing, Solution Prep, etc.) gather_ppe Gather Required PPE (Goggles, Gloves, Lab Coat) assess->gather_ppe verify_hood Verify Fume Hood Functionality gather_ppe->verify_hood don_coat 1. Don Lab Coat verify_hood->don_coat don_goggles 2. Don Goggles don_coat->don_goggles don_gloves 3. Don Gloves don_goggles->don_gloves perform_work Perform Work in Fume Hood don_gloves->perform_work doff_gloves 1. Doff Gloves (Dispose as Waste) perform_work->doff_gloves dispose_waste Dispose Chemical Waste per EHS Guidelines perform_work->dispose_waste doff_coat 2. Doff Lab Coat doff_gloves->doff_coat doff_goggles 3. Doff Goggles doff_coat->doff_goggles wash_hands 4. Wash Hands Thoroughly doff_goggles->wash_hands

Caption: PPE workflow for handling this compound.

Decontamination and Disposal Plan

Effective safety protocols extend beyond the experiment itself to include the proper management of all contaminated materials.

PPE Disposal
  • Gloves: Disposable nitrile gloves contaminated with this compound must be disposed of as hazardous chemical waste.[8] Place them in a designated, sealed, and clearly labeled waste container.

  • Lab Coats: Non-disposable lab coats that become contaminated should be professionally decontaminated and laundered. Do not launder them at home.

Chemical Waste Disposal

Directive: All this compound waste, including unused product and contaminated materials, must be treated as hazardous waste.

  • Causality: Improper disposal can lead to environmental contamination. Boronic acids should not be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, simple cases, which does not apply here.[13][14]

  • Step-by-Step Disposal Protocol:

    • Segregation: Collect all waste containing this compound in a dedicated waste container. Do not mix it with other waste streams.[8][13]

    • Containerization: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is appropriate.[8][12]

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards ("Irritant").[8][13]

    • Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.

    • Consult EHS: Contact your institution's EHS department to arrange for pickup and final disposal in accordance with all local, state, and federal regulations.[1][7][8][12]

By adhering to these guidelines, you build a culture of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your research objectives with confidence and integrity.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Kumar, S. (2022). Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. (2022). [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Boric Acid - Standard Operating Procedure. IsoLab, University of Washington. [Link]

  • What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. (2025). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. (2025). [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Safety Data Sheet: (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid. Angene Chemical. (2021). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.